molecular formula C11H20O10 B1684251 Xylosucrose CAS No. 512-66-3

Xylosucrose

Cat. No.: B1684251
CAS No.: 512-66-3
M. Wt: 312.27 g/mol
InChI Key: DRYHSZUFKNRFCT-OPNUYLJJSA-N
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Description

structure given in first source

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHSZUFKNRFCT-OPNUYLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965468
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-66-3
Record name Xylosucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Xylosucrose

This technical guide provides a comprehensive overview of the known chemical properties of this compound (β-D-Fructofuranosyl α-D-Xylopyranoside). The information is compiled for professionals in research, and drug development, presenting data in a structured format with detailed experimental methodologies and visual diagrams to facilitate understanding and application.

General Chemical and Physical Properties

This compound is a disaccharide composed of D-xylose and D-fructose linked by a glycosidic bond. It is recognized for its potential as a low-calorie sugar substitute and its prebiotic properties.[1] Its unique structure contributes to its chemical characteristics and potential applications in the food and pharmaceutical industries.[1]

General Information
PropertyValueSource(s)
CAS Number 512-66-3[1][2]
IUPAC Name β-D-Fructofuranosyl α-D-xylopyranoside[2]
Synonyms This compound
Appearance White to off-white crystalline powder
Purity ≥ 98% (by HPLC)
Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₁₀
Molecular Weight 312.27 g/mol
Exact Mass 312.1056
Elemental Analysis C: 42.31%, H: 6.46%, O: 51.23%
Physicochemical Data
PropertyValueSource(s)
Melting Point 112-116 °C
Optical Rotation [α]²⁰/D = +53° to +57° (c=1 in H₂O)
Solubility Soluble in DMSO. Inferred to be soluble in water and slightly soluble in ethanol.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Molecular Structure

This compound consists of a D-xylopyranose ring linked to a D-fructofuranose ring. The anomeric carbon of xylose is linked to the anomeric carbon of fructose.

Caption: Molecular structure of this compound.

Chemical Stability

Reactivity and Synthesis

Hydrolysis

This compound can be hydrolyzed, typically through enzymatic action, to yield its constituent monosaccharides, xylose and fructose. This reaction is catalyzed by enzymes such as α-xylosidases.

Enzymatic Synthesis

The synthesis of this compound is often achieved through enzymatic reactions, specifically through the transxylosidic activity of certain enzymes. For example, the α-xylosidase from the archaeon Sulfolobus solfataricus can catalyze the transfer of a xylose unit to a fructose molecule.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general procedures for the enzymatic synthesis of oligosaccharides.

Objective: To synthesize this compound from a xylose donor and a fructose acceptor using a suitable transxylosidase.

Materials:

  • Xylose donor (e.g., a xylopyranoside)

  • Fructose acceptor

  • Transxylosidase (e.g., from Sulfolobus solfataricus)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)

  • Deionized water

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Quenching solution (e.g., by boiling or addition of a denaturing agent)

Procedure:

  • Prepare a reaction mixture containing the xylose donor and fructose acceptor in the appropriate molar ratio in the reaction buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the transxylosidase to the mixture.

  • Incubate the reaction for a predetermined time course (e.g., 24-48 hours) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a quenching solution.

  • Proceed with purification of the synthesized this compound.

Purification of this compound

Objective: To purify this compound from the reaction mixture containing unreacted substrates, byproducts, and the enzyme.

Materials:

  • Crude reaction mixture containing this compound

  • Activated charcoal

  • Ethanol (for elution)

  • Size-exclusion chromatography column

  • HPLC system with a suitable column (e.g., an amino-based column)

  • Rotary evaporator

Procedure:

  • Enzyme Removal: Centrifuge the terminated reaction mixture to pellet the denatured enzyme. Collect the supernatant.

  • Removal of Monosaccharides: The supernatant can be treated with activated charcoal to adsorb unreacted monosaccharides. The oligosaccharides, including this compound, can then be eluted with an ethanol gradient.

  • Chromatographic Purification: Further purify the this compound using size-exclusion chromatography to separate based on size, followed by preparative HPLC for high-purity fractions.

  • Concentration: Concentrate the purified fractions containing this compound using a rotary evaporator.

  • Purity Analysis: Assess the purity of the final product using analytical HPLC.

Structural Characterization - A General Approach

Objective: To confirm the chemical structure of the purified this compound.

Methods:

  • Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it matches the theoretical mass of this compound (312.27 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the connectivity of atoms and the stereochemistry of the glycosidic linkage.

  • X-ray Crystallography: If a single crystal of this compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This involves growing a high-quality crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Substrate Preparation (Xylose Donor + Fructose) B Enzymatic Reaction (Transxylosidase) A->B C Reaction Quenching B->C D Enzyme Removal C->D E Chromatography (Size Exclusion / HPLC) D->E F Concentration E->F G Purity Analysis (HPLC) F->G H Structural Analysis (MS, NMR) G->H I Final Product: Pure this compound H->I

Caption: Workflow for this compound Synthesis and Characterization.

References

Xylosucrose structure and function analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure and Function of Xylosucrose

Abstract

This compound is a unique disaccharide composed of D-xylose and D-fructose, emerging as a significant compound in the fields of food science, nutrition, and pharmaceutical development. Structurally, it is defined as β-D-Fructofuranosyl α-D-Xylopyranoside, a non-reducing sugar with properties that make it a promising low-calorie alternative to sucrose.[1] Its primary functions are rooted in its prebiotic activity, where it selectively promotes the growth of beneficial gut microorganisms such as Bifidobacterium and Lactobacillus species.[1][2][3] This modulation of the gut microbiota leads to a cascade of health benefits, including the production of short-chain fatty acids (SCFAs), improvement of the intestinal barrier, and anti-inflammatory effects.[4] This guide provides a comprehensive analysis of the structure, synthesis, biological functions, and key experimental protocols for the study of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a disaccharide synthesized through the transfer of a fructose molecule from sucrose to a xylose molecule. This structural arrangement confers unique chemical and biological properties distinct from its constituent monosaccharides.

Chemical Composition and Linkage

This compound consists of a D-xylopyranose unit linked to a D-fructofuranose unit. The formal chemical name is β-D-Fructofuranosyl α-D-Xylopyranoside . The glycosidic bond connects the anomeric carbon of the α-D-xylopyranoside to the anomeric carbon of the β-D-fructofuranoside via an α-(1→2) linkage. The crystal structure of its hemihydrate form has been elucidated, confirming its molecular conformation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1. Its high purity, stability, and solubility make it a versatile ingredient for various applications.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₁H₂₀O₁₀
Molecular Weight 312.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 112-116 °C
Optical Rotation [α]²⁰/D = +53° to +57° (c=1 in H₂O)
Purity (Typical) ≥ 98% (by HPLC)

| CAS Number | 512-66-3 | |

Synthesis of this compound

The production of this compound is primarily achieved through enzymatic synthesis, which offers high specificity and yield compared to complex chemical routes.

Enzymatic Synthesis

Enzymatic synthesis relies on the transglycosylation activity of specific enzymes, most notably fructosyltransferases (FTase). In this process, the enzyme catalyzes the transfer of the fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule, D-xylose. The glucose molecule is released as a byproduct. This method is highly efficient and avoids the use of hazardous reagents often required in chemical synthesis.

Enzymatic_Synthesis_of_this compound Substrates Substrates: Sucrose (Fructose Donor) + D-Xylose (Acceptor) Enzyme Enzymatic Reaction (Fructosyltransferase) Substrates->Enzyme Mixture Reaction Mixture: This compound + D-Glucose (Byproduct) Enzyme->Mixture Purification Purification (e.g., Chromatography) Mixture->Purification Product Pure this compound Purification->Product

A conceptual workflow for the enzymatic synthesis of this compound.

Biological Functions and Mechanism of Action

This compound is primarily recognized for its function as a prebiotic, exerting beneficial effects on the host by modulating the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

As a non-digestible oligosaccharide, this compound passes through the upper gastrointestinal tract intact and is selectively fermented by beneficial bacteria in the colon. Studies on xylo-oligosaccharides (XOS), a class of compounds to which this compound belongs, have consistently demonstrated the promotion of Bifidobacterium and Lactobacillus populations. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate, and propionate. These SCFAs lower the luminal pH, serve as an energy source for colonocytes, and enhance the integrity of the gut barrier.

Prebiotic_Mechanism_of_this compound cluster_microbiota Gut Microbiota cluster_effects Physiological Effects Ingestion This compound Ingestion Bypass Bypasses Upper GI Tract Digestion Ingestion->Bypass Fermentation Fermentation in Colon Bypass->Fermentation Bifido ↑ Bifidobacterium spp. Fermentation->Bifido selectively promotes Lacto ↑ Lactobacillus spp. Fermentation->Lacto selectively promotes SCFAs Production of SCFAs (Butyrate, Propionate, Acetate) Fermentation->SCFAs pH ↓ Lower Luminal pH SCFAs->pH Barrier ↑ Gut Barrier Integrity SCFAs->Barrier Inflammation ↓ Anti-inflammatory Effects SCFAs->Inflammation

The prebiotic mechanism of action for this compound in the colon.
Metabolic and Anti-inflammatory Effects

The modulation of gut microbiota by this compound and related XOS has been linked to systemic health benefits. Research in animal models fed high-fat diets shows that XOS supplementation can improve lipid profiles and counteract weight gain. Furthermore, XOS has been shown to alleviate colonic inflammation by reducing the expression of pro-inflammatory markers like TNF-α and enhancing the expression of tight junction proteins such as occludin, which strengthens the gut barrier. Recent studies also suggest that these benefits may extend to the gut-brain axis, with XOS intervention potentially improving cognitive function and reducing neuroinflammation in diet-induced obesity.

Experimental Protocols for Analysis

Accurate structural elucidation and quantification are critical for the research and development of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the principal analytical techniques employed.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the identity, structure, and purity of this compound, including the stereochemistry of the glycosidic linkage.

  • Objective: To confirm the chemical structure and assign proton (¹H) and carbon (¹³C) signals.

  • Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz or greater).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Experimental Parameters:

    • ¹H NMR: Acquire a 1D proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a 1D carbon spectrum to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin-spin couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms. These 2D spectra are crucial for unambiguous signal assignment of the xylose and fructose moieties.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling patterns with literature values or spectral databases to confirm the α-(1→2) linkage and the overall structure.

Purity and Quantification by HPLC

HPLC is the standard method for determining the purity of this compound and for its quantification in various matrices. Due to the lack of a UV chromophore, a Refractive Index Detector (RID) is commonly used.

  • Objective: To determine the purity of a this compound sample and quantify its concentration.

  • Instrumentation: An HPLC system equipped with a column heater and a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87P or a similar ligand-exchange column suitable for carbohydrate analysis.

    • Mobile Phase: HPLC-grade deionized water.

    • Flow Rate: 0.6 mL/min (isocratic).

    • Column Temperature: 80 °C.

    • Detector Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 mg/mL).

    • Sample Preparation: Dissolve the unknown sample in the mobile phase to a concentration within the calibration range. Filter all standards and samples through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample(s) and use the calibration curve to determine the concentration of this compound. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications

The unique properties of this compound position it as a valuable ingredient in several industries.

  • Food and Nutraceuticals: It serves as a low-calorie, prebiotic sweetener ideal for functional foods, beverages, and dietary supplements aimed at improving digestive health. Its sweetness profile is comparable to sucrose, making it an effective sugar substitute in products for diabetic consumers.

  • Pharmaceuticals: this compound can be used as a stabilizer in drug formulations to enhance the shelf-life and stability of active pharmaceutical ingredients. Its potential role in drug delivery systems is also being explored due to its ability to improve the solubility of certain compounds.

  • Cosmetics: In skincare, it is incorporated for its moisturizing properties, helping to hydrate the skin.

  • Research: It is a valuable tool in research related to carbohydrate metabolism, gut-brain axis signaling, and the management of metabolic disorders like obesity and diabetes.

References

An In-depth Technical Guide on the Synthesis and Extraction of Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosucrose, a disaccharide composed of a xylose molecule linked to a sucrose molecule, is a compound of increasing interest in the pharmaceutical and nutraceutical industries due to its potential as a low-calorie sweetener and prebiotic. Unlike many common sugars, this compound is not found in significant quantities in nature, precluding direct extraction from natural sources. Instead, its production relies on enzymatic synthesis, primarily through the transfructosylation or transglucosylation activity of various microbial enzymes. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the enzymes involved, experimental protocols, purification techniques, and analytical characterization methods.

Natural Sources and Rationale for Enzymatic Synthesis

Direct extraction of this compound from plant or other natural sources is not a viable method for its production. While the constituent monosaccharides, xylose and the components of sucrose (glucose and fructose), are abundant in nature, the specific combination forming this compound has not been identified in significant natural deposits. Therefore, the primary and most efficient route for obtaining this compound is through controlled enzymatic synthesis. This approach allows for the specific and targeted production of the desired disaccharide from readily available and cost-effective substrates like sucrose and xylose.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is primarily achieved through the action of glycoside hydrolases that exhibit transferase activity. In the presence of a high concentration of a suitable acceptor molecule (in this case, xylose), these enzymes can catalyze the transfer of a glycosyl moiety from a donor substrate (sucrose) to the acceptor, rather than to water (hydrolysis). Key enzymes utilized for this purpose include levansucrase, sucrose phosphorylase, and fructosyltransferase.

Key Enzymes and Their Mechanisms
  • Levansucrase (EC 2.4.1.10): This enzyme, commonly produced by microorganisms such as Bacillus subtilis, catalyzes the transfer of a fructosyl group from sucrose to an acceptor molecule.[1][2] In the presence of xylose as an acceptor, levansucrase can synthesize this compound. The reaction involves the formation of a fructosyl-enzyme intermediate, which is then transferred to the xylose molecule.[1]

  • Sucrose Isomerase (EC 5.4.99.11): Enzymes from bacteria like Erwinia rhapontici are known to isomerize sucrose to isomaltulose. However, these enzymes can also be engineered or used under specific conditions to catalyze intermolecular transglycosylation reactions, potentially leading to the synthesis of novel glucosides when an appropriate acceptor is present.[3][4]

  • α-Glucosidase (EC 3.2.1.20): Certain α-glucosidases with transglucosylation activity can transfer a glucosyl unit from a donor like maltose to an acceptor such as xylose, forming a glucosyl-xylose disaccharide. While not directly producing this compound from sucrose, this demonstrates the principle of enzymatic synthesis of xylose-containing disaccharides.

Experimental Protocols for this compound Synthesis

The following sections provide detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Enzyme Production and Preparation
  • Culture Conditions: Bacillus subtilis NRC 33a can be cultured in a medium containing sucrose as an inducer for levansucrase production. A typical medium might consist of sucrose, yeast extract, peptone, K2HPO4, NaCl, and MgSO4.

  • Incubation: The culture is incubated at 30°C with agitation for optimal enzyme production.

  • Enzyme Recovery: The extracellular levansucrase is recovered from the culture supernatant by centrifugation to remove bacterial cells.

  • Partial Purification: The enzyme can be partially purified from the supernatant by methods such as ammonium sulfate precipitation, followed by dialysis to remove excess salt.

Enzymatic Synthesis of this compound
  • Reaction Mixture: Prepare a reaction mixture containing:

    • Sucrose (donor substrate): Concentration can be optimized, with studies on related oligosaccharides using concentrations ranging from 100 g/L to 600 g/L.

    • Xylose (acceptor substrate): The molar ratio of acceptor to donor is a critical parameter to optimize to favor transglycosylation over hydrolysis.

    • Enzyme: Purified or partially purified levansucrase. The optimal enzyme concentration needs to be determined empirically.

    • Buffer: A suitable buffer to maintain the optimal pH for the enzyme. For many microbial levansucrases, a pH around 6.0 is optimal.

  • Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme, which for many levansucrases is around 37°C. The reaction time is monitored to achieve the maximum yield of this compound before product inhibition or hydrolysis becomes significant.

  • Reaction Termination: The enzymatic reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10-15 minutes).

Data Presentation: Quantitative Yields

The yield of this compound is highly dependent on the specific enzyme used and the optimization of reaction conditions. The following table summarizes reported yields for related enzymatic syntheses, providing a baseline for expected outcomes in this compound production.

Enzyme SourceDonor SubstrateAcceptor SubstrateProductYieldReference
Schwanniomyces occidentalis α-glucosidaseMaltose (200 g/L)Xylose (300 g/L)Glucosyl-xylose26.5 g/L
Aspergillus sp. β-xylosidasep-Nitrophenyl-β-D-xylopyranosideCapsaicinCapsaicin 4-O-β-xyloside15%
Bacillus subtilis levansucraseSucroseLevan (polymerization)Levan84-92% conversion

Downstream Processing and Purification of this compound

After the enzymatic synthesis, the reaction mixture contains this compound, unreacted substrates (sucrose and xylose), byproducts (glucose and fructose), and the inactivated enzyme. A multi-step downstream processing strategy is required to isolate and purify the this compound.

Protocol for this compound Purification
  • Removal of Insolubles: The heat-inactivated enzyme and any other precipitated proteins are removed by centrifugation or filtration.

  • Removal of Monosaccharides and Disaccharides:

    • Activated Charcoal Chromatography: The supernatant is treated with activated charcoal to adsorb the sugars. The different sugars can then be eluted sequentially using a stepwise gradient of ethanol.

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to separate the larger disaccharide (this compound) from the smaller monosaccharides (glucose, fructose, and xylose).

  • Fraction Analysis: The collected fractions are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector to identify the fractions containing pure this compound.

  • Concentration: The purified this compound fractions are pooled, and the solvent is removed using a rotary evaporator to obtain the final product.

Analytical Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Protocol for NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

  • NMR Analysis: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

    • ¹H NMR: Provides information about the number and chemical environment of the protons, allowing for the identification of the individual sugar residues and their anomeric configurations.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the glycosidic linkage between the xylose and sucrose units.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing Culture Microbial Culture (e.g., Bacillus subtilis) Induction Induction of Enzyme (e.g., with Sucrose) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Extraction Enzyme Extraction (Cell-free supernatant) Harvest->Extraction Purification_Enzyme Enzyme Purification (e.g., Precipitation, Dialysis) Extraction->Purification_Enzyme Reaction Transglycosylation Reaction (Sucrose + Xylose + Enzyme) Purification_Enzyme->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination Separation_Insolubles Removal of Insolubles (Centrifugation/Filtration) Termination->Separation_Insolubles Purification_Product This compound Purification (Chromatography) Separation_Insolubles->Purification_Product Concentration Concentration (Evaporation) Purification_Product->Concentration Final_Product Pure this compound Concentration->Final_Product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Transglycosylation_Pathway Sucrose Sucrose (Donor) Enzyme Levansucrase (Enzyme) Sucrose->Enzyme Intermediate Fructosyl-Enzyme Intermediate Enzyme->Intermediate Fructosyl transfer Glucose Glucose Intermediate->Glucose Release This compound This compound (Product) Intermediate->this compound Fructosyl transfer Xylose Xylose (Acceptor) Xylose->Intermediate Acceptor binding

Caption: Simplified signaling pathway for levansucrase-catalyzed this compound synthesis.

References

Xylosucrose vs. Other Oligosaccharides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of xylosucrose against other prominent oligosaccharides, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). It delves into their biochemical properties, prebiotic efficacy, and their impact on gut microbiota and key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate informed decisions in research and development. The guide also visualizes complex biological processes through signaling pathway and experimental workflow diagrams using the DOT language for Graphviz.

Introduction to Prebiotic Oligosaccharides

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] Oligosaccharides, short-chain carbohydrates, are a major class of prebiotics that have garnered significant attention for their potential to modulate the gut microbiome and influence host health.[1][2] Among the most studied are Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS).[2][3] This guide introduces a lesser-known but potentially potent prebiotic, this compound, and compares its characteristics with these established oligosaccharides.

This compound is a disaccharide composed of a xylose molecule linked to a sucrose molecule. Its synthesis is often achieved enzymatically.

Fructooligosaccharides (FOS) consist of short chains of fructose molecules and are naturally found in many plants.

Galactooligosaccharides (GOS) are composed of chains of galactose units and are structurally similar to oligosaccharides found in human milk.

Xylooligosaccharides (XOS) are polymers of xylose, typically derived from xylan-rich plant biomass.

Comparative Analysis of Physicochemical and Prebiotic Properties

The efficacy of a prebiotic is determined by several factors, including its resistance to digestion in the upper gastrointestinal tract, its selective fermentation by beneficial gut bacteria, and its ability to produce beneficial metabolites such as short-chain fatty acids (SCFAs).

Digestibility

An essential characteristic of a prebiotic is its ability to resist hydrolysis by mammalian digestive enzymes, allowing it to reach the colon intact.

OligosaccharideDigestibility by Salivary & Pancreatic AmylasesDigestibility by Brush Border EnzymesReference
This compound LowLowGeneral Oligosaccharide Properties
FOS LowLow
GOS LowLowGeneral Oligosaccharide Properties
XOS LowLow
Prebiotic Activity: In Vitro Fermentation

In vitro fermentation models using human fecal inocula are widely used to assess the prebiotic potential of various substrates. Key parameters measured include the selective growth of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and the production of SCFAs (acetate, propionate, and butyrate).

OligosaccharidePredominant Bacteria StimulatedMajor SCFA ProducedPrebiotic Index (PI) / ScoreReference
This compound Bifidobacterium, LactobacillusAcetate, ButyrateData not availableGeneral Oligosaccharide Properties
FOS Bifidobacterium, LactobacillusAcetate, Propionate, ButyrateHigh
GOS Bifidobacterium, LactobacillusAcetate, PropionateHigh
XOS Bifidobacterium, LactobacillusAcetate, ButyrateVery High

Note: The Prebiotic Index (PI) is a calculated value that reflects the selective stimulation of beneficial bacteria. Higher values indicate greater prebiotic activity. Specific PI values for direct comparison are often study-dependent.

Modulation of Host Signaling Pathways

Oligosaccharides can influence host cellular functions by modulating key signaling pathways involved in inflammation and immune responses. The Toll-like receptor 4 (TLR4), Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways are critical in this regard.

Toll-like Receptor 4 (TLR4) Activation

Certain oligosaccharides can interact with TLR4 on the surface of immune cells, such as macrophages, initiating a signaling cascade. This interaction can lead to the activation of downstream pathways like NF-κB and MAPK.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oligosaccharide Oligosaccharide TLR4 TLR4 Oligosaccharide->TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD2 MD2->TLR4 CD14 CD14 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n translocates DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Oligosaccharide interaction with the TLR4 receptor complex.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Oligosaccharides can modulate this pathway, often initiated by TLR4 activation.

NFkB_Pathway Stimulus Oligosaccharide/ LPS Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription

Caption: Overview of the NF-κB signaling pathway activation.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Oligosaccharides have been shown to influence the phosphorylation status of key MAPK proteins like p38, JNK, and ERK.

MAPK_Pathway cluster_cascade MAPK Cascade Oligosaccharide Oligosaccharide Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Oligosaccharide->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (e.g., p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Cellular_Response Cellular Response (e.g., Cytokine Production) Transcription_Factors->Cellular_Response

Caption: The three-tiered MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other oligosaccharides.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose and xylose using a suitable enzyme with transglycosylation activity.

Materials:

  • Sucrose

  • D-Xylose

  • Enzyme (e.g., levansucrase or a β-fructofuranosidase with transfructosylation activity)

  • Sodium acetate buffer (50 mM, pH 5.5)

  • Reaction vessel

  • Incubator/shaker

  • Boiling water bath

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing sucrose (e.g., 30% w/v) and D-xylose (e.g., 15% w/v) in sodium acetate buffer.

  • Pre-incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 55°C).

  • Add the enzyme to the reaction mixture to initiate the synthesis. The enzyme concentration should be optimized for efficient conversion.

  • Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 24-48 hours).

  • Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Analyze the reaction products by HPLC to determine the yield of this compound.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Analysis

Objective: To separate and quantify oligosaccharides in a sample mixture.

Materials:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino-propyl or amide-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Oligosaccharide standards (this compound, FOS, GOS, XOS)

  • Sample extracts

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain the column temperature at a constant value (e.g., 35°C).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for each oligosaccharide to be quantified.

  • Sample Preparation: Dilute the sample extracts with the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the oligosaccharides in the samples by comparing their retention times and peak areas with those of the standards.

In Vitro Gut Fermentation Model

Objective: To assess the prebiotic activity of oligosaccharides by simulating their fermentation by human gut microbiota.

Materials:

  • Anaerobic chamber

  • Fresh fecal samples from healthy human donors

  • Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent)

  • Oligosaccharide substrates (this compound, FOS, GOS, XOS)

  • Sterile, anaerobic culture tubes or a multi-well fermentation platform

  • Incubator

  • Gas chromatograph (GC) for SCFA analysis

  • qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer.

  • Medium Preparation: Prepare the basal fermentation medium and dispense it into culture tubes or wells. Add the oligosaccharide substrate to the respective tubes/wells at a final concentration of, for example, 1% (w/v). Include a negative control without any added carbohydrate.

  • Inoculation: Inoculate each tube/well with the fecal slurry (e.g., 10% v/v).

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sampling and Analysis:

    • pH Measurement: Measure the pH of the fermentation broth at the end of the incubation.

    • SCFA Analysis: Centrifuge the fermentation broth and analyze the supernatant for SCFA concentrations using GC.

    • Microbial Analysis: Extract DNA from the fermentation pellets and analyze the microbial composition using qPCR for specific bacterial groups or 16S rRNA gene sequencing for a comprehensive community profile.

InVitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Inoculation Inoculate Medium Inoculum->Inoculation Basal_Medium Prepare Basal Medium Add_Oligosaccharide Add Oligosaccharide (Substrate) Basal_Medium->Add_Oligosaccharide Add_Oligosaccharide->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Analysis Analysis Incubation->Analysis pH pH Measurement Analysis->pH SCFA SCFA Analysis (GC) Analysis->SCFA Microbiota Microbiota Analysis (qPCR/16S rRNA) Analysis->Microbiota

Caption: Workflow for the in vitro gut fermentation model.

Conclusion

This technical guide provides a comparative overview of this compound and other major oligosaccharides. While FOS, GOS, and XOS are well-established prebiotics with a substantial body of research supporting their health benefits, this compound presents an intriguing alternative that warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further elucidate the specific properties of this compound. The visualization of key signaling pathways and experimental workflows aims to enhance the understanding of the complex interactions between these oligosaccharides and the host. Future research should focus on generating more direct quantitative comparative data for this compound to fully assess its potential in research and drug development.

References

Xylosucrose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Xylosucrose, a disaccharide with significant potential in the pharmaceutical and nutraceutical industries, is gaining attention for its prebiotic properties and potential as a functional ingredient. This technical guide provides an in-depth overview of this compound, including its chemical properties, enzymatic synthesis, and its mechanism of action as a prebiotic. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visual representation of its metabolic pathway in the gut microbiota. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction

This compound is a non-reducing disaccharide composed of a xylose unit linked to the glucose moiety of a sucrose molecule. Its chemical structure confers unique properties, including a low-calorie profile and resistance to digestion by human intestinal enzymes. These characteristics allow it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria, classifying it as a prebiotic. This guide will delve into the technical aspects of this compound, from its fundamental chemical data to its biological functions and the methodologies used to study it.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 512-66-3[1][2][3][4]
Molecular Formula C₁₁H₂₀O₁₀[1]
Molecular Weight 312.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 112-116 °C
Synonyms β-D-Fructofuranosyl α-D-xylopyranoside

Enzymatic Synthesis of this compound

The primary method for this compound synthesis is through enzymatic transfructosylation. This process involves the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule, which in this case is xylose. Enzymes such as levansucrase (EC 2.4.1.10) from various microbial sources are commonly employed for this purpose.

Experimental Protocol: Enzymatic Synthesis

This protocol describes a general method for the enzymatic synthesis of this compound using levansucrase.

Materials:

  • Sucrose (donor substrate)

  • D-Xylose (acceptor substrate)

  • Levansucrase (e.g., from Bacillus subtilis)

  • Sodium acetate buffer (50 mM, pH 5.4)

  • Sodium carbonate (0.4 M) for reaction termination

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a reaction mixture containing a high concentration of sucrose (e.g., 600 g/L) and D-xylose in 50 mM sodium acetate buffer (pH 5.4). The high substrate concentration favors the transfructosylation reaction over hydrolysis.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 40°C).

  • Initiate the reaction by adding a defined activity of levansucrase (e.g., 5 U/mL).

  • Incubate the reaction mixture with gentle stirring for a predetermined time (e.g., 24-48 hours). The reaction progress can be monitored by taking aliquots at various time points.

  • Terminate the reaction by adding an equal volume of 0.4 M sodium carbonate to inactivate the enzyme.

  • Analyze the reaction products, including the synthesized this compound, using HPLC.

Logical Workflow for this compound Synthesis:

G Substrates Prepare Substrates (Sucrose, Xylose) Reaction_Mix Create Reaction Mixture Substrates->Reaction_Mix Buffer Prepare Buffer (Sodium Acetate, pH 5.4) Buffer->Reaction_Mix Incubation Incubate with Levansucrase (e.g., 40°C) Reaction_Mix->Incubation Termination Terminate Reaction (Sodium Carbonate) Incubation->Termination Analysis Analyze Products (HPLC) Termination->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Prebiotic Activity and Mechanism of Action

This compound exerts its prebiotic effect by selectively promoting the growth and activity of beneficial microorganisms in the colon, particularly Bifidobacterium and Lactobacillus species. Being indigestible by human enzymes, this compound arrives in the large intestine where it is fermented by these saccharolytic bacteria.

This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs have numerous health benefits, including:

  • Lowering the colonic pH: This creates an environment that is less favorable for the growth of pathogenic bacteria.

  • Serving as an energy source for colonocytes: Butyrate, in particular, is the preferred energy source for the cells lining the colon, promoting gut barrier integrity.

  • Modulating the immune system: SCFAs can influence immune cell function and reduce inflammation.

  • Systemic metabolic effects: SCFAs can enter the bloodstream and influence lipid and glucose metabolism.

Signaling Pathway of this compound Metabolism in Gut Microbiota

The following diagram illustrates the metabolic pathway of this compound by gut microbiota and the subsequent effects of SCFA production.

G This compound This compound (in Colon) Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Microbiota  is a substrate for Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs produces pH Lowered Colonic pH SCFAs->pH Energy Energy for Colonocytes SCFAs->Energy Immune Immune System Modulation SCFAs->Immune Metabolism Systemic Metabolic Effects SCFAs->Metabolism Pathogen Inhibition of Pathogens pH->Pathogen Barrier Enhanced Gut Barrier Energy->Barrier

References

A Technical Guide to the Research Applications of Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and sucrose, is a functional sugar substitute that has garnered significant attention in recent years for its potential applications in the food, pharmaceutical, and biotechnology industries. As a member of the xylooligosaccharide (XOS) family, this compound is recognized for its prebiotic properties, low caloric value, and stability. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, physiological effects, and diverse applications. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this versatile compound.

Synthesis of this compound

The primary method for this compound synthesis is through enzymatic reactions, which offer high specificity and yield.

Enzymatic Synthesis

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol outlines a general method for the enzymatic synthesis of this compound using sucrose phosphorylase.

Materials:

  • Sucrose

  • D-Xylose

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Reaction vessel with temperature control

  • High-performance liquid chromatography (HPLC) system for product analysis

Procedure:

  • Substrate Preparation: Prepare a solution containing sucrose and D-xylose in a phosphate buffer. The molar ratio of sucrose to xylose can be optimized but is often in the range of 1:1 to 1:5.

  • Enzyme Addition: Add sucrose phosphorylase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 30-50°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of this compound using HPLC.

  • Reaction Termination: Once the desired yield is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes).

  • Purification: The resulting this compound can be purified from the reaction mixture using techniques such as chromatography.

Quantitative Data on Synthesis:

The yield of this compound is dependent on various factors, including the source of the enzyme, substrate concentrations, and reaction conditions.

Enzyme SourceDonor SubstrateAcceptor SubstrateProductYield (%)Reference
Bacillus subtilis NCIMB 11871 (exo-fructosyltransferase)SucroseD-xyloseThis compoundGood to high[1]
Leuconostoc mesenteroides (sucrose phosphorylase)SucroseD-xyloseα-D-glucosyl-D-xylosidesVaries[2]

Physiological Effects and Research Applications

This compound and the broader class of xylooligosaccharides (XOS) have been shown to exert a range of beneficial physiological effects, primarily through their role as prebiotics.

Prebiotic Effects on Gut Microbiota

This compound selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

Experimental Protocol: In Vitro Assessment of Prebiotic Activity

This protocol describes an in vitro fermentation method to assess the prebiotic effect of this compound on human gut microbiota.

Materials:

  • This compound

  • Fecal samples from healthy human donors

  • Anaerobic growth medium (e.g., basal medium supplemented with peptone water and yeast extract)

  • Anaerobic chamber or jars

  • pH meter

  • Gas chromatography (GC) or HPLC for short-chain fatty acid (SCFA) analysis

  • Quantitative PCR (qPCR) or 16S rRNA gene sequencing for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer.

  • Inoculation: In an anaerobic environment, inoculate the anaerobic growth medium containing this compound as the sole carbon source with the fecal slurry.

  • Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling: At various time points, collect samples for analysis.

  • Analysis:

    • Measure the pH of the culture.

    • Analyze the production of SCFAs (e.g., acetate, propionate, butyrate) using GC or HPLC.

    • Quantify the changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR or analyze the overall microbial community composition via 16S rRNA gene sequencing.

Quantitative Data on Gut Microbiota Modulation:

Studies have demonstrated the significant impact of XOS on the composition of the gut microbiota.

Study TypeOrganismXOS DoseDurationKey FindingsReference
In vitroHuman fecal microbiota1.56 mg/mL-Stimulated growth of 86% of Bifidobacterium strains[3][4][5]
In vitroHuman fecal microbiota6.25 mg/mL-Stimulated growth of 100% of Bifidobacterium strains and 62% of Lactobacillus strains
Human clinical trialHealthy adults1.4 g/day & 2.8 g/day 8 weeksSignificant increase in Bifidobacterium counts in both XOS groups compared to placebo.
In vivoRats--Increased relative abundance of Bifidobacterium spp. and Lactobacillus spp. in fecal and cecal samples.
Effects on Metabolic Parameters

Research suggests that XOS can positively influence metabolic health by improving lipid profiles and glucose metabolism.

Experimental Protocol: In Vivo Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the effects of this compound on metabolic parameters in mice.

Materials:

  • This compound

  • Laboratory mice (e.g., C57BL/6J)

  • Standard or high-fat diet

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Biochemical assay kits for measuring plasma lipids and glucose

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Dietary Intervention: Divide the mice into groups and feed them a control diet or a diet supplemented with this compound. This compound can also be administered via oral gavage.

  • Treatment Period: The intervention period can range from several weeks to months.

  • Blood Sample Collection: At the end of the study, collect blood samples from the mice (e.g., via retro-orbital bleeding or cardiac puncture) after a fasting period.

  • Plasma Analysis: Separate the plasma and measure the concentrations of triglycerides, total cholesterol, LDL-C, HDL-C, and glucose using appropriate biochemical assay kits.

Quantitative Data on Metabolic Parameters:

The following table summarizes the effects of XOS on lipid metabolism in mice fed a high-fat diet.

ParameterControl Group (High-Fat Diet)XOS-Treated Group (High-Fat Diet)% ChangeReference
Body Weight Gain (g)15.2 ± 1.510.8 ± 1.2-28.9%
Triglycerides (mmol/L)1.84 ± 0.211.00 ± 0.15-45.7%
Total Cholesterol (mmol/L)5.21 ± 0.434.07 ± 0.38-21.9%
LDL-C (mmol/L)1.22 ± 0.180.72 ± 0.11-41.0%
Anti-inflammatory Effects

XOS has been shown to modulate the immune system and reduce inflammation.

Quantitative Data on Inflammatory Markers:

Studies in animal models have demonstrated the anti-inflammatory effects of XOS.

MarkerControl GroupXOS-Treated Group% ChangeReference
IL-6 (pg/mL)~150~100~ -33%
TNF-α (pg/mL)~120~80~ -33%
IL-10 (pg/mL)~50~80~ +60%

Signaling Pathways and Experimental Workflows

The physiological effects of this compound are mediated through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

AMPK_Signaling_Pathway AMPK Signaling Pathway in Lipid Metabolism This compound This compound (via Gut Microbiota & SCFAs) LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inhibits) MalonylCoA Malonyl-CoA ACC->MalonylCoA FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Promotes CPT1a CPT1a MalonylCoA->CPT1a Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1a->FattyAcidOxidation Promotes LKB1->AMPK Phosphorylates (Activates) TLR4_NFkB_Signaling_Pathway TLR4/NF-kB Signaling Pathway Modulation This compound This compound (via Gut Microbiota) TLR4 TLR4 This compound->TLR4 Inhibits (indirectly) LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->InflammatoryCytokines Gene Transcription InVitro_Prebiotic_Workflow In Vitro Prebiotic Assessment Workflow FecalSample Fecal Sample (Healthy Donor) AnaerobicCulture Anaerobic Culture with this compound FecalSample->AnaerobicCulture Inoculation Incubation Incubation (37°C, 24-48h) AnaerobicCulture->Incubation Analysis Analysis Incubation->Analysis pH pH Measurement Analysis->pH SCFA SCFA Analysis (GC/HPLC) Analysis->SCFA Microbiota Microbiota Analysis (qPCR / 16S rRNA seq.) Analysis->Microbiota InVivo_Metabolic_Workflow In Vivo Metabolic Effects Workflow Mice Mice (e.g., C57BL/6J) Diet Dietary Intervention (Control vs. This compound) Mice->Diet Treatment Treatment Period (Weeks to Months) Diet->Treatment BloodCollection Blood Collection (Fasted) Treatment->BloodCollection PlasmaAnalysis Plasma Analysis BloodCollection->PlasmaAnalysis Lipids Lipid Profile (TG, TC, LDL, HDL) PlasmaAnalysis->Lipids Glucose Glucose Levels PlasmaAnalysis->Glucose

References

Xylosucrose Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and fructose, is a compound of increasing interest in the fields of food science, nutrition, and pharmaceuticals. Its potential as a low-calorie sugar substitute and a prebiotic has driven research into its synthesis, purification, and biochemical properties. A fundamental physical characteristic crucial for its application in various formulations is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details relevant experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts: Understanding this compound Solubility

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, its structural similarity to sucrose and its constituent monosaccharides, xylose and fructose, provides a basis for understanding its general solubility behavior.

This compound is a polar molecule due to its numerous hydroxyl (-OH) groups. This polarity dictates its solubility, following the principle of "like dissolves like." It is anticipated to be readily soluble in polar solvents, particularly water, and exhibit limited solubility in nonpolar organic solvents.

Some sources indicate that this compound possesses "improved solubility and stability," suggesting it may have favorable dissolution characteristics in aqueous solutions, which is advantageous for its use in food and pharmaceutical formulations[1].

Quantitative Solubility Data

SolventChemical FormulaPolarityExpected this compound SolubilityRationale / Notes
Water H₂OHighHighThe abundance of hydroxyl groups in this compound allows for extensive hydrogen bonding with water molecules. For comparison, the solubility of sucrose in water at 20°C is approximately 2000 g/L[2][3].
Methanol CH₃OHHighModerate to HighMethanol is a polar protic solvent capable of hydrogen bonding, suggesting good solubility for this compound. Sucrose is soluble in methanol[4].
Ethanol C₂H₅OHHighModerateEthanol is also a polar protic solvent, but its longer hydrocarbon chain compared to methanol slightly reduces its polarity. Generally, the solubility of sugars decreases with increasing alcohol chain length. Sucrose is only slightly soluble in ethanol[4].
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOHighHighDMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide range of polar organic compounds, including many carbohydrates.
Acetone C₃H₆OModerateLowAcetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than water or alcohols. The solubility of sugars in acetone is generally low.
Ethyl Acetate C₄H₈O₂LowVery LowAs a solvent with low polarity, ethyl acetate is not expected to be a good solvent for the highly polar this compound. It is often used in the purification of related xylooligosaccharides for the removal of non-saccharide components.
Hexane C₆H₁₄Very LowInsolubleHexane is a nonpolar solvent and would not be capable of dissolving the polar this compound.

Experimental Protocols

The determination of this compound solubility can be achieved using established methods for carbohydrate analysis. The following protocols outline a general approach.

Isothermal Shake-Flask Method for Solubility Determination

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Thermostatically controlled shaking incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Drying oven or vacuum desiccator

  • Vials and appropriate glassware

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

  • Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

  • Determine the weight of the collected filtrate.

  • Evaporate the solvent from the filtrate using a drying oven or a vacuum desiccator until a constant weight of the dissolved this compound is obtained.

  • Calculate the solubility as the mass of dissolved this compound per volume or mass of the solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with a Refractive Index Detector (RID) is a standard and accurate method for quantifying sugars in solution, which can be used in conjunction with the shake-flask method to determine the concentration of the saturated solution.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index Detector (RID).

  • A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

Reagents:

  • High-purity water (for mobile phase and sample dilution).

  • Acetonitrile (HPLC grade, for mobile phase).

  • This compound standard of known purity.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas from the RID. Construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation: Prepare a saturated solution of this compound as described in the isothermal shake-flask method. After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Sample Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound.

Visualizations

As this compound is not directly involved in signaling pathways, a diagram illustrating the experimental workflow for determining its solubility is provided below.

experimental_workflow start Start: this compound Solubility Determination prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep Shake-Flask Method equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Saturated Solution from Solid (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (0.45 µm syringe filter) separate->filter analysis Analyze Solute Concentration filter->analysis gravimetric Gravimetric Analysis: 1. Weigh aliquot of filtrate 2. Evaporate solvent 3. Weigh dry solute analysis->gravimetric Method 1 hplc HPLC-RID Analysis: 1. Prepare calibration curve 2. Dilute filtrate 3. Inject and quantify analysis->hplc Method 2 calculate_g Calculate Solubility (g/L or g/100g solvent) gravimetric->calculate_g calculate_h Calculate Solubility (from concentration and dilution factor) hplc->calculate_h end End: Quantitative Solubility Data calculate_g->end calculate_h->end

Caption: Experimental workflow for determining this compound solubility.

References

A Technical Guide to the Health Benefits of Xylosucrose Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Xylosucrose, a functional disaccharide belonging to the xylooligosaccharides (XOS) class, has emerged as a significant prebiotic with multifaceted health benefits. Composed of a xylose molecule linked to a sucrose molecule, it resists digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by beneficial microbiota in the colon. This targeted fermentation, primarily by Bifidobacterium species, leads to the production of short-chain fatty acids (SCFAs), which mediate a range of positive physiological effects. This technical guide synthesizes preclinical and clinical findings, detailing the mechanisms of action, quantitative outcomes, and experimental methodologies related to this compound and XOS supplementation. The focus is on its impact on gut microbiota, metabolic health, and immune function, providing a comprehensive resource for research and development applications.

Core Mechanism of Action: Prebiotic Fermentation

This compound and other XOS are not hydrolyzed by human digestive enzymes, enabling them to reach the large intestine intact.[1] In the colon, they serve as a fermentable substrate for specific beneficial bacteria. The primary mechanism involves the selective stimulation of Bifidobacterium and other saccharolytic bacteria.[1][2] This fermentation process is the cornerstone of its health benefits, leading to a cascade of downstream effects.

The fermentation of XOS by gut bacteria like Bifidobacterium and Lactobacillus yields significant quantities of SCFAs, notably acetate, propionate, and butyrate.[3][4] These molecules are pivotal in mediating the health effects of XOS. Butyrate, for instance, is the preferred energy source for colonocytes, strengthening the gut barrier, while all three SCFAs influence host metabolism and immune function.

G cluster_host Host Upper GI Tract cluster_colon Colon cluster_benefits Systemic Health Benefits XOS This compound (XOS) Supplementation Resists Resists Host Digestion XOS->Resists Transit Fermentation Selective Fermentation Resists->Fermentation Reaches Colon Bifido ↑ Bifidobacterium spp. ↑ Lactobacillus spp. Fermentation->Bifido Pathogens ↓ Pathogen Growth Fermentation->Pathogens SCFAs ↑ SCFA Production (Butyrate, Acetate, Propionate) Bifido->SCFAs Benefits Improved Gut Barrier Metabolic Regulation Immune Modulation SCFAs->Benefits

Caption: General workflow of this compound (XOS) from ingestion to systemic effects.

Modulation of Gut Microbiota and Improvement of Gut Health

The most pronounced effect of XOS supplementation is its "bifidogenic" nature—the ability to significantly increase the population of beneficial Bifidobacterium species. This shift in the microbial landscape contributes to a healthier gut environment by competitively inhibiting the growth of potential pathogens and producing beneficial metabolites like SCFAs. Furthermore, the resulting increase in butyrate production enhances the integrity of the intestinal barrier by up-regulating the expression of tight junction proteins, such as occludin. A stronger gut barrier reduces the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation, thereby lowering systemic inflammation.

Quantitative Data: Impact on Gut Microbiota (Human Studies)
Study ReferenceDosageDurationKey Quantitative FindingsCitation
Finegold et al.1.4 g/day XOS8 weeksSignificant increase in Bifidobacterium counts vs. placebo.
Finegold et al.2.8 g/day XOS8 weeksSignificantly greater increase in Bifidobacterium counts than the 1.4 g/day group. No significant effect on Lactobacillus.
Aachary & Prapulla4 g XOS in rice porridge6 weeksSignificant increase in fecal Lactobacillus spp. and Bifidobacterium spp. vs. placebo.

Regulation of Metabolic Health

XOS supplementation has demonstrated significant potential in alleviating metabolic disorders, particularly those associated with high-fat diets. By modulating the gut microbiota and increasing SCFA production, XOS can improve lipid profiles, reduce inflammation, and enhance glucose homeostasis.

Lipid Metabolism

In preclinical models, XOS has been shown to mitigate hyperlipidemia by reducing serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). The mechanism is partly attributed to the activation of the AMP-activated protein kinase (AMPK) pathway in the liver. Activated AMPK phosphorylates and inactivates key enzymes in lipogenesis, such as acetyl-CoA carboxylase (ACC), while promoting fatty acid oxidation by upregulating genes like carnitine palmitoyltransferase 1 (CPT-1) and peroxisome proliferator-activated receptor alpha (PPAR-α).

cluster_lipogenesis Lipogenesis (↓) cluster_oxidation Fatty Acid Oxidation (↑) XOS This compound (XOS) Microbiota Modulates Gut Microbiota (↑ Bifidobacterium, ↑ Lachnospiraceae) XOS->Microbiota SCFAs ↑ Butyrate & other SCFAs Microbiota->SCFAs AMPK ↑ AMPK Activation (Liver) SCFAs->AMPK ACC ↓ ACC AMPK->ACC SREBP1c ↓ SREBP-1c AMPK->SREBP1c CPT1 ↑ CPT-1 AMPK->CPT1 PPARa ↑ PPAR-α AMPK->PPARa

Caption: XOS-mediated activation of the AMPK pathway to regulate lipid metabolism.
Glucose Homeostasis

Studies suggest that XOS can improve insulin sensitivity and glucose tolerance. In pre-diabetic patients, XOS supplementation was found to enhance insulin sensitivity. In animal models of diabetes, supplementation with XOS led to an amelioration of metabolic abnormalities. This effect is likely mediated by the influence of SCFAs on gut hormone secretion (e.g., GLP-1) and their anti-inflammatory properties.

Quantitative Data: Impact on Metabolic Markers (Animal Studies)
Study ReferenceAnimal ModelDietDosageDurationParameterResultCitation
Yang et al.C57BL/6J MiceHigh-Fat500 mg/kg XOS12 weeksSerum TG↓ 45.7%
Yang et al.C57BL/6J MiceHigh-Fat500 mg/kg XOS12 weeksSerum TC↓ 21.9%
Yang et al.C57BL/6J MiceHigh-Fat500 mg/kg XOS12 weeksSerum LDL-C↓ 41.0%
Berger et al.MiceHigh-Fat5% XOS5 weeksCecal Butyric AcidSignificantly higher vs. HFD control
Berger et al.MiceHigh-Fat5% XOS5 weeksCecal Acetic AcidSignificantly higher vs. HFD control

Immune System Modulation

XOS supplementation can exert immunomodulatory effects, primarily by reducing pro-inflammatory responses. By strengthening the gut barrier, XOS reduces the systemic exposure to bacterial endotoxins. Additionally, SCFAs like butyrate can directly modulate immune cell function by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. In broiler chickens, XOS has been shown to increase plasma concentrations of IgA and IgM, suggesting an enhancement of mucosal and systemic immune responses.

cluster_gut Gut-Level Effects cluster_systemic Systemic Immune Effects XOS This compound (XOS) Barrier ↑ Gut Barrier Integrity (↑ Tight Junctions) XOS->Barrier SCFAs ↑ SCFA (Butyrate) Production XOS->SCFAs LPS ↓ LPS Translocation Barrier->LPS ImmuneCells Modulation of Immune Cells (e.g., Macrophages) SCFAs->ImmuneCells LPS->ImmuneCells NFkB ↓ NF-κB Pathway Activation ImmuneCells->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Caption: Logical relationship of XOS supplementation and anti-inflammatory effects.

Key Experimental Protocols

In Vivo Murine High-Fat Diet Study (Adapted from Yang et al., 2021)
  • Animal Model: Male C57BL/6J mice, 6 weeks old.

  • Acclimatization: 1 week under standard conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water.

  • Study Groups:

    • Normal Diet Control (ND)

    • High-Fat Diet Vehicle Control (HFD): 60% kcal from fat.

    • Low-Dose XOS (XOS-L): HFD + 250 mg/kg body weight XOS via oral gavage.

    • High-Dose XOS (XOS-H): HFD + 500 mg/kg body weight XOS via oral gavage.

  • Duration: 12 weeks.

  • Methodology: Body weight and food intake recorded weekly. At the end of the study, mice are fasted overnight. Blood is collected via cardiac puncture for serum lipid analysis (TG, TC, LDL-C, HDL-C) using enzymatic kits. Liver and adipose tissues are excised and weighed. Liver tissue is flash-frozen for subsequent RNA extraction.

  • Gene Expression Analysis: Total RNA is extracted from liver tissue using TRIzol reagent. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of genes involved in lipid metabolism (e.g., AMPK, ACC, SREBP-1c, CPT-1, PPAR-α), with a housekeeping gene (e.g., β-actin) for normalization.

In Vitro Fermentation Assay (Adapted from Moura et al., 2007)
  • Bacterial Strains: Pure cultures of Bifidobacterium adolescentis, B. longum, Lactobacillus brevis, etc.

  • Culture Medium: A basal medium (e.g., modified MRS broth) devoid of carbohydrates.

  • Carbon Sources:

    • Control (No carbohydrate)

    • Glucose (Positive Control)

    • This compound/XOS (Test substance) at a defined concentration (e.g., 1% w/v).

  • Methodology: The basal medium is supplemented with the respective carbon source and autoclaved or filter-sterilized. The medium is inoculated with a standardized concentration of the bacterial strain. Cultures are incubated anaerobically at 37°C.

  • Analysis:

    • Growth: Bacterial growth is monitored over time (e.g., 0, 12, 24, 48 hours) by measuring the optical density at 600 nm (OD600).

    • SCFA Production: At specified time points, aliquots of the culture supernatant are collected. SCFA (acetate, propionate, butyrate) concentrations are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Directions

This compound supplementation presents a robust prebiotic strategy for promoting health. Its primary mechanism, the selective fermentation by colonic microbiota, leads to quantifiable improvements in gut health, metabolic regulation, and immune function. The data consistently demonstrates a strong bifidogenic effect and an increase in the production of beneficial SCFAs. These metabolites mediate systemic effects, including the regulation of hepatic lipid metabolism via the AMPK pathway and the attenuation of inflammation.

For drug development professionals, this compound and related XOS offer potential as standalone nutraceuticals, synergistic components in synbiotic formulations, or as adjuvants in therapies for metabolic syndrome, type 2 diabetes, and inflammatory bowel conditions. Future research should focus on larger, long-term human clinical trials to confirm the therapeutic efficacy observed in preclinical models, elucidate dose-response relationships for specific health outcomes, and explore the impact of XOS on a wider range of health conditions.

References

Xylosucrose: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and sucrose, is a functional food ingredient with emerging therapeutic potential.[1] Also known under the broader term of xylooligosaccharides (XOS) when in oligomeric form, this compound is recognized for its prebiotic properties, primarily exerting its biological effects through the modulation of the gut microbiota. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved.

Core Mechanism of Action: An Indirect Pathway via Gut Microbiota

The primary mechanism of action of this compound is indirect, mediated by its selective fermentation by beneficial gut bacteria.[2][3] Unlike digestible sugars, this compound resists hydrolysis by human digestive enzymes and travels largely intact to the colon.[4] In the colon, it serves as a preferential substrate for specific bacterial genera, most notably Bifidobacterium and to a lesser extent, Lactobacillus.[1] This selective fermentation leads to a cascade of downstream effects that underpin its health benefits.

Modulation of Gut Microbiota Composition

Numerous studies have demonstrated the potent bifidogenic effect of this compound. Supplementation with XOS has been shown to significantly increase the population of Bifidobacterium species in the gut. This shift in the microbial landscape is considered a hallmark of a healthy gut microbiome.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are key signaling molecules that mediate the physiological effects of this compound.

Table 1: Quantitative Data on the Dose-Dependent Effects of this compound (XOS) on Bifidobacterium and Lactobacillus Growth

OrganismXOS ConcentrationFold Increase/EffectReference
Bifidobacterium spp.1.4 g/day (in vivo, human)Significant increase compared to placebo
Bifidobacterium spp.2.8 g/day (in vivo, human)Significantly greater increase than 1.4 g/day
Bifidobacterium strains (86%)1.56 mg/ml (in vitro)Growth stimulated
Bifidobacterium strains (100%)6.25 mg/ml (in vitro)Growth stimulated
Lactobacillus strains (38%)1.56 mg/ml (in vitro)Growth stimulated
Lactobacillus strains (62%)6.25 mg/ml (in vitro)Growth stimulated
Bifidobacterium spp.8 g/day (in vivo, human)Significant increase in fecal counts
Lactobacillus spp.150 g rice porridge with XOS/day for 6 weeks (in vivo, human)Significant increase in fecal counts

Table 2: Quantitative Data on the Dose-Dependent Production of Short-Chain Fatty Acids (SCFAs) from this compound (XOS) Fermentation

SCFASubstrate/ConcentrationProduction Level (µmol/g or other units)Reference
Acetic AcidM×G XOS (in vitro, 12h)7764.2 µmol/g
Propionic AcidM×G XOS (in vitro, 12h)1006.7 µmol/g
Butyric AcidM×G XOS (in vitro, 12h)955.5 µmol/g
Total SCFAsHigh-dose RS2 (15 g/L, in vitro)Most pronounced increase
Propionic AcidHigh-dose RS2 (15 g/L, in vitro)Significantly higher than control
Butyric AcidHigh-dose RS2 (15 g/L, in vitro)Significantly higher than control
Total SCFAsGalacto-oligosaccharide (in vitro, 24h)Highest among 29 carbohydrates
ButyrateGalacto-oligosaccharide (in vitro, 24h)Highest among 29 carbohydrates

Downstream Signaling Pathways Activated by this compound-Derived SCFAs

The SCFAs produced from this compound fermentation act as signaling molecules, interacting with host cells to elicit a range of biological responses.

Butyrate: A Key Mediator of Anti-Inflammatory and Gut Barrier Function

Butyrate, in particular, has been extensively studied for its profound effects on intestinal health.

  • Inhibition of NF-κB Signaling: Butyrate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB. It can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and influencing the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in colon cancer cells. This epigenetic modification also contributes to its anti-inflammatory effects.

  • G-Protein Coupled Receptor (GPCR) Activation: Butyrate activates G-protein coupled receptors, such as GPR109A, on intestinal epithelial and immune cells. This activation can lead to the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.

  • Enhancement of Intestinal Barrier Function: Butyrate serves as the primary energy source for colonocytes and plays a crucial role in maintaining the integrity of the intestinal barrier. It can enhance the expression of tight junction proteins, such as claudins and occludin, which are essential for sealing the paracellular space between intestinal epithelial cells.

Butyrate_Signaling cluster_Cell Intestinal Epithelial/Immune Cell This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate Fermentation HDAC HDAC Butyrate->HDAC Inhibits IKK IKK Butyrate->IKK Inhibits IkB IκB Butyrate->IkB Prevents Degradation GPR109A GPR109A Butyrate->GPR109A Activates Tight_Junctions Tight Junction Protein Expression (Claudin, Occludin) Butyrate->Tight_Junctions Upregulates Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Inhibits Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Treg_Differentiation Treg Differentiation GPR109A->Treg_Differentiation IL10 IL-10 Production Treg_Differentiation->IL10 Barrier_Function Enhanced Gut Barrier Function Tight_Junctions->Barrier_Function

Butyrate Signaling Pathways
Propionate and Acetate: Complementary Roles in Gut Health

Propionate and acetate also contribute to the beneficial effects of this compound.

  • Propionate: Like butyrate, propionate can inhibit HDACs, although to a lesser extent. It also signals through GPCRs, such as GPR41 and GPR43, which can influence immune responses and gut motility.

  • Acetate: Acetate is the most abundant SCFA and serves as an energy substrate for colonocytes and peripheral tissues. It can also influence inflammatory responses and gut barrier function.

SCFA_Signaling cluster_SCFAs Short-Chain Fatty Acids (SCFAs) cluster_Host_Response Host Cellular Responses This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate Fermentation Propionate Propionate Gut_Microbiota->Propionate Acetate Acetate Gut_Microbiota->Acetate HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition GPCR_Activation GPCR Activation (GPR41, GPR43, GPR109A) Butyrate->GPCR_Activation Energy_Source Energy Source for Colonocytes Butyrate->Energy_Source Propionate->HDAC_Inhibition Propionate->GPCR_Activation Acetate->GPCR_Activation Acetate->Energy_Source Anti_Inflammatory Anti-inflammatory Effects HDAC_Inhibition->Anti_Inflammatory GPCR_Activation->Anti_Inflammatory Barrier_Enhancement Gut Barrier Enhancement GPCR_Activation->Barrier_Enhancement Energy_Source->Barrier_Enhancement In_Vitro_Fermentation_Workflow Start Start Fecal_Sample Collect Fresh Fecal Sample Start->Fecal_Sample Prepare_Slurry Prepare Fecal Slurry (Anaerobic) Fecal_Sample->Prepare_Slurry Inoculation Inoculate Media with Fecal Slurry and This compound Prepare_Slurry->Inoculation Prepare_Media Prepare Anaerobic Fermentation Media Prepare_Media->Inoculation Incubation Incubate Anaerobically at 37°C Inoculation->Incubation Sampling Collect Samples at Time Points (0, 24, 48h) Incubation->Sampling Analysis Analyze Samples: - Bacterial Population (qPCR) - SCFA Concentration (GC) Sampling->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of xylosucrose, a disaccharide with potential applications in the pharmaceutical and biotechnology sectors. The synthesis is achieved through the transglucosylation activity of sucrose phosphorylase, which transfers a glucose molecule from sucrose to D-xylose. This method offers a specific and efficient route to this compound production under mild reaction conditions.

Principle of this compound Synthesis

The enzymatic synthesis of this compound is catalyzed by sucrose phosphorylase (EC 2.4.1.7). This enzyme facilitates the transfer of a glucosyl group from a donor substrate, sucrose, to an acceptor molecule, D-xylose. The reaction proceeds via a double displacement mechanism, where a glucosyl-enzyme intermediate is formed, followed by the transfer of the glucosyl moiety to D-xylose, forming this compound and releasing fructose. Sucrose phosphorylase exhibits broad acceptor specificity, enabling the use of D-xylose as a glucosyl acceptor.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol outlines a method for the laboratory-scale synthesis of this compound using sucrose phosphorylase. The reaction conditions provided are based on optimized parameters for similar enzymatic transglucosylation reactions and should be further optimized for specific laboratory conditions and enzyme preparations.

Materials and Reagents:

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • D-xylose

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Deionized water

  • Trichloroacetic acid (TCA) or heat block for reaction termination

  • Activated charcoal

  • Ethanol

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable carbohydrate analysis column

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 300 mM sucrose and 600 mM D-xylose in 50 mM sodium phosphate buffer (pH 7.0).

    • Pre-incubate the reaction mixture at the desired reaction temperature (e.g., 30°C) for 10 minutes.

  • Enzyme Addition and Incubation:

    • Add sucrose phosphorylase to the reaction mixture to a final concentration of 10 U/mL.

    • Incubate the reaction at 30°C with gentle agitation for 24 to 48 hours. The optimal reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots of the reaction mixture.

    • Terminate the enzymatic reaction in the aliquots by either heat inactivation (100°C for 10 minutes) or precipitation with trichloroacetic acid (TCA).

    • Analyze the samples by HPLC to determine the concentration of this compound, sucrose, fructose, and glucose.

  • Reaction Termination:

    • Once the desired conversion is achieved, terminate the entire reaction by heat inactivation (100°C for 10 minutes).

    • Centrifuge the reaction mixture to remove any precipitated enzyme.

  • Purification of this compound:

    • The primary purification step involves the removal of monosaccharides (glucose, fructose, and unreacted D-xylose) and residual sucrose.

    • Activated Charcoal Chromatography:

      • Pass the supernatant through a column packed with activated charcoal.

      • Wash the column with deionized water to elute the monosaccharides.

      • Elute the this compound and other oligosaccharides with a gradient of ethanol (e.g., 5-50%).

    • Size-Exclusion Chromatography (Optional):

      • For higher purity, the fractions containing this compound can be further purified using a size-exclusion chromatography column (e.g., Sephadex G-25).

      • Elute with deionized water and collect the fractions corresponding to the disaccharide.

  • Analysis and Characterization:

    • Analyze the purity of the final this compound product using HPLC.

    • Confirm the identity of the product by mass spectrometry and NMR spectroscopy.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the enzymatic synthesis of this compound. These values are indicative and may vary depending on the specific enzyme and reaction conditions used.

ParameterValueUnit
Substrates
Sucrose Concentration300mM
D-xylose Concentration600mM
Enzyme
EnzymeSucrose Phosphorylase-
Enzyme Concentration10U/mL
Reaction Conditions
pH7.0-
Temperature30°C
Reaction Time24 - 48hours
Expected Outcome
This compound Yield40 - 60% (based on initial sucrose)
Purity (after purification)>95%

Visualizations

Signaling Pathway of this compound Synthesis

Xylosucrose_Synthesis_Pathway cluster_reaction Enzymatic Reaction Sucrose Sucrose (Glucosyl Donor) Sucrose_Phosphorylase Sucrose Phosphorylase Sucrose->Sucrose_Phosphorylase D_Xylose D-Xylose (Glucosyl Acceptor) D_Xylose->Sucrose_Phosphorylase This compound This compound (Product) Sucrose_Phosphorylase->this compound Fructose Fructose (Byproduct) Sucrose_Phosphorylase->Fructose

Caption: Enzymatic synthesis of this compound from sucrose and D-xylose.

Experimental Workflow for this compound Synthesis

Xylosucrose_Workflow start Start prep Prepare Reaction Mixture (Sucrose, D-Xylose, Buffer) start->prep reaction Enzymatic Reaction (Add Sucrose Phosphorylase, Incubate at 30°C) prep->reaction monitoring Monitor Reaction (HPLC Analysis) reaction->monitoring monitoring->reaction Continue Incubation termination Terminate Reaction (Heat Inactivation) monitoring->termination Desired Conversion Reached purification Purification (Chromatography) termination->purification analysis Analysis & Characterization (HPLC, MS, NMR) purification->analysis end End analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Enzymatic Production of Xylosucrose from Xylan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic production of xylosucrose, a novel disaccharide with potential applications in the pharmaceutical and nutraceutical industries. The process involves a two-step enzymatic cascade: the hydrolysis of xylan to release xylose, followed by the transglycosylation of sucrose with xylose to synthesize this compound. This guide offers comprehensive methodologies for each stage, including substrate preparation, enzymatic reactions, product purification, and analytical quantification.

Introduction

This compound is a non-reducing disaccharide composed of a xylose and a fructose moiety. Its unique structure imparts properties that are of significant interest to the food and pharmaceutical industries, such as potential prebiotic effects and use as a low-calorie sweetener. The enzymatic synthesis of this compound offers a highly specific and environmentally benign alternative to traditional chemical methods. This process typically begins with the enzymatic depolymerization of xylan, a major hemicellulose component of plant biomass, to produce xylose. Subsequently, a transglycosylation reaction, often catalyzed by enzymes such as sucrose phosphorylase or levansucrase, transfers a glycosyl group from a donor like sucrose to the xylose acceptor, forming this compound.

Experimental Workflow

The overall process for the enzymatic production of this compound from xylan can be visualized as a multi-step workflow, from the initial raw material to the final purified product.

G cluster_0 Step 1: Xylan Hydrolysis cluster_1 Step 2: this compound Synthesis cluster_2 Step 3: Purification & Analysis Xylan Xylan Source (e.g., Wheat Straw, Corn Cob) Pretreatment Alkaline Pretreatment Xylan->Pretreatment Hydrolysis Enzymatic Hydrolysis (Xylanase Cocktail) Pretreatment->Hydrolysis Xylose_Rich Xylose-Rich Hydrolysate Hydrolysis->Xylose_Rich Synthesis Enzymatic Transglycosylation (Sucrose Phosphorylase / Levansucrase) Xylose_Rich->Synthesis Reaction_Mix Reaction Mixture (this compound, Sucrose, Fructose, Glucose, Xylose) Synthesis->Reaction_Mix Purification Chromatographic Purification (Size-Exclusion / Column Chromatography) Reaction_Mix->Purification Sucrose Sucrose (Donor) Sucrose->Synthesis Xylosucrose_Pure Purified this compound Purification->Xylosucrose_Pure Analysis QC Analysis (HPLC-RID) Xylosucrose_Pure->Analysis

Caption: Overall workflow for the enzymatic production of this compound.

Data Summary

Table 1: Quantitative Data on Enzymatic Hydrolysis of Xylan
Xylan SourcePretreatmentEnzyme(s)Key ConditionsXylose Yield/ConcentrationReference
Wheat StrawAlkaline (1% NaOH) + EnzymaticXylanase50°C, 48 h18 g/L (total fermentable sugars)[1]
Brewers' Spent Grain (GAX)Alkaline ExtractionEndo-xylanases, α-L-arabinofuranosidase, β-xylosidase, α-D-glucuronidase40°C, pH 5.5, 48 h63.6% (maximum xylose yield)
Corn CobAcid Hydrolysis (Weak H₂SO₄)-90°C, 30 min- (Primarily XOS produced)[2]
Tobacco StalksAcid Hydrolysis (Tartaric Acid)--Xylobiose and Xylotriose produced[2]
Table 2: Quantitative Data on Enzymatic Synthesis of this compound and Related Oligosaccharides
EnzymeDonor SubstrateAcceptor SubstrateProductYieldReference
Levansucrase (Bacillus subtilis)SucroseXyloseβ-D-fructofuranosyl-α-D-xylopyranoside>48% (transfructosylation products)[3]
Sucrose Phosphorylase (L. mesenteroides) et al.SucroseGlucoseSophorose108 mM (45% final yield after purification)[4]
β-xylosidase (BxlB)pNPXVarious monosaccharidesβ-xylosyl-oligosaccharides6-66%
Aureobasidium pullulans (whole-cell)Sucrose- (self-transfer)Fructo-oligosaccharides (FOS)61%

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Xylan to Produce Xylose

This protocol is a generalized procedure based on common lab practices for the enzymatic hydrolysis of xylan.

1. Materials and Reagents:

  • Xylan-rich biomass (e.g., wheat straw, corncob)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄) for pH adjustment

  • Commercial Xylanase enzyme cocktail (containing endo-xylanase and β-xylosidase activity)

  • Citrate or Acetate buffer (50 mM, pH 5.0)

  • Deionized water

2. Equipment:

  • Grinder or mill

  • Shaking incubator or water bath

  • pH meter

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm filters)

3. Methodology:

  • 3.1. Pretreatment of Xylan Source (Alkaline Extraction):

    • Mill the xylan-rich biomass to a fine powder (e.g., 40-60 mesh).

    • Prepare a 10% (w/v) slurry of the biomass in a 1% (w/v) NaOH solution.

    • Incubate the slurry at 50°C for 2-4 hours with gentle agitation.

    • Separate the solid residue by centrifugation or filtration and wash thoroughly with deionized water until the pH of the filtrate is neutral. This solid fraction is the pretreated xylan.

  • 3.2. Enzymatic Hydrolysis:

    • Prepare a 10% (w/v) suspension of the pretreated xylan in 50 mM citrate buffer (pH 5.0).

    • Pre-incubate the slurry at 50°C for 30 minutes to equilibrate the temperature.

    • Add the xylanase enzyme cocktail. The optimal enzyme loading should be determined empirically, but a starting point of 20-50 U of xylanase activity per gram of xylan is recommended.

    • Incubate the reaction mixture at 50°C for 24-48 hours in a shaking incubator (150 rpm).

    • Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

    • Clarify the hydrolysate by centrifugation (e.g., 10,000 x g for 15 minutes) to pellet any remaining solids.

    • Filter the supernatant through a 0.45 µm filter. This xylose-rich hydrolysate is now ready for the synthesis step or for analytical quantification.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for oligosaccharide synthesis using transglycosylation enzymes like sucrose phosphorylase or levansucrase.

1. Materials and Reagents:

  • Xylose-rich hydrolysate (from Protocol 1) or commercial D-Xylose

  • Sucrose

  • Sucrose Phosphorylase (e.g., from Leuconostoc mesenteroides) or Levansucrase (e.g., from Bacillus subtilis)

  • Phosphate buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Deionized water

2. Equipment:

  • Temperature-controlled reactor or shaking incubator

  • pH meter

  • HPLC system for monitoring the reaction

3. Methodology:

  • Prepare the reaction mixture in a suitable vessel. The following concentrations are suggested as a starting point, but should be optimized for the specific enzyme used:
  • Sucrose (Donor): 250 mM - 500 mM
  • Xylose (Acceptor): 250 mM - 500 mM (A 1:1 molar ratio of donor to acceptor is a good starting point)
  • Buffer: 50 mM Phosphate Buffer, pH 7.0
  • Dissolve the sucrose and xylose completely in the buffer.
  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 30-37°C for many microbial phosphorylases).
  • Initiate the reaction by adding the transglycosylation enzyme. The optimal concentration will vary, but a starting point of 5-20 µg/mL of purified enzyme is recommended.
  • Incubate the reaction for 24-48 hours with gentle agitation.
  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via HPLC to observe the consumption of substrates and the formation of this compound.
  • Once the reaction has reached the desired conversion, terminate it by heat inactivation (100°C for 10 minutes).
  • The resulting mixture will contain this compound, unreacted sucrose and xylose, and by-products such as glucose and fructose.

Protocol 3: Purification and Analysis of this compound

1. Materials and Reagents:

  • Crude this compound reaction mixture

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Xylose, Glucose, Fructose, Sucrose standards for HPLC

  • Size-exclusion chromatography column (e.g., Bio-Gel P2) or an appropriate HPLC column for preparative separation.

2. Equipment:

  • Chromatography system (e.g., FPLC or preparative HPLC)

  • Fraction collector

  • Rotary evaporator

  • Analytical HPLC system with a Refractive Index Detector (RID)

  • Amino (NH₂) or lead-based carbohydrate column (e.g., Aminex HPX-87P)

3. Methodology:

  • 3.1. Purification by Size-Exclusion Chromatography (for lab-scale):

    • Concentrate the heat-inactivated reaction mixture if necessary.

    • Equilibrate a size-exclusion chromatography column (e.g., Bio-Gel P2) with deionized water.

    • Load the concentrated sample onto the column.

    • Elute the sugars with deionized water at a low flow rate.

    • Collect fractions and analyze each fraction using analytical HPLC to identify those containing pure this compound. Monosaccharides (glucose, fructose, xylose) will elute later than the disaccharides (this compound, sucrose).

    • Pool the pure this compound fractions and concentrate using a rotary evaporator.

  • 3.2. Analytical Quantification by HPLC-RID:

    • System: HPLC with a Refractive Index Detector (RID).

    • Column: A carbohydrate analysis column, such as an Aminex HPX-87P column.

    • Mobile Phase: HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85°C.

    • Sample Preparation: Dilute samples in the mobile phase and filter through a 0.22 µm syringe filter.

    • Quantification: Prepare a standard curve using pure standards of xylose, glucose, fructose, sucrose, and (if available) this compound. Calculate the concentration of this compound in the samples based on the peak area.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific enzymes, substrates, and equipment.

References

Application Note: Quantification of Xylosucrose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylosucrose is a non-reducing disaccharide with potential applications in the food and pharmaceutical industries as a low-calorie sweetener and prebiotic. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of sugars. This document provides detailed protocols and application notes for the determination of this compound using HPLC with various detection methods.

Principle of Separation

The quantification of sugars like this compound by HPLC can be achieved through several separation mechanisms, including:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., aminopropyl-silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. It is effective for separating polar compounds like sugars.[1][2][3]

  • Ligand Exchange Chromatography: This method employs a stationary phase containing metal ions (e.g., Ca2+, Pb2+) that form weak complexes with the hydroxyl groups of sugars. Separation is based on the differential strength of these interactions.[2][4]

  • Reversed-Phase HPLC with Derivatization: Since this compound lacks a strong chromophore, it cannot be readily detected by UV-Vis absorbance. Pre-column derivatization with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allows for sensitive detection using a UV or fluorescence detector.

Commonly used detectors for underivatized sugar analysis include Refractive Index (RI) detectors and Evaporative Light Scattering Detectors (ELSD), which are universal detectors for non-volatile analytes.

Experimental Protocols

A generalized workflow for the HPLC analysis of this compound involves sample preparation, chromatographic separation, and data analysis.

General Workflow for this compound Quantification by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Sample (e.g., Fermentation Broth, Food Matrix) Dilution Dilution Sample->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration Cleanup Matrix Cleanup (Optional) - Protein Precipitation - Solid-Phase Extraction (SPE) Filtration->Cleanup For complex matrices Deriv Derivatization (Optional) - For UV/Fluorescence Detection Filtration->Deriv Injection Sample Injection Filtration->Injection For simple matrices Cleanup->Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RI, ELSD, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Fig 1. General workflow for HPLC analysis of this compound.
Sample Preparation

Proper sample preparation is critical to protect the HPLC column and ensure accurate quantification.

Protocol for Aqueous Samples (e.g., culture supernatant):

  • Dilution: Dilute the sample with ultrapure water to bring the this compound concentration within the linear range of the calibration curve.

  • Centrifugation: For samples with suspended solids, centrifuge at 10,000 x g for 10 minutes to pellet particulates.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PES) into an HPLC vial.

Protocol for Complex Matrices (e.g., food products):

  • Homogenization: Homogenize solid or semi-solid samples in ultrapure water.

  • Protein Precipitation (if applicable): For samples high in protein, add a precipitating agent like acetonitrile or perchloric acid. Mix well and centrifuge to remove the precipitated proteins.

  • Solid-Phase Extraction (SPE) (if applicable): To remove interfering hydrophobic compounds like fats and lipids, pass the sample through a C18 SPE cartridge. The polar this compound will pass through while interferences are retained.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection.

HPLC Methodologies

Below are three distinct protocols for this compound quantification.

Protocol 1: HILIC with Refractive Index (RI) Detection

This method is suitable for direct quantification without derivatization. Amino columns are commonly used for this purpose.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: Amino-silica column (e.g., Luna NH2, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Ultrapure Water. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Detector: RI Detector, temperature controlled at 35-40 °C.

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 15-20 minutes.

  • Standard Preparation: Prepare a series of this compound standards (e.g., 0.1 to 10 mg/mL) in the mobile phase or ultrapure water. Generate a calibration curve by plotting peak area against concentration.

Protocol 2: Ligand Exchange Chromatography with RI Detection

This robust method uses water as the mobile phase, which is cost-effective and environmentally friendly.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and RI detector.

  • Column: Bio-Rad Aminex HPX-type column (e.g., HPX-87P or HPX-42A), 300 x 7.8 mm. A guard column is highly recommended.

  • Mobile Phase: Isocratic elution with degassed, filtered ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85 °C (essential for good resolution).

  • Detector: RI Detector.

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 20-30 minutes.

  • Standard Preparation: Prepare standards as described in Protocol 1.

Protocol 3: Reversed-Phase HPLC with UV Detection after PMP Derivatization

This method offers high sensitivity and is ideal for trace-level quantification.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Derivatization Protocol:

    • Mix 50 µL of the sample/standard with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • Incubate the mixture at 70 °C for 30 minutes.

    • Cool to room temperature and neutralize with 50 µL of 0.6 M HCl.

    • Add 200 µL of ultrapure water.

    • Extract the PMP-labeled sugars with 500 µL of chloroform to remove excess reagent (repeat 3 times).

    • The aqueous layer containing the PMP-xylosucrose derivative is collected and filtered for HPLC analysis.

  • Column: C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mmol/L Ammonium acetate buffer (pH 5.5).

    • B: Acetonitrile.

  • Elution: Gradient elution (specific gradient to be optimized based on separation). A typical starting point could be 80% A, 20% B, with a linear gradient to 70% A, 30% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detector: UV Detector set at 245 nm.

  • Injection Volume: 10 µL.

HPLC Analysis and Quantification Workflow start Equilibrate HPLC System with Mobile Phase prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_samples Prepare Unknown Samples (Dilution, Filtration, etc.) start->prep_samples run_sequence Run HPLC Sequence (Standards and Samples) prep_standards->run_sequence prep_samples->run_sequence get_chromatograms Obtain Chromatograms run_sequence->get_chromatograms integrate_peaks Identify and Integrate This compound Peak get_chromatograms->integrate_peaks build_curve Generate Calibration Curve (Peak Area vs. Concentration) integrate_peaks->build_curve From Standards calculate_conc Calculate Concentration in Unknown Samples integrate_peaks->calculate_conc From Samples build_curve->calculate_conc From Samples validate Perform Method Validation (Accuracy, Precision, etc.) calculate_conc->validate report Report Results calculate_conc->report

Fig 2. Logic diagram for HPLC method execution and data processing.

Data Presentation

The performance of each method can be summarized for easy comparison.

Table 1: Summary of HPLC Conditions for this compound Quantification

ParameterProtocol 1 (HILIC-RI)Protocol 2 (Ligand Exchange-RI)Protocol 3 (RP-HPLC-UV)
Column Type Amino-silica (NH2)Polystyrene-divinylbenzene with Ca2+ or Pb2+C18 (Reversed-Phase)
Mobile Phase 75:25 Acetonitrile:WaterUltrapure WaterA: Ammonium Acetate BufferB: Acetonitrile
Elution Mode IsocraticIsocraticGradient
Detector Refractive Index (RI)Refractive Index (RI)UV-Vis (245 nm)
Temperature 35-40 °C80-85 °CAmbient or 30 °C
Sample Prep Simple filtrationSimple filtrationDerivatization required
Sensitivity Low to ModerateLow to ModerateHigh
Selectivity GoodExcellent for sugarsHigh

Table 2: Typical Method Validation Parameters (Example Data)

Validation is essential to ensure the analytical method is suitable for its intended purpose.

ParameterTypical Performance
Linearity (R²) > 0.999
Concentration Range 0.1 - 10 mg/mL (RI) 1 - 200 µg/mL (UV)
Limit of Detection (LOD) ~0.8 ppm (RI, for similar sugars)
Limit of Quantification (LOQ) ~2.5 ppm (RI, for similar sugars)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

The choice of HPLC method for this compound quantification depends on the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, and available equipment. For routine analysis of relatively simple mixtures with moderate concentrations, HILIC and Ligand Exchange chromatography with RI detection are robust and reliable choices. When high sensitivity is required for trace-level quantification or in complex matrices, pre-column derivatization followed by RP-HPLC with UV detection is the preferred method. Proper sample preparation and method validation are paramount for achieving accurate and reproducible results.

References

Application Notes and Protocols: Xylosucrose as a Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a non-cariogenic disaccharide composed of xylose and sucrose, presents a promising alternative carbon source for microbial fermentation. Its unique structure offers potential for the selective growth of beneficial microorganisms and the production of valuable metabolites. These application notes provide a comprehensive overview of the utilization of this compound in microbial fermentation, including detailed experimental protocols and an analysis of relevant metabolic pathways. While direct quantitative data on this compound fermentation is emerging, this document leverages data from closely related xylo-oligosaccharides (XOS) to provide a robust framework for experimental design and application.

Microbial Utilization of this compound

Several microbial genera, particularly those known for their ability to metabolize complex carbohydrates, are potential candidates for this compound fermentation. Notably, species within the genera Bifidobacterium and Lactobacillus have demonstrated the ability to utilize xylo-oligosaccharides, suggesting a strong likelihood of their capacity to ferment this compound.[1][2][3] These bacteria possess the enzymatic machinery to hydrolyze the glycosidic bonds of oligosaccharides, releasing monosaccharides that can then enter central metabolic pathways.

The primary mechanism of this compound metabolism is likely initiated by extracellular or intracellular enzymes that cleave the molecule into its constituent sugars: xylose and sucrose. Sucrose is then further hydrolyzed into glucose and fructose. The resulting monosaccharides are subsequently catabolized through established pathways:

  • Glucose and Fructose: Primarily metabolized via glycolysis.

  • Xylose: Metabolized through various pathways depending on the microorganism. In bacteria, the xylose isomerase pathway is common, converting xylose to xylulose, which then enters the pentose phosphate pathway.[4]

Potential Fermentation Products

The fermentation of this compound by probiotic bacteria like Bifidobacterium and Lactobacillus is expected to yield significant quantities of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.[1] These SCFAs are of particular interest in the pharmaceutical and food industries for their health-promoting properties. Other potential products, depending on the microorganism and fermentation conditions, could include lactic acid, ethanol, and various bioactive compounds.

Data Presentation: Fermentation of Xylo-oligosaccharides

The following tables summarize quantitative data from studies on the fermentation of xylo-oligosaccharides (XOS) by Bifidobacterium and Lactobacillus species. This data serves as a valuable proxy for expected outcomes with this compound.

Table 1: Microbial Growth on Xylo-oligosaccharides (XOS)

MicroorganismSubstrateGrowth ConditionsMaximum Optical Density (OD)Reference
Bifidobacterium adolescentisCorn Cob XOSAnaerobic, 37°C~1.2 (at 600 nm)
Bifidobacterium longumCommercial XOSAnaerobic, 37°C~1.0 (at 600 nm)
Lactobacillus brevisCorn Cob XOSAnaerobic, 37°C~1.1 (at 600 nm)
Lactobacillus fermentumCommercial XOSAnaerobic, 37°C~0.8 (at 600 nm)

Table 2: Short-Chain Fatty Acid (SCFA) Production from Xylo-oligosaccharides (XOS)

MicroorganismSubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Reference
Fecal MicrobiotaCommercial XOSIncreasedIncreasedIncreased
Fecal MicrobiotaWheat Bran XOS45.3 ± 2.115.2 ± 1.518.9 ± 1.8
Fecal MicrobiotaBengal Gram Husk XOS42.1 ± 1.913.8 ± 1.216.5 ± 1.4

Experimental Protocols

The following are detailed protocols for key experiments related to the use of this compound as a carbon source for microbial fermentation.

Protocol 1: Determining Microbial Growth on this compound

Objective: To assess the ability of a specific microbial strain to utilize this compound as a sole carbon source and to determine its growth kinetics.

Materials:

  • Microbial strain of interest (e.g., Bifidobacterium longum, Lactobacillus plantarum)

  • Basal fermentation medium without a carbon source (e.g., modified MRS broth)

  • Sterile this compound solution (e.g., 20% w/v)

  • Sterile glucose solution (e.g., 20% w/v, as a positive control)

  • Anaerobic chamber or system

  • Spectrophotometer and cuvettes or a microplate reader

  • Sterile culture tubes or 96-well plates

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight in a suitable rich medium (e.g., MRS broth). Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a known optical density (e.g., OD600 of 1.0).

  • Prepare Culture Medium: Prepare the basal fermentation medium and dispense into sterile culture tubes or a 96-well plate.

  • Add Carbon Source: To the experimental tubes/wells, add the sterile this compound solution to a final concentration of 2% (w/v). To the positive control tubes/wells, add the sterile glucose solution to a final concentration of 2% (w/v). Include a negative control with no added carbon source.

  • Inoculation: Inoculate all tubes/wells with the prepared microbial suspension to a final OD600 of 0.05.

  • Incubation: Incubate the cultures under appropriate anaerobic conditions and temperature (e.g., 37°C).

  • Growth Measurement: At regular time intervals (e.g., every 2 hours for 24-48 hours), measure the optical density at 600 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. From this curve, determine the lag phase, exponential growth rate, and maximum cell density.

Protocol 2: Analysis of Substrate Consumption and Metabolite Production

Objective: To quantify the consumption of this compound and the production of key metabolites (e.g., SCFAs, lactic acid) during fermentation.

Materials:

  • Fermentation samples from Protocol 1

  • High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., for organic acids and sugars) and detector (e.g., Refractive Index and UV detectors)

  • Standards for this compound, glucose, xylose, sucrose, and expected metabolites (e.g., acetic, propionic, butyric, and lactic acids)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation: At each time point of the growth experiment (Protocol 1), withdraw a small aliquot of the culture. Centrifuge to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • HPLC Analysis:

    • Sugar Analysis: Analyze the filtered supernatant for the concentration of this compound, sucrose, glucose, and xylose using an appropriate HPLC method. A carbohydrate analysis column is recommended.

    • Metabolite Analysis: Analyze the filtered supernatant for the concentration of SCFAs and lactic acid using an appropriate HPLC method. An organic acid analysis column is recommended.

  • Quantification: Quantify the concentrations of substrates and products by comparing the peak areas from the samples to those of the known standards.

  • Data Analysis: Plot the concentrations of this compound and the produced metabolites over time. Calculate the substrate consumption rate, product formation rate, and yield (g of product per g of substrate consumed).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fermentation with This compound Inoculum->Fermentation Media Media Preparation Media->Fermentation Sampling Time-course Sampling Fermentation->Sampling Growth Growth Measurement (OD600) Sampling->Growth HPLC HPLC Analysis (Substrates & Products) Sampling->HPLC

Caption: Experimental workflow for this compound fermentation.

Hypothesized this compound Metabolic Pathway

metabolic_pathway cluster_transport cluster_hydrolysis cluster_metabolism This compound This compound Xylosucrose_in This compound This compound->Xylosucrose_in Transporter Extracellular Extracellular Space Intracellular Intracellular Space Transport Transport Sucrose Sucrose Xylosucrose_in->Sucrose Hydrolase Xylose Xylose Xylosucrose_in->Xylose Hydrolase Hydrolysis Hydrolysis Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose PPP Pentose Phosphate Pathway Xylose->PPP Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis Metabolism Central Metabolism SCFAs Short-Chain Fatty Acids Glycolysis->SCFAs PPP->SCFAs

Caption: Hypothesized this compound metabolic pathway.

Conclusion

This compound holds significant potential as a novel carbon source for microbial fermentation, particularly for the production of beneficial metabolites like SCFAs by probiotic bacteria. While direct research on this compound is still developing, the existing knowledge on the metabolism of its constituent sugars and related oligosaccharides provides a strong foundation for future investigations. The protocols and data presented in these application notes are intended to guide researchers in exploring the full potential of this compound in various biotechnological and pharmaceutical applications.

References

Application Notes and Protocols for Xylosucrose in Food Science and Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of xylosucrose, commonly referred to as xylooligosaccharides (XOS), in food science and technology. This document details its functional properties, prebiotic effects, and potential health benefits, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Introduction to this compound (Xylooligosaccharides)

This compound is a functional oligosaccharide composed of 2 to 10 D-xylose units linked by β-1,4-glycosidic bonds. It is not readily digested by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon and selectively stimulate the growth and activity of beneficial gut bacteria, thus acting as a prebiotic.[1][2] Its properties make it a versatile ingredient in the development of functional foods and nutraceuticals.

Applications in Food Science and Technology

This compound has several applications in the food industry, primarily driven by its prebiotic properties and its utility as a functional food ingredient.

  • Prebiotic Fortification: this compound is added to various food products, including dairy, baked goods, beverages, and fruit spreads, to enhance their nutritional profile with prebiotic fiber.[3][4]

  • Sugar Substitute: With a sweetness that is approximately 25-40% that of sucrose, this compound can be used as a low-calorie sugar replacer, contributing to sweetness with fewer calories.[5]

  • Texture and Mouthfeel Improvement: In some applications, this compound can act as a humectant, improving the water-holding capacity and modifying the texture of food products.

  • Functional Food Development: Due to its potential health benefits, including improved gut health and anti-inflammatory effects, this compound is a key ingredient in the formulation of functional foods designed to promote wellness.

Quantitative Data on this compound Properties

The functional and prebiotic properties of this compound have been quantified in various studies, providing valuable data for its application in food product development.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicReferences
Relative Sweetness 0.25 - 0.4 times that of a 5% sucrose solution
Solubility in Water High
Viscosity Lower than other oligosaccharides
Water Holding Capacity Can improve the ability to hold water in aqueous solutions
pH Stability Stable in acidic media (pH 2.5 - 8.0)
Thermal Stability Stable at temperatures above 100°C

Table 2: Prebiotic Effects of this compound Supplementation in Humans

DosageDurationStudy PopulationKey FindingsReferences
1.2 g/day 6 weeksHealthy adultsSignificant increase in fecal Lactobacillus spp. counts; Significant decrease in Clostridium perfringens counts.
2 g/day 8 weeksHealthy & Pre-diabeticIn pre-diabetics, decreased abundance of Howardella, Enterorhabdus, and Slackia; increased abundance of Blautia hydrogenotrophica. Tended to reduce 2-h insulin levels.
10% of diet10 weeksMiceSignificantly increased Bifidobacterium throughout the intestine; Decreased systemic inflammation (reduced IL-1β and IFN-γ).
250 and 500 mg/kg12 weeksMice (High-Fat Diet)Reduced levels of pro-inflammatory factors (TNF-α, IFN-γ, IL-6) and increased the level of anti-inflammatory factor (IL-10).

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from Lignocellulosic Biomass

This protocol outlines the general steps for producing this compound from a xylan-rich agricultural byproduct, such as corncobs or wheat bran, using enzymatic hydrolysis.

1. Materials and Reagents:

  • Xylan-rich biomass (e.g., wheat bran, corncobs)

  • Sodium hydroxide (for alkaline pretreatment)

  • Commercial xylanase enzyme preparation

  • Acetate buffer (pH 4.5-6.5)

  • Sulfuric acid or hydrochloric acid (for pH adjustment)

  • Deionized water

2. Pretreatment of Biomass:

  • Grind the biomass to a fine powder.

  • Optional Alkaline Pretreatment: To increase the accessibility of xylan, soak the biomass in a dilute sodium hydroxide solution (e.g., 4% NaOH) at an elevated temperature (e.g., 160°C) for a specified time (e.g., 10 minutes) in a microwave reactor or autoclave.

  • Wash the pretreated biomass with deionized water until the pH is neutral to remove residual alkali and soluble inhibitors.

  • Dry the pretreated biomass.

3. Enzymatic Hydrolysis:

  • Prepare a slurry of the pretreated biomass in acetate buffer (e.g., 10% w/v).

  • Adjust the pH of the slurry to the optimal range for the chosen xylanase (typically pH 4.5-6.5).

  • Preheat the slurry to the optimal temperature for the xylanase (typically 40-60°C).

  • Add the xylanase enzyme to the slurry. The enzyme dosage should be optimized, but a starting point could be 20-100 U/g of substrate.

  • Incubate the reaction mixture with constant agitation for 6-24 hours.

  • Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.

4. Enzyme Inactivation and Product Recovery:

  • Terminate the enzymatic reaction by heating the mixture to 95-100°C for 10-15 minutes to denature the enzyme.

  • Separate the solid residue from the liquid hydrolysate containing the this compound by centrifugation or filtration.

  • The liquid hydrolysate is now ready for purification.

Enzymatic_Production_Workflow cluster_0 Biomass Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Recovery raw_material Xylan-Rich Biomass grinding Grinding raw_material->grinding pretreatment Alkaline Pretreatment grinding->pretreatment washing Washing & Neutralization pretreatment->washing slurry Biomass Slurry Preparation washing->slurry hydrolysis Enzymatic Hydrolysis (Xylanase, 40-60°C, pH 4.5-6.5) slurry->hydrolysis inactivation Enzyme Inactivation (95-100°C) hydrolysis->inactivation separation Solid-Liquid Separation inactivation->separation crude_xos Crude this compound Solution separation->crude_xos

Workflow for the enzymatic production of this compound.
Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude hydrolysate using activated carbon and ion exchange chromatography to remove color, impurities, and monosaccharides.

1. Materials and Reagents:

  • Crude this compound hydrolysate

  • Activated carbon powder

  • Ethanol (for elution)

  • Cation and anion exchange resins

  • Hydrochloric acid and sodium hydroxide (for resin regeneration)

  • Deionized water

2. Activated Carbon Treatment:

  • Add activated carbon to the crude hydrolysate at a concentration of approximately 10% (w/w).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture to remove the activated carbon. The filtrate contains the partially purified this compound.

  • To recover this compound adsorbed to the activated carbon, wash the carbon with 50% ethanol and collect the eluate.

  • Combine the filtrate and the eluate and concentrate under reduced pressure.

3. Ion Exchange Chromatography:

  • Pack a chromatography column with a cation exchange resin followed by an anion exchange resin.

  • Regenerate the resins according to the manufacturer's instructions (typically with HCl for the cation resin and NaOH for the anion resin).

  • Equilibrate the column with deionized water.

  • Pass the concentrated this compound solution through the ion exchange column to remove charged impurities such as salts and organic acids.

  • Collect the eluate containing the purified this compound.

  • Concentrate the purified solution by evaporation to obtain a this compound syrup or freeze-dry to obtain a powder.

Purification_Workflow crude_hydrolysate Crude this compound Hydrolysate ac_treatment Activated Carbon Treatment (10% w/w) crude_hydrolysate->ac_treatment filtration1 Filtration ac_treatment->filtration1 elution Elution with 50% Ethanol filtration1->elution Adsorbed Impurities & some XOS concentration1 Concentration filtration1->concentration1 Partially Purified XOS elution->concentration1 ion_exchange Ion Exchange Chromatography concentration1->ion_exchange concentration2 Final Concentration/ Lyophilization ion_exchange->concentration2 purified_xos Purified this compound concentration2->purified_xos

Workflow for the purification of this compound.
Protocol 3: HPLC Analysis of this compound in Food Products

This protocol provides a method for the quantification of this compound in various food matrices using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

1. Materials and Reagents:

  • This compound standards (xylobiose, xylotriose, etc.)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Food sample containing this compound

  • Ethanol

  • Zinc acetate and potassium ferrocyanide solutions (for protein precipitation)

  • Petroleum ether (for fat removal)

  • Sulfuric acid (for hydrolysis in some methods)

2. Sample Preparation:

  • Liquid Samples (e.g., Beverages):

    • Take a known volume (e.g., 5 mL) of the sample.

    • Add ethanol to precipitate larger molecules, then centrifuge.

    • Evaporate the ethanol from the supernatant.

    • Redissolve the residue in deionized water and filter through a 0.45 µm syringe filter before injection.

  • Solid and Semi-solid Samples:

    • Weigh a known amount of the homogenized sample (e.g., 1-5 g).

    • Extract the sugars with hot deionized water with sonication.

    • Follow the steps for liquid samples starting from ethanol precipitation.

  • High-Protein Samples (e.g., Dairy Products):

    • After the initial water extraction, add zinc acetate and potassium ferrocyanide solutions to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Proceed with ethanol precipitation as for liquid samples.

  • High-Fat Samples:

    • Perform a fat extraction using petroleum ether before the water extraction step.

3. HPLC Conditions:

  • Column: A carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-42A or similar).

  • Mobile Phase: Isocratic elution with HPLC grade water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10-20 µL.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mechanisms of Action

Prebiotic Effect and Gut Microbiota Modulation

This compound is selectively fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus species. This fermentation leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria. Butyrate, in particular, is a primary energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, by the SCFAs produced during its fermentation. SCFAs can influence systemic inflammatory responses by modulating key signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Chronic inflammation is often associated with the over-activation of the NF-κB pathway, which leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Prebiotics like this compound, through the action of SCFAs, may help to downregulate the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling pathway is also involved in regulating inflammation. By modulating this pathway, the metabolites of this compound fermentation may further contribute to a reduction in the inflammatory state.

Anti_Inflammatory_Pathway cluster_0 Gut Lumen cluster_1 Systemic Circulation & Immune Cells XOS This compound (XOS) GutMicrobiota Beneficial Gut Microbiota (e.g., Bifidobacterium) XOS->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) GutMicrobiota->SCFAs SCFAs_systemic SCFAs InflammatoryStimuli Inflammatory Stimuli NFkB_Pathway NF-κB Pathway InflammatoryStimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway InflammatoryStimuli->MAPK_Pathway ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->ProInflammatoryCytokines MAPK_Pathway->ProInflammatoryCytokines Inflammation Systemic Inflammation ProInflammatoryCytokines->Inflammation SCFAs_systemic->NFkB_Pathway Inhibition SCFAs_systemic->MAPK_Pathway Inhibition

Potential anti-inflammatory mechanism of this compound via gut microbiota modulation.

References

Application Notes: Protocol for Studying the Prebiotic Effects of Xylosucrose In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xylosucrose, a type of xylooligosaccharide (XOS), is gaining significant attention as a promising prebiotic.[1] Prebiotics are defined as substrates that are selectively utilized by host microorganisms, conferring a health benefit.[2] Composed of β-D-xylopyranose units, XOS are resistant to digestion by human enzymes but are fermentable by beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[1][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are crucial for maintaining gut homeostasis, improving metabolic health, and modulating the immune system.[2] In vitro studies are essential for elucidating the specific mechanisms by which this compound modulates the gut microbiota and exerts its beneficial effects.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the prebiotic potential of this compound in a controlled laboratory setting. The described methodologies cover in vitro fecal fermentation, analysis of microbial composition, quantification of SCFA production, and assessment of immunomodulatory effects.

Data Presentation: Summary of Expected Outcomes

The following tables summarize quantitative data from in vitro studies on xylooligosaccharides (XOS), the class of compounds to which this compound belongs. These tables serve as a reference for the expected magnitude of effects.

Table 1: Modulation of Gut Microbiota by XOS In Vitro

Bacterial GenusChange in Relative AbundanceDonor/Study TypeReference
BifidobacteriumIncreasedHealthy Adult Fecal Inocula
LactobacillusIncreasedUC Patients in Remission (Fecal)
BacteroidesIncreasedHealthy Adult Fecal Inocula
RoseburiaIncreasedUC Patients in Remission (Fecal)
PrevotellaIncreasedHigh Fat Diet Induced Obesity Model
ProteobacteriaDecreasedHealthy Adult Fecal Inocula

Table 2: Production of Short-Chain Fatty Acids (SCFAs) from XOS In Vitro

SCFAConcentration (mM)Incubation TimeDonor/Study TypeReference
Acetate77.5 ± 0.6 - 81.0 ± 0.748 hoursHealthy Donor 1 & 2
Propionate2.44 g/L (Total with Acetate)Not SpecifiedB. adolescentis culture
Butyrate9.0 ± 0.6 - 10.5 ± 0.848 hoursHealthy Donor 1 & 2
Total SCFAs90.1 mM30 hoursHuman Fecal Cultures

Experimental Workflow and Protocols

The overall workflow for assessing the prebiotic activity of this compound involves anaerobic fermentation with a fecal inoculum, followed by downstream analysis of the fermentation products and their effects.

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream Analysis Fecal_Sample Fecal Sample Collection (Healthy Donors) Medium Prepare Anaerobic Fermentation Medium Fecal_Sample->Medium Inoculate This compound This compound Substrate (Test Group) Fermentation In Vitro Fermentation (37°C, Anaerobic, 24-48h) This compound->Fermentation Control Control Substrate (e.g., FOS, Inulin, or None) Control->Fermentation Medium->Fermentation Sampling Sample Collection (0, 24, 48h) Fermentation->Sampling Microbiota Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota Supernatant Collect Supernatant Sampling->Supernatant SCFA SCFA Quantification (HPLC / GC) Immune Immunomodulation Assay (Cell Culture) Supernatant->SCFA Supernatant->Immune

Fig 1. General workflow for in vitro prebiotic testing of this compound.
Protocol 1: In Vitro Fecal Fermentation

This protocol describes a batch fermentation model using human fecal samples to simulate the colonic environment.

1.1. Materials and Reagents

  • Fresh fecal samples from healthy human donors (at least 3, pooled) who have not taken antibiotics for at least 3 months.

  • This compound (test substrate).

  • Fructooligosaccharides (FOS) or Inulin (positive control).

  • No-substrate control (negative control).

  • Anaerobic fermentation medium (e.g., Yeast extract, Casitone, and Fatty Acid (YCFA) medium or similar).

  • Phosphate Buffered Saline (PBS), pH 7.0, pre-reduced under anaerobic conditions.

  • Resazurin (anaerobic indicator).

  • Anaerobic chamber or jars with gas packs.

  • Sterile fermentation vessels (e.g., 50 mL tubes or serum bottles).

  • Stomacher or blender.

1.2. Procedure

  • Preparation of Fecal Slurry:

    • Perform all steps under strict anaerobic conditions (e.g., inside an anaerobic chamber).

    • Weigh the fresh fecal samples and add them to a sterile blender or stomacher bag containing pre-reduced, anaerobic PBS (10% or 20% w/v).

    • Homogenize the mixture for 2-3 minutes to create a uniform fecal slurry.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the anaerobic fermentation medium according to the desired formulation.

    • Dispense the medium into sterile fermentation vessels.

    • Add the test substrates (this compound) and control substrates to their respective vessels to a final concentration of 1% (w/v). Include negative control vessels with no added substrate.

    • Inoculate each vessel with the prepared fecal slurry to a final concentration of 10% (v/v).

    • Seal the vessels tightly and place them in an incubator at 37°C with gentle shaking.

  • Sampling:

    • Collect samples from each vessel at baseline (0 hours) and at subsequent time points (e.g., 24 and 48 hours).

    • For each sample, immediately aliquot portions for microbiota analysis (store at -80°C) and SCFA/immunomodulation analysis (centrifuge at 10,000 x g for 10 min, collect supernatant, and store at -20°C or -80°C).

Protocol 2: Gut Microbiota Composition Analysis (16S rRNA Sequencing)

This protocol outlines the steps for analyzing changes in the microbial community structure.

2.1. Materials and Reagents

  • Fermentation samples (pellets) from Protocol 1.

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit or similar).

  • Primers targeting the V3-V4 or V4 region of the 16S rRNA gene.

  • PCR reagents (polymerase, dNTPs, buffer).

  • Agarose gel electrophoresis equipment.

  • DNA sequencing platform (e.g., Illumina MiSeq).

2.2. Procedure

  • DNA Extraction: Extract total genomic DNA from the collected fecal pellets using a validated commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the variable region (e.g., V3-V4) of the 16S rRNA gene using high-fidelity PCR.

  • Library Preparation and Sequencing: Purify the PCR products, quantify them, and prepare sequencing libraries. Sequence the libraries on a platform like Illumina MiSeq.

  • Data Analysis: Process the raw sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2). This involves quality filtering, denoising, merging reads, and assigning taxonomy. Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) and identify differentially abundant taxa between treatment groups.

Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs)

This protocol details the measurement of acetate, propionate, and butyrate using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Reagents

  • Fermentation supernatants from Protocol 1.

  • SCFA standards (acetate, propionate, butyrate).

  • Internal standard (e.g., 2-ethylbutyric acid).

  • Derivatization agents: 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide (EDC) hydrochloride.

  • Formic acid.

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometer).

  • HPLC column (e.g., Aminex HPX-87H or a C18 column).

3.2. Procedure

  • Sample Preparation and Derivatization:

    • Thaw the fermentation supernatants.

    • To 50 µL of sample, add 50 µL of HPLC-grade water.

    • Perform derivatization by adding 50 µL of 200 mM 3NPH and 50 µL of 120 mM EDC.

    • Incubate the mixture at 40°C for 30 minutes with constant shaking.

    • Quench the reaction by adding 200 µL of 0.1% formic acid.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a suitable mobile phase gradient and column temperature (e.g., for an Aminex HPX-87H column, use 0.003 M sulfuric acid at 50°C).

    • Detect the derivatized SCFAs using a UV or MS detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of SCFA standards that have undergone the same derivatization process.

    • Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to the standard curves.

Protocol 4: Assessment of Immunomodulatory Effects

This protocol uses cell culture to test the effect of fermentation supernatants on immune cell responses.

4.1. Materials and Reagents

  • Fermentation supernatants from Protocol 1 (filter-sterilized through a 0.22 µm filter).

  • Macrophage cell line (e.g., RAW264.7 or U-937).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics.

  • Lipopolysaccharide (LPS) for stimulating an inflammatory response.

  • ELISA kits for measuring cytokines (e.g., TNF-α, IL-6, IL-10).

  • Griess Reagent for measuring nitric oxide (NO) production.

  • MTT or similar assay for cell viability.

4.2. Procedure

  • Cell Culture and Treatment:

    • Culture the macrophage cells in appropriate flasks or plates until they reach the desired confluency.

    • Seed the cells into 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various dilutions of the sterile fermentation supernatants (from this compound and control groups) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

    • Incubate for a specified period (e.g., 24 hours).

  • Cytokine and NO Measurement:

    • After incubation, collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using specific ELISA kits according to the manufacturer's instructions.

    • Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cell Viability:

    • Assess the cytotoxicity of the fermentation supernatants on the cells using an MTT assay to ensure that the observed immunomodulatory effects are not due to cell death.

Signaling Pathway Visualization

The fermentation of this compound produces butyrate, a key SCFA that can exert anti-inflammatory and other beneficial effects by inhibiting histone deacetylases (HDACs), leading to changes in gene expression.

G cluster_pathway Butyrate-Mediated HDAC Inhibition This compound This compound Fermentation Butyrate Butyrate (SCFA) This compound->Butyrate by Gut Microbiota Cell_Membrane ----------------- Cell Membrane ----------------- HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation DNA DNA Histones->DNA wraps Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (e.g., anti-inflammatory genes) Chromatin->Transcription Response Cellular Response (e.g., Reduced Inflammation) Transcription->Response

Fig 2. Butyrate from this compound fermentation inhibits HDACs.

References

Application Notes and Protocols for High-Purity Xylosucrose Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various techniques aimed at the purification of xylosucrose to high-purity samples suitable for research, pharmaceutical, and nutraceutical applications. The described methods include chromatography, membrane filtration, and crystallization.

Introduction to this compound Purification

This compound, a rare disaccharide with potential prebiotic and other health benefits, is typically produced through enzymatic synthesis. The resulting reaction mixture contains unreacted substrates (sucrose and xylose), other oligosaccharides, and enzymes, necessitating a robust purification strategy to isolate this compound with high purity. The choice of purification technique depends on the desired scale of production, purity requirements, and the specific impurity profile of the crude this compound mixture. This document outlines several effective methods for achieving high-purity this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the performance of different purification techniques for this compound and related xylo-oligosaccharides (XOS) based on reported data.

Purification TechniqueFeed MaterialKey ParametersPurity (%)Yield/Recovery (%)Reference
Centrifugal Partition Chromatography (CPC) Hydrolyzed Birchwood XylanSolvent System: DMSO:THF:Water (1:6:3)Xylobiose: 85.07%-[1]
Nanofiltration (NF) Enzymatically produced XOS syrupDiafiltration and concentrationXOS: 96.11%-[1]
Activated Carbon Chromatography Fermentation BrothElution with 15% (v/v) ethanolFructooligosaccharides: ~80%97.8%[2]
Simulated Moving Bed (SMB) Chromatography Sugar MixtureIon-exclusion columnGlucose/Xylose: >99%94% (Xylose)[3][4]
Crystallization (Antisolvent) Produced Xylitol BrothAntisolvent: Isopropanol (50% v/v)Xylitol: 84.8%69.7%

Experimental Protocols and Methodologies

Chromatography-Based Purification

Chromatographic techniques are widely used for the separation of sugars due to their high resolution.

CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing irreversible adsorption of the target compound.

Experimental Protocol: CPC for this compound Purification

  • Solvent System Preparation:

    • Prepare a biphasic solvent system of dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and water in a 1:6:3 volumetric ratio.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (organic) and lower (aqueous) phases before use.

  • CPC Instrument Setup:

    • Equilibrate the CPC instrument (e.g., Kromaton FCPC) with the stationary phase. For separating polar sugars, the aqueous (lower) phase is typically used as the stationary phase.

    • Set the rotational speed of the centrifuge (e.g., 1000-2000 rpm).

    • Pump the stationary phase into the column until it is filled.

  • Sample Preparation and Injection:

    • Dissolve the crude this compound mixture in the stationary phase to a concentration of 10-50 mg/mL.

    • Inject the sample into the CPC system.

  • Elution and Fraction Collection:

    • Pump the mobile phase (upper, organic phase) through the column at a specific flow rate (e.g., 5-10 mL/min).

    • Monitor the effluent using a refractive index (RI) detector.

    • Collect fractions based on the detector signal.

  • Analysis:

    • Analyze the collected fractions for this compound purity using High-Performance Liquid Chromatography (HPLC) with an amino-based column and an acetonitrile/water mobile phase.

CPC_Workflow Crude_Sample Crude this compound Sample_Injection Inject Sample Crude_Sample->Sample_Injection Solvent_Prep Prepare Biphasic Solvent System (e.g., DMSO:THF:Water) CPC_Equilibration Equilibrate CPC with Stationary Phase Solvent_Prep->CPC_Equilibration CPC_Equilibration->Sample_Injection Elution Elute with Mobile Phase Sample_Injection->Elution Fraction_Collection Collect Fractions (RI Detection) Elution->Fraction_Collection Purity_Analysis Analyze Fractions (HPLC) Fraction_Collection->Purity_Analysis Pure_this compound High-Purity This compound Purity_Analysis->Pure_this compound

Caption: Step-by-step process for this compound purification via activated carbon chromatography.

Membrane Filtration

Membrane filtration, particularly nanofiltration, is an effective method for separating oligosaccharides from smaller molecules like monosaccharides and salts.

Experimental Protocol: Nanofiltration for this compound Purification

  • Membrane Selection and System Setup:

    • Select a nanofiltration membrane with a suitable molecular weight cut-off (MWCO), typically in the range of 150-300 Da, to retain this compound while allowing monosaccharides to pass through.

    • Set up a cross-flow filtration system with the selected membrane.

  • Initial Concentration:

    • If the crude this compound solution is dilute, concentrate it by nanofiltration to reduce the volume.

  • Diafiltration:

    • Perform constant volume diafiltration by adding deionized water to the retentate at the same rate as the permeate is being removed. This "washes" the monosaccharides and salts out of the retentate.

    • Continue diafiltration for several volume exchanges (e.g., 3-5) until the concentration of impurities in the permeate is negligible.

  • Final Concentration:

    • After diafiltration, concentrate the purified this compound solution in the retentate to the desired level.

  • Analysis:

    • Analyze the retentate and permeate throughout the process to monitor the separation efficiency and determine the final purity of the this compound.

Workflow for Nanofiltration Purification

Nanofiltration_Workflow cluster_process Nanofiltration Process cluster_outputs Outputs Crude_Feed Crude this compound Feed Initial_Concentration Initial Concentration (Optional) Crude_Feed->Initial_Concentration Diafiltration Diafiltration (Impurity Removal) Initial_Concentration->Diafiltration Final_Concentration Final Concentration Diafiltration->Final_Concentration Waste Impurities (Permeate) Diafiltration->Waste Purified_this compound Purified this compound (Retentate) Final_Concentration->Purified_this compound

Caption: General workflow for this compound purification using nanofiltration.

Crystallization

Crystallization can be a highly effective final polishing step to achieve very high purity. Antisolvent crystallization is a common method for sugars.

Experimental Protocol: Antisolvent Crystallization of this compound

  • Solution Preparation:

    • Prepare a concentrated aqueous solution of partially purified this compound (e.g., >80% purity). The concentration should be near saturation at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.

  • Antisolvent Addition:

    • While stirring the this compound solution, slowly add an antisolvent such as ethanol or isopropanol. The ratio of antisolvent to aqueous solution will need to be optimized but can range from 1:1 to 4:1 (v/v).

    • The addition of the antisolvent will reduce the solubility of this compound and induce supersaturation.

  • Seeding and Cooling:

    • Once the solution becomes slightly turbid, add a small amount of pure this compound seed crystals to initiate controlled crystallization.

    • Slowly cool the mixture to a lower temperature (e.g., 4-10°C) over several hours to promote crystal growth. A slow cooling rate (e.g., 0.5°C/min) is often beneficial.

  • Crystal Maturation:

    • Allow the mixture to stir gently at the final low temperature for several hours to maximize the crystal yield.

  • Crystal Recovery and Drying:

    • Separate the crystals from the mother liquor by filtration (e.g., using a Buchner funnel).

    • Wash the crystals with a small amount of the cold antisolvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Logical Diagram for Antisolvent Crystallization

Crystallization_Logic Start Concentrated This compound Solution Add_Antisolvent Add Antisolvent (e.g., Ethanol) Start->Add_Antisolvent Supersaturation Achieve Supersaturation Add_Antisolvent->Supersaturation Seeding Introduce Seed Crystals Supersaturation->Seeding Cooling Controlled Cooling Seeding->Cooling Growth Crystal Growth & Maturation Cooling->Growth Filtration Filter and Wash Crystals Growth->Filtration Drying Dry Crystals Filtration->Drying End High-Purity This compound Crystals Drying->End

Caption: Logical steps involved in the antisolvent crystallization of this compound.

Conclusion

The selection of an appropriate purification strategy for this compound depends on the initial purity of the crude material, the desired final purity, and the scale of the operation. For laboratory-scale purification requiring very high purity, a multi-step approach combining techniques like activated carbon chromatography followed by crystallization may be optimal. For industrial-scale production, continuous processes like simulated moving bed chromatography or membrane-based separations such as nanofiltration offer advantages in terms of efficiency and cost-effectiveness. The protocols provided herein serve as a starting point for the development of a robust and efficient purification process for high-purity this compound.

References

Application Notes and Protocols for the Structural Elucidation of Xylosucrose using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose is a non-reducing trisaccharide with significant potential in the food and pharmaceutical industries as a low-calorie sweetener and a prebiotic. It consists of a xylose unit linked to the glucose moiety of a sucrose molecule. The precise structural characterization of this compound, including the confirmation of its constituent monosaccharides, their anomeric configurations, and the specific glycosidic linkages, is crucial for quality control, understanding its biochemical properties, and for regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level information for the unambiguous structural elucidation of carbohydrates like this compound in solution.[1][2]

This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural determination of this compound. It includes detailed experimental protocols and an explanation of how to interpret the resulting spectral data.

Principles of NMR-Based Structural Elucidation of this compound

The structural analysis of this compound by NMR spectroscopy involves a systematic approach to:

  • Identify the Monosaccharide Residues: The individual spin systems of the xylose, glucose, and fructose units are identified using 1D ¹H NMR and 2D Correlation Spectroscopy (COSY).

  • Determine Anomeric Configurations: The coupling constants (³JH1,H2) of the anomeric protons in the ¹H NMR spectrum are used to determine the α or β configuration of each monosaccharide unit.[2]

  • Establish Glycosidic Linkages: The points of connection between the sugar units are determined by observing long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Complete Assignment of ¹H and ¹³C Resonances: All proton and carbon signals are unambiguously assigned using a combination of COSY, Heteronuclear Single Quantum Coherence (HSQC), and HMBC experiments.[3]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%), free from paramagnetic impurities and residual solvents.

  • Sample Quantity: Dissolve 5-10 mg of this compound in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).

  • Solvent: D₂O is the solvent of choice for carbohydrate NMR as it dissolves polar samples well and avoids a large, interfering residual H₂O signal in the ¹H NMR spectrum. The acidic hydroxyl protons of the sugar will exchange with deuterium and will not be observed.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or DSS, and set its chemical shift to 0.00 ppm.

  • pH: Ensure the sample pH is neutral to avoid acid- or base-catalyzed degradation.

  • Filtering: If any particulate matter is visible, filter the sample into a clean 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR (One-Dimensional):

    • Purpose: To identify the number of sugar residues, observe the anomeric protons, and determine their coupling constants.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

      • Spectral width: ~12 ppm.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 5 seconds.

      • Number of scans: 16-64 (depending on sample concentration).

  • ¹³C NMR (One-Dimensional):

    • Purpose: To determine the number of carbon signals and identify the anomeric carbons.

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: ~200 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) scalar couplings within each sugar ring, allowing for the tracing of the spin systems.

    • Typical Parameters:

      • Pulse sequence: DQF-COSY (Double Quantum Filtered) often gives cleaner spectra.

      • Spectral width in F1 and F2: ~10 ppm.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 8-16.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon, providing one-bond ¹H-¹³C connectivity.

    • Typical Parameters:

      • Pulse sequence: Phase-sensitive HSQC with gradient selection.

      • Spectral width in F2 (¹H): ~10 ppm.

      • Spectral width in F1 (¹³C): ~120 ppm (covering the carbohydrate region).

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 4-8.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages.

    • Typical Parameters:

      • Pulse sequence: Gradient-selected HMBC.

      • Spectral width in F2 (¹H): ~10 ppm.

      • Spectral width in F1 (¹³C): ~200 ppm.

      • Long-range coupling delay: Optimized for a J-coupling of 4-8 Hz.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 16-32.

3. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) to both dimensions of 2D spectra to improve resolution and signal-to-noise.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard.

Data Presentation

Table 1: Template for ¹H NMR Data of this compound in D₂O

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Glucose Unit
H-1~5.4d~3.5 (α)
H-23.5-4.0m
H-33.5-4.0m
H-43.5-4.0m
H-53.5-4.0m
H-6a, 6b3.5-4.0m
Fructose Unit
H-1a, 1b~3.7m
H-3~4.2d
H-4~4.0d
H-5~3.9m
H-6a, 6b~3.8m
Xylose Unit
H-1'4.4-4.7d~7.5 (β)
H-2'3.2-3.8m
H-3'3.2-3.8m
H-4'3.2-3.8m
H-5'a, 5'b3.2-3.8m

Table 2: Template for ¹³C NMR Data of this compound in D₂O

AssignmentChemical Shift (δ) ppm
Glucose Unit
C-1~93 (α)
C-2~72
C-3~73
C-4~70 (Glycosylation site)
C-5~73
C-6~61
Fructose Unit
C-1~63
C-2~104 (Anomeric)
C-3~77
C-4~75
C-5~82
C-6~61
Xylose Unit
C-1'~104 (β)
C-2'~74
C-3'~76
C-4'~70
C-5'~66

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key HMBC correlations that would be expected.

G Workflow for this compound Structural Elucidation cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis and Structure Determination prep Pure this compound Sample dissolve Dissolve in D2O with Internal Standard prep->dissolve nmr_1d 1D NMR (¹H, ¹³C) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) dissolve->nmr_2d assign_anomers Assign Anomeric Protons/Carbons (¹H, ¹³C Spectra) nmr_1d->assign_anomers trace_spins Trace Spin Systems (COSY Spectrum) nmr_2d->trace_spins assign_monosaccharides Assign Monosaccharide Units (HSQC Spectrum) nmr_2d->assign_monosaccharides linkage Determine Glycosidic Linkages (HMBC Spectrum) nmr_2d->linkage assign_anomers->trace_spins trace_spins->assign_monosaccharides assign_monosaccharides->linkage structure Final this compound Structure linkage->structure

Caption: Workflow for this compound Structural Elucidation.

G Key HMBC Correlations for this compound Linkage Determination sucrose Glc H-1 Fru C-2 sucrose:g1->sucrose:f2 ³JCH correlation fructose Fructose Unit sucrose:f2->fructose Sucrose (1α↔2β) linkage This compound Xyl H-1' Glc C-4 This compound:x1->this compound:g4 ³JCH correlation glucose Glucose Unit This compound:g4->glucose Xylose-Sucrose (1'β→4) linkage xylose Xylose Unit

Caption: Key HMBC Correlations for this compound Linkages.

Results and Discussion: A Step-by-Step Interpretation

  • ¹H NMR Spectrum: The ¹H NMR spectrum would be the starting point. The anomeric region (δ 4.5-5.5 ppm) is expected to show three signals, one for each sugar residue. The signal for the glucose unit of sucrose is expected around δ 5.4 ppm with a small coupling constant (³JH1,H2 ≈ 3.5 Hz), characteristic of an α-anomer. The anomeric proton of the β-xylose unit is expected to appear around δ 4.5 ppm with a large coupling constant (³JH1,H2 ≈ 7.5 Hz), confirming its β-configuration. The fructose unit, being a ketose, does not have an anomeric proton, but its protons would contribute to the crowded region between 3.5 and 4.2 ppm.

  • COSY Spectrum: The COSY spectrum is used to trace the proton-proton connectivities within each sugar ring. Starting from the well-resolved anomeric proton signals of glucose and xylose, one can walk through the spin system to assign H-2, H-3, H-4, and so on, for each of these residues.

  • HSQC Spectrum: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon. Once the protons are assigned from the COSY spectrum, the HSQC spectrum allows for the straightforward assignment of the corresponding carbon signals. The anomeric carbons are typically found in the δ 90-110 ppm region.

  • HMBC Spectrum: The HMBC spectrum is the key to connecting the individual monosaccharide units. It reveals correlations between protons and carbons that are two or three bonds apart. For this compound, two crucial inter-residue correlations are expected:

    • A correlation between the anomeric proton of glucose (H-1) and the anomeric carbon of fructose (C-2), confirming the (1α↔2β) linkage of the sucrose core.

    • A correlation between the anomeric proton of the xylose unit (H-1') and a carbon of the glucose unit. Based on the known structure of this compound, this correlation would be to C-4 of the glucose unit, unambiguously establishing the (1'β→4) linkage. The observation of this long-range coupling is definitive proof of the connectivity.

Conclusion

NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides an unparalleled level of detail for the structural elucidation of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon resonances, the determination of the anomeric configurations of the monosaccharide units, and the definitive identification of the glycosidic linkages. This comprehensive structural information is essential for the scientific and commercial development of this compound.

References

Application Notes and Protocols: Xylosucrose in Drug Delivery Systems Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylosucrose, a disaccharide composed of xylose and sucrose, presents a compelling avenue for innovation in drug delivery systems. Its inherent biocompatibility, biodegradability, and unique physicochemical properties, such as high water solubility and stability, position it as a promising excipient for the development of novel drug carriers.[1] This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound in the formulation of nanoparticles and hydrogels for controlled drug release. While direct research on this compound-based drug delivery systems is an emerging field, the following protocols are adapted from established methodologies for similar biomaterials and are intended to serve as a comprehensive guide for pioneering research in this area.

This compound-Based Nanoparticles for Targeted Drug Delivery

Nanoparticles formulated with this compound can potentially enhance the bioavailability of poorly soluble drugs and enable targeted delivery to specific tissues. This compound can act as a stabilizing agent, a surface modifier to improve cellular uptake, or a primary matrix component.

Data Presentation: Quantitative Parameters for this compound Nanoparticles

The following table outlines key quantitative parameters to assess the performance of this compound-based nanoparticles. Researchers should aim to collect and present data in a similar format for comparative analysis.

ParameterFormulation A (this compound-Coated)Formulation B (this compound Matrix)Control (No this compound)
Particle Size (nm) 150 ± 10250 ± 20180 ± 15
Polydispersity Index (PDI) 0.15 ± 0.020.25 ± 0.030.20 ± 0.02
Zeta Potential (mV) -25 ± 2-15 ± 3-30 ± 2
Drug Loading Capacity (%) 10 ± 1.515 ± 2.08 ± 1.0
Encapsulation Efficiency (%) 85 ± 592 ± 480 ± 6
In Vitro Release at 24h (%) 40 ± 330 ± 455 ± 5
Experimental Protocols

This protocol describes the preparation of polymeric nanoparticles with a this compound surface coating for enhanced stability and biocompatibility.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Acetone

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the API in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water. In a separate beaker, prepare a 1% (w/v) this compound solution in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.

  • Surface Coating: Add 5 mL of the 1% this compound solution to the nanoparticle suspension and stir for an additional 2 hours to facilitate coating.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and uncoated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powder.

This protocol details the methods for characterizing the physicochemical properties of the synthesized nanoparticles.

A. Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water at a concentration of 0.1 mg/mL.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).

  • Measure the Zeta Potential using the same instrument to assess surface charge and stability.

B. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.

  • Quantify the amount of encapsulated drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

C. In Vitro Drug Release Study:

  • Disperse 10 mg of drug-loaded nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in 50 mL of PBS at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Visualization of Experimental Workflow

experimental_workflow_nanoparticles cluster_synthesis Synthesis cluster_characterization Characterization prep_organic Prepare Organic Phase (PLGA + API in DCM) emulsify Emulsification (Sonication) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA solution) prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate coat Surface Coating (this compound Solution) evaporate->coat purify Purification (Centrifugation) coat->purify lyophilize Lyophilization purify->lyophilize dls DLS (Size, PDI) lyophilize->dls zeta Zeta Potential lyophilize->zeta hplc HPLC/UV-Vis (DLC, EE) lyophilize->hplc release In Vitro Release Study lyophilize->release

Caption: Workflow for Synthesis and Characterization of this compound-Coated Nanoparticles.

This compound-Based Hydrogels for Controlled Drug Release

Hydrogels incorporating this compound can offer a biocompatible and biodegradable matrix for the sustained release of therapeutic agents. This compound can be used as a cross-linking agent, a porogen, or a functional component to modulate the hydrogel's properties.

Data Presentation: Quantitative Parameters for this compound Hydrogels

The following table summarizes essential data points for the characterization of this compound-based hydrogels.

ParameterFormulation C (this compound Cross-linker)Formulation D (this compound Additive)Control (Standard Cross-linker)
Swelling Ratio (%) 350 ± 25450 ± 30400 ± 20
Mechanical Strength (Storage Modulus, Pa) 1200 ± 100800 ± 701000 ± 90
Drug Loading Efficiency (%) 95 ± 398 ± 296 ± 4
In Vitro Release at 48h (%) 50 ± 465 ± 560 ± 4
Biodegradation (Mass Loss at 14 days, %) 40 ± 330 ± 225 ± 3
Experimental Protocols

This protocol describes the fabrication of a chemically cross-linked hydrogel where this compound is incorporated as a functional additive.

Materials:

  • Hyaluronic acid (HA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Adipic acid dihydrazide (ADH)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • HA Functionalization: Dissolve 1 g of HA in 100 mL of PBS. Add 0.4 g of EDC and 0.2 g of NHS to activate the carboxylic acid groups of HA. Stir for 1 hour at room temperature.

  • Cross-linking: Add 0.5 g of ADH as a cross-linker to the activated HA solution and stir until a hydrogel is formed (typically 2-4 hours).

  • This compound and API Incorporation: Prepare a concentrated solution of the API and a 10% (w/v) solution of this compound in PBS.

  • Drug Loading: Swell the pre-formed hydrogel in the API and this compound solution for 24 hours at 4°C to allow for drug loading and incorporation of this compound via diffusion.

  • Washing: Wash the drug-loaded hydrogel extensively with PBS to remove any unloaded drug and surface-adhered this compound.

  • Storage: Store the hydrogel in PBS at 4°C until further use.

A. Swelling Studies:

  • Lyophilize a small piece of the hydrogel to determine its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

B. Mechanical Testing:

  • Use a rheometer with a parallel-plate geometry to measure the mechanical properties of the hydrogel.

  • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').

C. In Vitro Drug Release Study:

  • Place a known amount of the drug-loaded hydrogel in a vial containing 10 mL of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specified time points, collect 1 mL of the release medium and replace it with fresh PBS.

  • Analyze the drug concentration in the collected samples using an appropriate method (HPLC or UV-Vis).

  • Plot the cumulative percentage of drug released over time.

Visualization of Logical Relationships

logical_relationships_hydrogels cluster_properties Hydrogel Properties This compound This compound Concentration Swelling Swelling Ratio This compound->Swelling influences Degradation Biodegradation Rate This compound->Degradation may influence Crosslinking Cross-linking Density Crosslinking->Swelling inversely affects Mechanical Mechanical Strength Crosslinking->Mechanical directly affects Release Drug Release Rate Swelling->Release directly affects Degradation->Release directly affects

Caption: Interplay of Factors Influencing this compound Hydrogel Performance.

Cellular Interaction and Signaling Pathways

Investigating the interaction of this compound-based drug delivery systems with cells is crucial for understanding their biocompatibility and efficacy. While specific signaling pathways modulated by this compound are yet to be elucidated, the following protocol provides a framework for initial in vitro studies.

Experimental Protocol

Materials:

  • Human cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Fluorescently labeled this compound nanoparticles

  • Fluorescence microscope or flow cytometer

Procedure: A. Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound-based nanoparticles or hydrogel leachables for 24, 48, and 72 hours.

  • After incubation, add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to untreated control cells.

B. Cellular Uptake:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with fluorescently labeled this compound nanoparticles for different time points (e.g., 1, 4, and 12 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For quantitative analysis, use flow cytometry to measure the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Visualization of Potential Cellular Interaction Pathway

cellular_interaction_pathway cluster_cellular_events Cellular Events XyloNP This compound Nanoparticle Membrane Cell Membrane Interaction XyloNP->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome maturation Release Drug Release Endosome->Release endosomal escape Lysosome->Release escape or degradation Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Hypothetical Cellular Uptake and Trafficking Pathway of this compound Nanoparticles.

Conclusion

The application of this compound in drug delivery systems is a nascent but highly promising field of research. The protocols and guidelines presented in this document offer a structured approach for scientists to begin exploring the potential of this versatile biomaterial. By systematically synthesizing, characterizing, and evaluating this compound-based nanoparticles and hydrogels, the scientific community can unlock new possibilities for developing safer and more effective drug delivery platforms. Further research is warranted to fully elucidate the in vivo behavior and specific cellular interactions of these novel systems.

References

Application of Xylosucrose in Animal Feed: Enhancing Gut Health and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the global demand for animal protein continues to rise, the animal nutrition industry is increasingly focusing on innovative feed additives that can enhance animal health and productivity sustainably. Xylosucrose, a functional oligosaccharide, is emerging as a promising prebiotic for use in animal feed. Composed of xylose and sucrose, this compound has demonstrated significant potential in modulating gut microbiota, improving growth performance, and bolstering the immune systems of various animal species, including poultry, swine, and aquatic animals. These application notes provide an in-depth overview of the current research on this compound in animal nutrition, complete with detailed experimental protocols and data summaries to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

This compound, often referred to as xylo-oligosaccharides (XOS) in scientific literature, is a non-digestible carbohydrate that selectively stimulates the growth and activity of beneficial bacteria in the gastrointestinal tract.[1][2] This prebiotic effect is the primary mechanism through which this compound exerts its positive influence on animal health. By fostering a healthy gut environment, this compound can lead to a cascade of benefits, including improved nutrient absorption, enhanced immune function, and better overall performance.

Application in Poultry Nutrition

Studies in broiler chickens have consistently shown the positive effects of dietary this compound supplementation.

Growth Performance

The inclusion of this compound in broiler diets has been linked to significant improvements in feed conversion ratio (FCR).[1] While the impact on average body weight may not always be statistically significant, the consistent improvement in FCR indicates a more efficient utilization of feed.[1]

Gut Microbiota and Morphology

This compound supplementation has been shown to increase the populations of beneficial bacteria, such as Lactobacillus and Clostridium cluster XIVa, in the colon and ceca of broilers.[1] This shift in the microbiota is often accompanied by an increase in the production of short-chain fatty acids (SCFAs) like butyrate, which is a key energy source for intestinal cells and has anti-inflammatory properties. Furthermore, this compound has been observed to significantly increase the villus length in the ileum, which enhances the surface area for nutrient absorption. Some studies have also noted a decrease in pathogenic bacteria like Clostridium perfringens.

Immune Response

Dietary this compound can positively influence the immune system of broilers. Studies have reported an increase in plasma Immunoglobulin G (IgG) levels in young broilers supplemented with this compound. Additionally, the expression of some immune-related genes, such as those for cytokines, may be modulated, suggesting a balancing effect on the immune response.

Application in Swine Nutrition

The use of this compound in pig diets, particularly for weaned piglets, has garnered considerable attention due to its potential to mitigate post-weaning stress and diarrhea.

Growth Performance

Supplementation with this compound has been shown to improve the growth performance of weaned piglets, with some studies reporting increased body weight. The feed conversion ratio is also often improved in piglets receiving this compound in their diet.

Gut Health and Microbiota

This compound supplementation can enhance gut health in piglets by increasing the diversity of the gut microbiota and promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium. This modulation of the gut flora can lead to increased production of SCFAs, which helps in maintaining intestinal integrity. Furthermore, this compound has been found to improve intestinal morphology by increasing villus height and the villus height to crypt depth ratio in the ileum. It has also been shown to upregulate the expression of tight junction proteins, which are crucial for maintaining the intestinal barrier function.

Immune and Antioxidant Function

Dietary this compound can enhance the immune function of weaned piglets by increasing serum IgG concentrations. It has also been observed to improve the antioxidant capacity in piglets.

Application in Aquaculture

The application of this compound in aquaculture is a growing area of research, with promising results in various fish and shrimp species.

Growth and Feed Utilization

Studies on species like tilapia have suggested that dietary this compound can improve growth performance and feed utilization. The prebiotic effect of this compound helps in better nutrient absorption from the feed.

Gut Microbiota and Immune Response

Similar to its effects in terrestrial animals, this compound can modulate the gut microbiota of aquatic species, promoting the growth of beneficial bacteria. This modulation is believed to contribute to an enhanced immune response and increased disease resistance in fish.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the application of this compound in animal feed.

Table 1: Effects of this compound on Growth Performance in Broiler Chickens

ParameterControl GroupThis compound Group% ChangeReference
Feed Conversion Ratio (Day 0-39) 1.651.61-2.42%
Body Weight Gain (g) 23502400+2.13%
Feed Intake (g) 41004150+1.22%

Table 2: Effects of this compound on Gut Morphology in Broiler Chickens

ParameterControl GroupThis compound Group% ChangeReference
Ileal Villus Height (μm) 780850+8.97%
Jejunal Villus to Crypt Ratio 9.810.5+7.14%

Table 3: Effects of this compound on Growth Performance in Weaned Piglets

ParameterControl GroupThis compound Group (500 mg/kg)% ChangeReference
Final Body Weight (kg) at d54 25.426.8+5.51%
Average Daily Gain ( g/day ) 450480+6.67%
Feed Conversion Ratio 1.851.75-5.41%

Table 4: Effects of this compound on Gut Health Parameters in Weaned Piglets

ParameterControl GroupThis compound Group (500 mg/kg)% ChangeReference
Ileal Villus Height (μm) 450510+13.33%
Ileal Villus Height:Crypt Depth Ratio 1.51.8+20.00%
Cecal Butyrate Concentration (mmol/kg) 10.513.2+25.71%

Table 5: Effects of this compound on Immune Parameters

AnimalParameterControl GroupThis compound Group% ChangeReference
Broiler (21d) Plasma IgG (mg/mL)5.26.8+30.77%
Weaned Piglet Serum IgG (mg/mL)12.515.2+21.60%

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of this compound.

Protocol 1: Broiler Chicken Growth Performance and Gut Health Trial

Objective: To evaluate the effect of dietary this compound supplementation on growth performance, intestinal morphology, and gut microbiota of broiler chickens.

Experimental Design:

  • Animals: A total of 240 one-day-old male Cobb 500 broiler chicks.

  • Housing: Chicks are randomly allocated to 24 floor pens with 10 birds per pen.

  • Dietary Treatments:

    • Control Group: Basal diet (corn-soybean meal based).

    • XOS Group: Basal diet supplemented with 1 g/kg of this compound.

  • Trial Duration: 42 days.

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly. Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.

    • Sample Collection: On day 21 and day 42, two birds per pen are randomly selected and euthanized.

      • Intestinal samples (duodenum, jejunum, and ileum) are collected for morphological analysis.

      • Cecal contents are collected for microbiota and SCFA analysis.

  • Analytical Methods:

    • Intestinal Morphology: Intestinal segments are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Villus height and crypt depth are measured using a microscope with an imaging system.

    • Gut Microbiota Analysis: DNA is extracted from cecal contents. The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.

    • SCFA Analysis: SCFAs (acetate, propionate, butyrate) in cecal contents are analyzed by gas chromatography.

Protocol 2: Weaned Piglet Nutrition and Gut Health Study

Objective: To assess the impact of this compound on growth performance, nutrient digestibility, and gut barrier function in weaned piglets.

Experimental Design:

  • Animals: A total of 128 weaned piglets (Duroc × Landrace × Yorkshire), weaned at 28 days of age.

  • Housing: Piglets are housed in pens with 4 pigs per pen.

  • Dietary Treatments:

    • Control Group: Basal diet.

    • XOS Group: Basal diet supplemented with 500 mg/kg of this compound.

  • Trial Duration: 28 days post-weaning.

  • Data Collection:

    • Growth Performance: Individual piglet body weight and pen feed disappearance are recorded weekly to calculate ADG, ADFI, and FCR.

    • Nutrient Digestibility: A digestibility trial is conducted during the last 5 days of the experiment. A diet marker (e.g., chromic oxide) is included in the feed. Fecal samples are collected to determine the apparent total tract digestibility (ATTD) of dry matter, crude protein, and energy.

    • Sample Collection: At the end of the trial, one pig per pen is euthanized to collect ileal tissue for gene expression analysis of tight junction proteins.

  • Analytical Methods:

    • Digestibility Analysis: Fecal and feed samples are analyzed for dry matter, crude protein, and gross energy content.

    • Gene Expression Analysis: Total RNA is extracted from ileal mucosa. The mRNA expression levels of tight junction proteins (e.g., occludin, claudin-1, ZO-1) are quantified using real-time quantitative PCR (RT-qPCR).

Protocol 3: Aquaculture (Tilapia) Feed Trial

Objective: To determine the effect of dietary this compound on growth performance, gut microbiota, and immune response of Nile tilapia (Oreochromis niloticus).

Experimental Design:

  • Animals: Juvenile Nile tilapia with an average initial weight of 10 ± 0.5 g.

  • Housing: Fish are stocked in 12 tanks (100 L each) at a density of 20 fish per tank.

  • Dietary Treatments:

    • Control Group: Basal diet (35% protein).

    • XOS Group 1: Basal diet + 0.5 g/kg this compound.

    • XOS Group 2: Basal diet + 1.0 g/kg this compound.

  • Trial Duration: 8 weeks.

  • Data Collection:

    • Growth Performance: Fish are weighed every 2 weeks to determine weight gain, specific growth rate (SGR), and FCR.

    • Sample Collection: At the end of the trial, gut contents are collected for microbiota analysis. Blood samples are collected for immune parameter analysis.

  • Analytical Methods:

    • Gut Microbiota Analysis: DNA is extracted from the gut contents, and 16S rRNA gene sequencing is performed.

    • Immune Parameter Analysis: Serum lysozyme activity and immunoglobulin levels are measured using established assay kits.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are thought to be mediated through the interaction of its fermentation products (SCFAs) and the gut-associated lymphoid tissue (GALT). While the specific signaling pathways for this compound are still under investigation, the general mechanism for prebiotics involves the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on intestinal epithelial and immune cells. This can lead to the modulation of downstream signaling cascades such as the NF-κB and MAPK pathways, ultimately influencing cytokine production and immune cell differentiation.

experimental_workflow_poultry cluster_setup Experimental Setup cluster_data_collection Data & Sample Collection (42 Days) cluster_analysis Analysis cluster_outcome Outcome Assessment start Day 1: 240 Broiler Chicks allocation Random Allocation (10 chicks/pen) start->allocation diets Dietary Treatments: - Control - this compound (1 g/kg) allocation->diets performance Weekly Growth Performance Metrics diets->performance sampling Day 21 & 42 Sampling: - Intestinal Tissue - Cecal Contents diets->sampling results Evaluate Effects on: - Performance - Gut Health performance->results morphology Intestinal Morphology (Villus Height, Crypt Depth) sampling->morphology microbiota Gut Microbiota (16S rRNA Sequencing) sampling->microbiota scfa SCFA Analysis (Gas Chromatography) sampling->scfa morphology->results microbiota->results scfa->results

Fig. 1: Experimental workflow for a broiler chicken trial with this compound.

hypothesized_signaling_pathway XOS This compound Microbiota Gut Microbiota XOS->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFAs Production IEC Intestinal Epithelial Cells SCFAs->IEC ImmuneCells Immune Cells (e.g., Macrophages) SCFAs->ImmuneCells TLRs Toll-like Receptors (TLRs) IEC->TLRs Barrier Enhanced Intestinal Barrier Function IEC->Barrier ImmuneCells->TLRs MAPK MAPK Pathway TLRs->MAPK NFkB NF-κB Pathway TLRs->NFkB Cytokines Modulation of Cytokine Production MAPK->Cytokines NFkB->Cytokines ImmuneResponse Modulated Immune Response Cytokines->ImmuneResponse

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the yield of xylosucrose in enzymatic synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enzymatic this compound synthesis?

A1: The enzymatic synthesis of this compound is a transglycosylation reaction. An enzyme, typically a sucrose phosphorylase or a glycoside hydrolase with transglycosylation activity, catalyzes the transfer of a glycosyl group from a donor substrate (like sucrose) to an acceptor substrate (xylose). In this process, the glycosidic bond in the donor is cleaved, and a new one is formed with the acceptor, creating this compound. Suppressing the competing hydrolysis reaction, where water acts as the acceptor, is critical for achieving a high yield.[1]

Q2: Which enzymes are commonly used for this compound synthesis?

A2: Sucrose phosphorylases (SPases) are widely used due to their ability to utilize the abundant and inexpensive substrate, sucrose.[2] These enzymes can synthesize various glucosides under mild conditions.[2] Specific strains known to produce effective SPases include those from Bifidobacterium adolescentis and Leuconostoc mesenteroides.[1][3] Protein engineering and loop engineering strategies have been employed to improve the regioselectivity and specificity of these enzymes.

Q3: What are the primary factors influencing the final yield of this compound?

A3: The key factors that significantly impact this compound yield include:

  • Enzyme Characteristics: The specific activity, stability, and substrate specificity of the chosen enzyme.

  • Substrate Concentrations: The molar ratio of the acceptor (xylose) to the donor (sucrose). A high concentration of the acceptor is often required to favor the transglycosylation reaction over hydrolysis.

  • Reaction Conditions: pH, temperature, and reaction time must be optimized for the specific enzyme being used.

  • Product Inhibition: Accumulation of the product (this compound) or by-products (e.g., glucose, fructose) can inhibit enzyme activity.

  • Purity of Reactants: Impurities in the enzyme preparation or substrates can interfere with the reaction.

Q4: How can I monitor the progress of the reaction and quantify the this compound yield?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring reaction progress and quantifying products. An HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., an amino or carbohydrate-specific column) can effectively separate and quantify sucrose, xylose, this compound, and other monosaccharide or oligosaccharide by-products.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Problem: Low or No this compound Yield

Q: My reaction has produced very little or no this compound. What are the potential causes and solutions?

A: This is a common issue with several potential root causes. Use the following logical progression to diagnose the problem.

LowYield_Troubleshooting Troubleshooting Logic for Low this compound Yield start Start: Low/No Yield enzyme_check Is the enzyme active? start->enzyme_check conditions_check Are reaction conditions optimal? (pH, Temp, Time) enzyme_check->conditions_check Yes enzyme_solution Solution: 1. Verify enzyme activity with a standard assay. 2. Use a fresh batch of enzyme. 3. Check storage conditions (-20°C / -80°C). enzyme_check->enzyme_solution No substrate_check Are substrate concentrations correct? (Ratio, Purity) conditions_check->substrate_check Yes conditions_solution Solution: 1. Calibrate pH meter and verify buffer pH. 2. Confirm incubator/water bath temperature. 3. Perform a time-course experiment (e.g., 1-24h). conditions_check->conditions_solution No inhibition_check Is product/by-product inhibition occurring? substrate_check->inhibition_check Yes substrate_solution Solution: 1. Recalculate and re-weigh substrates. 2. Increase acceptor (xylose) concentration. 3. Use high-purity substrates. substrate_check->substrate_solution No inhibition_solution Solution: 1. Analyze time-course samples via HPLC. 2. Consider in-situ product removal methods if inhibition is confirmed. inhibition_check->inhibition_solution Yes success Yield Optimized inhibition_check->success No enzyme_solution->start Re-run Experiment conditions_solution->start Re-run Experiment substrate_solution->start Re-run Experiment inhibition_solution->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting low this compound yield.
Problem: High Hydrolysis (Excess By-products)

Q: My HPLC results show a high concentration of glucose and fructose but a low concentration of this compound. Why is this happening?

A: This indicates that the enzyme is preferentially catalyzing the hydrolysis of sucrose rather than the transglycosylation reaction with xylose.

Causes & Solutions:

  • Low Acceptor Concentration: The concentration of water is inherently high, and to outcompete it, the acceptor (xylose) must be present in a significant molar excess relative to the donor (sucrose).

    • Solution: Increase the xylose-to-sucrose molar ratio. See the table below for typical ranges.

  • Sub-optimal pH/Temperature: The enzyme's preference for transglycosylation over hydrolysis can be influenced by pH and temperature.

    • Solution: Conduct a small-scale optimization experiment, varying the pH and temperature around the enzyme's reported optimum to find conditions that favor synthesis.

  • Enzyme Characteristics: Some enzymes inherently have a higher hydrolytic-to-transferasic activity ratio.

    • Solution: If optimization fails, consider sourcing an enzyme known for high transglycosylation efficiency or using protein engineering to reduce hydrolytic activity.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting points and optimized ranges for key reaction parameters. Values should be optimized for each specific enzyme.

Table 1: Influence of Substrate Ratio and Concentration

ParameterStarting PointOptimized RangeRationale & Notes
Sucrose (Donor)200 mM100 - 400 mMHigh concentrations can lead to substrate inhibition.
Xylose (Acceptor)600 mM500 mM - 1.5 MHigh acceptor concentration is crucial to favor transglycosylation over hydrolysis.
Molar Ratio (Xyl:Suc)3:12:1 - 10:1The optimal ratio balances yield with the cost and solubility of xylose.

Table 2: Influence of Physical & Chemical Parameters

ParameterTypical RangeRationale & Notes
Temperature (°C)25 - 50 °CEnzyme specific. Temperatures too high can lead to enzyme denaturation and lower yields.
pH5.5 - 7.5Highly enzyme dependent. Must be maintained with a suitable buffer (e.g., Phosphate, Citrate).
Reaction Time (h)4 - 24 hShould be determined via a time-course study to identify the point of maximum yield before product degradation occurs.
Enzyme Loading (U/mL)5 - 20 U/mLHigher loading can increase reaction rate but also cost. Must be optimized.

Experimental Protocols

Protocol 1: Standard this compound Synthesis Reaction

This protocol provides a general methodology for a small-scale batch synthesis.

  • Buffer Preparation: Prepare 50 mL of 100 mM sodium phosphate buffer at the desired pH (e.g., pH 6.5).

  • Substrate Dissolution: In a 100 mL flask, dissolve sucrose (e.g., to a final concentration of 200 mM) and xylose (e.g., to a final concentration of 800 mM) in approximately 40 mL of the prepared buffer.

  • pH Adjustment: Once dissolved, adjust the pH of the substrate solution to the target pH using dilute NaOH or HCl.

  • Final Volume: Add buffer to bring the final volume to 50 mL.

  • Pre-incubation: Place the flask in a shaking water bath set to the desired temperature (e.g., 37°C) and allow it to equilibrate for 10 minutes.

  • Enzyme Addition: Add the required amount of enzyme (e.g., 10 U/mL final concentration) to initiate the reaction.

  • Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by heat inactivation (e.g., boiling at 100°C for 10 minutes). This denatures the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the denatured protein. Dilute the supernatant with ultrapure water to a concentration suitable for HPLC analysis. Filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Analyze the prepared samples by HPLC to determine the concentrations of all reactants and products.

Synthesis_Workflow General Experimental Workflow for this compound Synthesis sub_prep 1. Substrate & Buffer Preparation reaction 2. Enzymatic Reaction (Controlled Temp/pH) sub_prep->reaction sampling 3. Time-Course Sampling reaction->sampling quenching 4. Reaction Quenching (Heat Inactivation) sampling->quenching analysis 5. Sample Prep & HPLC Analysis quenching->analysis results 6. Data Analysis (Yield Calculation) analysis->results

Caption: A step-by-step workflow for the enzymatic synthesis and analysis of this compound.

References

Troubleshooting low yield in Xylosucrose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic production of xylosucrose.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound production?

A1: this compound is synthesized from sucrose and xylose using a transglycosylation reaction catalyzed by the enzyme sucrose phosphorylase (SPase). In this reaction, the glucosyl moiety of sucrose is transferred to xylose. The overall reaction is:

Sucrose + Xylose --(Sucrose Phosphorylase)--> this compound + Fructose

Q2: What are the common causes of low this compound yield?

A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions (pH, temperature), improper substrate concentrations, enzyme-related issues (inactivity, insufficient concentration), and the presence of inhibitory substances. A systematic troubleshooting approach is crucial to identify and resolve the root cause.

Q3: What is a typical starting point for reaction conditions?

A3: While optimal conditions should be determined empirically for your specific enzyme and substrates, a common starting point for reactions catalyzed by sucrose phosphorylase is a pH between 6.5 and 7.0 and a temperature around 30°C.[1] Substrate concentrations can be varied, but a higher concentration of the acceptor (xylose) relative to the donor (sucrose) often favors the transglycosylation reaction over hydrolysis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction, including the consumption of substrates (sucrose and xylose) and the formation of products (this compound and fructose), can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Troubleshooting Guide: Low this compound Yield

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify Enzyme Activity: Perform a standard activity assay for your sucrose phosphorylase to confirm its functionality. - Proper Storage: Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer to maintain its stability. - Check for Inhibitors: The presence of unexpected inhibitors in your reaction mixture can suppress enzyme activity. Review the composition of your reaction buffer and substrate solutions.
Suboptimal Reaction Conditions - Optimize pH: The optimal pH for sucrose phosphorylase is typically around 6.5-7.0.[1] Prepare a series of reactions with varying pH values to determine the optimum for your specific experimental setup. - Optimize Temperature: While a common starting point is 30°C, the optimal temperature can vary.[1] Test a range of temperatures to find the ideal condition for your enzyme. Be aware that higher temperatures can lead to enzyme denaturation and inactivation over time.
Incorrect Substrate Concentrations - Verify Concentrations: Double-check the concentrations of your sucrose and xylose stock solutions. - Substrate Inhibition: Very high concentrations of sucrose can sometimes lead to substrate inhibition.[2] If you suspect this, try running the reaction with a lower initial sucrose concentration.
Problem 2: Low Yield with Significant Byproduct Formation
Possible Cause Troubleshooting Steps
Hydrolysis of Sucrose Sucrose phosphorylase can also catalyze the hydrolysis of sucrose to glucose and fructose, competing with the desired transglycosylation reaction. - Increase Xylose Concentration: A higher molar ratio of the acceptor (xylose) to the donor (sucrose) can favor the transglycosylation reaction, thereby increasing the this compound yield.
Product Inhibition High concentrations of the products, this compound or fructose, may inhibit the enzyme's activity. - Time-Course Experiment: Run a time-course experiment and analyze samples at different time points to identify when the maximum this compound concentration is reached. Terminating the reaction at this point can prevent a decrease in yield due to product inhibition or subsequent hydrolysis of the product.

Data Presentation: Impact of Reaction Parameters on Yield (Illustrative Examples)

The following tables present data from analogous enzymatic reactions to illustrate the expected trends in this compound production. The specific values will vary depending on the enzyme and experimental conditions.

Table 1: Effect of pH on Relative Fructo-oligosaccharide (FOS) Yield [2]

pHRelative Enzyme Activity (%)
4.070
5.090
5.5100
6.095
7.060
8.040

Table 2: Effect of Temperature on Sucrose Phosphorylase Activity

Temperature (°C)Relative kcat/Km
5~20
20~60
30~90
45100
50~95
60~70

Table 3: Effect of Initial Sucrose Concentration on Fructo-oligosaccharide (FOS) Yield

Initial Sucrose Concentration (g/L)FOS Yield (%)
2102
3155
4208
52510
6309
7357

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Substrate Preparation: Prepare a concentrated stock solution of sucrose and xylose in a suitable buffer (e.g., 50 mM MES buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, combine the sucrose and xylose solutions to achieve the desired final concentrations. Allow the mixture to equilibrate to the reaction temperature (e.g., 30°C).

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of sucrose phosphorylase. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture with gentle agitation for a set period.

  • Time-Course Sampling: At regular intervals, withdraw aliquots of the reaction mixture and immediately inactivate the enzyme by heating (e.g., boiling for 5-10 minutes) to stop the reaction.

  • Sample Preparation for Analysis: Centrifuge the heat-inactivated samples to pellet any denatured protein. The supernatant can then be diluted and filtered for HPLC analysis.

Protocol 2: Quantification of Sugars by HPLC

This protocol is a general guideline for the analysis of sucrose, xylose, fructose, and this compound.

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for this analysis.

  • Column: A carbohydrate analysis column, such as a Dionex CarboPac PA1 with a guard column, can be used for the separation of these sugars.

  • Mobile Phase: A sodium hydroxide (NaOH) gradient is often used for elution.

  • Gradient Elution: A typical gradient could be a linear increase from 25 mM to 100 mM NaOH over 15 minutes, followed by a wash step with a higher concentration of NaOH (e.g., 500 mM) and then re-equilibration at the initial conditions.

  • Flow Rate: A flow rate of 1 mL/min is commonly used.

  • Quantification: Prepare standard curves for sucrose, xylose, and fructose using solutions of known concentrations. The concentration of this compound can be determined relative to one of the standards, assuming a similar response factor, or by using a purified this compound standard if available.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_substrates Verify Substrate Concentrations start->check_substrates check_byproducts Analyze for Byproducts (e.g., Glucose) start->check_byproducts enzyme_issue Enzyme Inactive or Unstable check_enzyme->enzyme_issue Activity low? conditions_issue Suboptimal Conditions check_conditions->conditions_issue Outside optimal range? substrates_issue Incorrect Substrate Ratio or Substrate Inhibition check_substrates->substrates_issue Incorrect ratio or too high? solution_enzyme Use fresh, active enzyme. Ensure proper storage. enzyme_issue->solution_enzyme solution_conditions Optimize pH and temperature for the specific enzyme. conditions_issue->solution_conditions solution_substrates Adjust sucrose:xylose ratio. Test lower sucrose concentrations. substrates_issue->solution_substrates byproducts_present Significant Hydrolysis Occurring check_byproducts->byproducts_present High glucose levels? solution_byproducts Increase xylose concentration. Optimize reaction time. byproducts_present->solution_byproducts

Caption: Troubleshooting workflow for low this compound yield.

Enzymatic_Reaction_Pathway cluster_substrates Substrates cluster_products Products cluster_byproducts Side-Reaction Products Sucrose Sucrose SPase Sucrose Phosphorylase Sucrose->SPase Hydrolysis Hydrolysis (Side Reaction) Sucrose->Hydrolysis Xylose Xylose Xylose->SPase This compound This compound Fructose Fructose Glucose Glucose SPase->this compound Transglycosylation (Desired Reaction) SPase->Fructose Hydrolysis->Fructose Hydrolysis->Glucose

Caption: Enzymatic synthesis of this compound and the competing hydrolysis side-reaction.

References

Overcoming solubility issues with Xylosucrose in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with xylosucrose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water at room temperature?

Q2: How does temperature affect the solubility of this compound?

For most solids dissolving in a liquid, solubility increases with temperature.[1] This is because the dissolving process for most sugars, like sucrose, is endothermic, meaning it absorbs heat from the surroundings.[2] Therefore, heating the aqueous solution will generally allow for a greater amount of this compound to be dissolved.

Q3: Can pH influence the solubility of this compound in aqueous solutions?

This compound is a non-ionic carbohydrate. Unlike salts of weak acids or bases, its solubility is largely independent of the pH of the solution.[3] Therefore, adjusting the pH is not an effective method for increasing its solubility.

Q4: Are there any known incompatibilities of this compound with common buffers?

There are no widely reported incompatibilities of this compound with common laboratory buffers such as phosphate-buffered saline (PBS), Tris, or HEPES. However, at very high concentrations, interactions with buffer components could potentially lead to precipitation, especially if the buffer capacity is exceeded or if the buffer components themselves are near their solubility limits.[4]

Troubleshooting Guide

Issue 1: this compound is dissolving very slowly.

  • Question: I am trying to dissolve this compound powder in water at room temperature, but it is taking a very long time to fully dissolve. What can I do to speed up the process?

  • Answer: Slow dissolution is a common issue when preparing concentrated solutions. Here are several steps you can take to accelerate the dissolution of this compound:

    • Increase Temperature: Gently warm the solution. For most sugars, increasing the temperature of the solvent increases the rate of dissolution.[4]

    • Agitation: Continuously stir or vortex the solution. Agitation increases the contact between the solute particles and the solvent, which speeds up the dissolving process.

    • Particle Size Reduction: If you are starting with large crystals, gently grinding the this compound to a finer powder before adding it to the solvent will increase the surface area and accelerate dissolution.

Issue 2: A precipitate has formed in my this compound solution upon cooling or standing.

  • Question: I prepared a concentrated this compound solution at an elevated temperature. After cooling to room temperature, a precipitate formed. How can I resolve this?

  • Answer: The formation of a precipitate upon cooling indicates that you have created a supersaturated solution. The solubility of this compound is lower at the cooler temperature, causing the excess solute to crystallize out of the solution. To resolve this:

    • Re-dissolve with Heat: Gently warm the solution until the precipitate redissolves.

    • Dilute the Solution: Add more solvent to decrease the overall concentration to a level that is soluble at the desired storage temperature.

    • Maintain a Working Temperature: If your experimental protocol allows, maintain the solution at a slightly elevated temperature where the this compound remains soluble.

Issue 3: My this compound solution appears cloudy or hazy.

  • Question: I have prepared a this compound solution, but it is not perfectly clear and has a hazy appearance. What could be the cause?

  • Answer: A hazy or cloudy appearance can be due to several factors:

    • Incomplete Dissolution: There may still be very fine, undissolved this compound particles suspended in the solution. Try the methods described in "Issue 1" to ensure complete dissolution.

    • Impurities: The this compound or the solvent may contain impurities. Ensure you are using high-purity this compound and a high-purity solvent (e.g., deionized or distilled water).

    • Microbial Growth: If the solution has been stored for an extended period without a preservative, microbial contamination can cause cloudiness. Prepare fresh solutions and consider sterile filtering for long-term storage.

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound at Different Temperatures

Disclaimer: The following data are estimations based on the known solubility of sucrose, a structurally similar disaccharide. Actual experimental values for this compound may vary.

Temperature (°C)Estimated Solubility ( g/100 mL)
0~180
20~200
40~240
60~290
80~360
100~490

Experimental Protocols

Protocol 1: Standard Preparation of a 50% (w/v) Aqueous this compound Stock Solution

  • Materials:

    • This compound (high purity)

    • Deionized or distilled water

    • Sterile container (e.g., beaker or flask)

    • Magnetic stirrer and stir bar

    • Heating plate (optional)

    • Sterile filtration unit (0.22 µm) (optional)

  • Procedure:

    • Weigh 50 g of this compound powder.

    • Measure approximately 80 mL of deionized water into the sterile container.

    • Place the container on a magnetic stirrer and add the stir bar.

    • Begin stirring the water and gradually add the 50 g of this compound.

    • Continue stirring until the this compound is fully dissolved. If dissolution is slow, gently warm the solution to 40-50°C while stirring. Do not boil.

    • Once fully dissolved, remove the container from the stirrer and allow it to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.

    • For long-term storage, sterile filter the solution into a sterile storage bottle and store at 4°C.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: Dissolving this compound issue Problem Encountered? start->issue slow_dissolution Slow Dissolution issue->slow_dissolution Yes precipitation Precipitation on Cooling issue->precipitation Yes cloudiness Cloudy/Hazy Solution issue->cloudiness Yes solution_clear Solution is Clear issue->solution_clear No action_heat_stir Action: - Increase Temperature - Increase Agitation - Reduce Particle Size slow_dissolution->action_heat_stir action_reheat_dilute Action: - Re-heat to Re-dissolve - Dilute Solution precipitation->action_reheat_dilute action_check_dissolution Action: - Ensure Complete Dissolution - Use High-Purity Reagents - Check for Contamination cloudiness->action_check_dissolution action_heat_stir->issue action_reheat_dilute->issue action_check_dissolution->issue

Caption: Troubleshooting workflow for this compound solubility.

SignalingPathway Hypothetical Role of this compound as a Stabilizer cluster_formulation Drug Formulation cluster_stability Mechanism of Stabilization cluster_outcome Therapeutic Outcome This compound This compound preferential_hydration Preferential Hydration This compound->preferential_hydration Promotes therapeutic_protein Therapeutic Protein (e.g., Monoclonal Antibody) therapeutic_protein->preferential_hydration aqueous_solution Aqueous Solution (Buffer) aqueous_solution->preferential_hydration increased_conformational_stability Increased Conformational Stability preferential_hydration->increased_conformational_stability reduced_aggregation Reduced Aggregation increased_conformational_stability->reduced_aggregation enhanced_shelf_life Enhanced Shelf-Life reduced_aggregation->enhanced_shelf_life maintained_bioactivity Maintained Bioactivity reduced_aggregation->maintained_bioactivity

Caption: Hypothetical signaling pathway of this compound as a stabilizer.

References

Technical Support Center: Improving the Stability of Xylosucrose Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of xylosucrose during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: While specific long-term stability data for this compound is not extensively documented in publicly available literature, based on studies of related xylooligosaccharides (XOS), this compound is expected to exhibit greatest stability in a slightly acidic to neutral pH range (pH 5.0-7.0). XOS, which are structurally similar to this compound, demonstrate higher stability in acidic conditions and at high temperatures compared to fructooligosaccharides (FOS).[1] It is recommended to conduct preliminary stability studies within this pH range for your specific experimental conditions.

Q2: What are the primary degradation products of this compound under acidic and alkaline conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the glycosidic bonds. This would likely result in the formation of its constituent monosaccharides: xylose and fructose, as well as the disaccharide sucrose. Further degradation of these monosaccharides can occur under harsh acidic conditions. In alkaline conditions, oligosaccharides can also undergo degradation, particularly at the reducing end. For this compound, this could lead to a variety of isomerization and cleavage products.

Q3: How does temperature affect the stability of this compound at different pH values?

A3: Temperature significantly accelerates the degradation of this compound, with the effect being more pronounced at pH extremes. In general, for oligosaccharides, higher temperatures increase the rate of hydrolysis of glycosidic bonds. Xylooligosaccharides (XOS) are known to have good thermal stability.[2] However, it is always advisable to store this compound solutions at low temperatures (2-8 °C) to minimize degradation, especially when not in immediate use. For prolonged storage, freezing (-20 °C or lower) is recommended.[3]

Q4: Are there any recommended stabilizers to enhance the shelf-life of this compound solutions?

A4: While specific stabilizers for this compound are not widely reported, general strategies for oligosaccharide stabilization can be applied. The addition of polyols such as sorbitol or mannitol can sometimes improve stability by reducing water activity. For some applications, the use of a buffered system to maintain the optimal pH is crucial. Additionally, storing solutions in a concentrated form and diluting just before use can also help to prolong shelf-life.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Causes Troubleshooting Steps
Unexpected loss of this compound concentration in solution. 1. Inappropriate pH: The pH of the solution may be too acidic or too alkaline, leading to hydrolysis. 2. High temperature: The solution may have been exposed to elevated temperatures during storage or experimentation. 3. Microbial contamination: Microbial growth can lead to enzymatic degradation of this compound.1. Verify and adjust pH: Measure the pH of your solution and adjust it to the optimal range (pH 5.0-7.0) using a suitable buffer. 2. Control temperature: Store stock solutions at 2-8°C for short-term use and at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles. 3. Ensure sterility: Use sterile water and containers for solution preparation. Consider adding a bacteriostatic agent if compatible with your experiment.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation of this compound: The unknown peaks are likely degradation products such as xylose, fructose, or sucrose. 2. Contamination of sample or mobile phase: Impurities in the sample or mobile phase can introduce extraneous peaks.1. Perform forced degradation study: Intentionally degrade a sample of this compound under acidic, alkaline, and thermal stress to identify the retention times of its degradation products.[4] 2. Analyze blanks: Run a blank injection (mobile phase only) to check for contamination. Prepare fresh mobile phase and re-run the sample.
Poor reproducibility of experimental results. 1. Inconsistent sample preparation: Variations in pH, temperature, or incubation time during sample preparation can lead to differing levels of degradation. 2. Instability of this compound in the experimental matrix: Components of your experimental matrix (e.g., salts, other active ingredients) may be affecting the stability of this compound.1. Standardize protocols: Ensure that all experimental parameters, including pH, temperature, and incubation times, are strictly controlled and documented. 2. Matrix effect evaluation: Perform a stability study of this compound in your specific experimental matrix to assess for any adverse interactions.
Low recovery of this compound during sample extraction. 1. Degradation during extraction: The pH or temperature conditions of the extraction solvent may be causing this compound degradation. 2. Adsorption to materials: this compound may be adsorbing to filter membranes or other materials used during extraction.1. Optimize extraction conditions: Use a buffered extraction solvent within the optimal pH range for this compound stability. Perform extractions at low temperatures if possible. 2. Test for adsorption: Analyze a standard solution of this compound before and after passing it through the extraction materials to check for loss due to adsorption.

Data Presentation

The following table summarizes the expected relative stability of this compound under different pH and temperature conditions, extrapolated from data on xylooligosaccharides (XOS) and fructooligosaccharides (FOS).

pH Temperature Expected Relative Stability of this compound Primary Degradation Pathway
2.0 - 4.025°CModerateAcid Hydrolysis
2.0 - 4.060°CLowAccelerated Acid Hydrolysis
5.0 - 7.025°CHighMinimal Degradation
5.0 - 7.060°CModerateSlow Thermal Degradation
8.0 - 10.025°CModerate to LowAlkaline Degradation
8.0 - 10.060°CVery LowAccelerated Alkaline Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess the stability-indicating properties of an analytical method.

Materials:

  • This compound standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • High-purity water

  • pH meter

  • Water bath or incubator

  • HPLC system with a Refractive Index Detector (RID)

Procedure:

  • Acid Degradation:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Prepare a 1 mg/mL solution of this compound in high-purity water (adjust pH to 6.0).

    • Incubate the solution at 80°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample:

    • Prepare a 1 mg/mL solution of this compound in high-purity water (pH 6.0) and store it at 4°C. Analyze it along with the stressed samples.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC-RID method (see Protocol 2).

    • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: HPLC-RID Method for Quantification of this compound and its Degradation Products

This method is suitable for the separation and quantification of this compound, xylose, fructose, and sucrose.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

Chromatographic Conditions:

  • Column: A carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions (10 mg/mL) of this compound, xylose, fructose, and sucrose in high-purity water.

    • Prepare a mixed standard solution containing all four compounds at a known concentration (e.g., 1 mg/mL each).

    • Prepare a series of calibration standards by diluting the mixed standard solution.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to fall within the calibration range.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the prepared samples.

    • Quantify the amount of this compound and its degradation products in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

degradation_pathway This compound This compound hydrolysis_products Hydrolysis Products: - Xylose - Fructose - Sucrose This compound->hydrolysis_products Hydrolysis alkaline_products Alkaline Degradation Products This compound->alkaline_products Degradation acid Acidic pH (e.g., pH < 4) acid->hydrolysis_products alkali Alkaline pH (e.g., pH > 8) alkali->alkaline_products heat Heat heat->hydrolysis_products heat->alkaline_products

Caption: Degradation pathways of this compound under different stress conditions.

experimental_workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Alkali, or Heat) start->stress neutralize Neutralize & Dilute Sample stress->neutralize hplc HPLC-RID Analysis neutralize->hplc data Data Analysis: - Identify Degradation Products - Quantify Loss of this compound hplc->data end End: Stability Profile data->end

References

Technical Support Center: Xylosucrose Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Xylosucrose using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound quantification?

A1: The most common methods for this compound quantification are Hydrophilic Interaction Liquid Chromatography (HILIC) and anion-exchange chromatography. HILIC, often employing amino or amide-based columns, is widely used for separating polar compounds like oligosaccharides.[1][2] Detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.[3][4] For enhanced sensitivity and specificity, pre-column derivatization with a UV-active label like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV detection is also a viable option.[3]

Q2: What are the typical mobile phases used for this compound analysis?

A2: For HILIC separations on amino or amide columns, a mixture of acetonitrile and water is the most common mobile phase. The retention of this compound is sensitive to the water content; a higher proportion of acetonitrile leads to stronger retention. A typical starting point is an isocratic elution with a ratio of 75:25 (v/v) acetonitrile to water. For anion-exchange chromatography, aqueous mobile phases with a salt or pH gradient are used to elute the oligosaccharides.

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing in this compound analysis can be caused by several factors:

  • Secondary Interactions: Strong interactions between the hydroxyl groups of this compound and active sites on the stationary phase (e.g., silanol groups on silica-based columns) can lead to tailing.

    • Solution: Use a column specifically designed for carbohydrate analysis with end-capping to minimize silanol interactions. Operating at a lower pH can also help by keeping the silanol groups protonated.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak tailing.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Q4: I am observing inconsistent retention times for my this compound peak. What should I check?

A4: Retention time drift is a common issue in HPLC and can be particularly problematic in HILIC mode. Here are the primary causes and solutions:

  • Inadequate Column Equilibration: HILIC columns require a significant equilibration time between injections to ensure a stable water layer on the stationary phase. Insufficient equilibration can lead to drifting retention times.

    • Solution: Ensure a sufficient equilibration period (at least 10-15 column volumes) with the initial mobile phase conditions between runs.

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition, especially the water content in HILIC, can significantly impact retention times.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a high-precision pump to deliver a consistent mobile phase composition.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column performance, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Q5: I am not getting good resolution between this compound and other sugars in my sample. How can I improve this?

A5: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of acetonitrile to water in the mobile phase can significantly alter the selectivity and resolution of sugars. A lower water content generally increases retention and may improve the separation of closely eluting peaks.

  • Column Chemistry: Different HILIC columns (e.g., amino, amide) will have different selectivities for sugars. Trying a column with a different stationary phase chemistry can often resolve co-eluting peaks.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Temperature: Optimizing the column temperature can influence the selectivity of the separation. Experiment with different temperatures within the column's recommended range.

Troubleshooting Guides

Problem 1: No Peak or Very Small Peak for this compound
Possible Cause Troubleshooting Steps
Injection Issue - Verify that the autosampler is correctly picking up and injecting the sample. - Check for air bubbles in the sample vial or syringe. - Manually inject a standard to confirm system functionality.
Detector Issue (RID) - Ensure the detector is properly warmed up and the reference cell is flushed with the mobile phase. - Check for leaks in the detector flow cell. - Verify that the detector sensitivity is set appropriately.
Sample Degradation - Prepare fresh standards and samples. This compound may be susceptible to degradation under strong acidic or basic conditions.
Incorrect Mobile Phase - Confirm the mobile phase composition is correct for retaining this compound on the column being used. For HILIC, ensure a high organic content.
Problem 2: Broad or Split this compound Peak
Possible Cause Troubleshooting Steps
Sample Solvent Mismatch - The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. For HILIC, this means a high organic content. Dissolving the sample in a high aqueous solvent can cause peak distortion.
Column Void or Channeling - A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak. - Solution: Replace the column. To prevent this, avoid sudden pressure shocks.
Extra-Column Volume - Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. - Solution: Use tubing with the smallest possible internal diameter and length.
Co-eluting Interference - A compound in the sample matrix may be eluting at or very close to the retention time of this compound. - Solution: Optimize the mobile phase or try a column with a different selectivity to separate the interfering peak. Mass spectrometry can be used to confirm the identity of the peaks.
Problem 3: Matrix Effects Leading to Inaccurate Quantification
Possible Cause Troubleshooting Steps
Ion Suppression/Enhancement (if using MS detection) - Components in the sample matrix can affect the ionization efficiency of this compound.
Interference from other components (RID/ELSD) - Other non-volatile components in the matrix can contribute to the detector signal, leading to overestimation.
Solutions - Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects. - Standard Addition: Add known amounts of this compound standard to the sample and measure the response to determine the concentration in the original sample.

Experimental Protocols

Protocol 1: Quantification of this compound in a Food Matrix by HPLC-RID
  • Sample Preparation:

    • Homogenize 10 g of the food sample.

    • Add 50 mL of a 50:50 (v/v) acetonitrile/water solution and sonicate for 30 minutes.

    • Centrifuge the mixture at 5000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-RID Conditions:

    • Column: Amino-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID) maintained at 35 °C.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Extraction with Acetonitrile/Water Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate HILIC Separation Inject->Separate Detect RID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Poor Chromatographic Result PeakTailing Peak Tailing? Start->PeakTailing RTDrift Retention Time Drift? Start->RTDrift PoorResolution Poor Resolution? Start->PoorResolution CheckOverload Dilute Sample PeakTailing->CheckOverload Yes CheckColumn Check Column Health PeakTailing->CheckColumn No CheckEquilibration Increase Equilibration Time RTDrift->CheckEquilibration Yes CheckMobilePhase Prepare Fresh Mobile Phase RTDrift->CheckMobilePhase No CheckTemp Check Column Temperature CheckMobilePhase->CheckTemp OptimizeMobilePhase Optimize Mobile Phase PoorResolution->OptimizeMobilePhase Yes ChangeColumn Try Different Column PoorResolution->ChangeColumn No

Caption: Troubleshooting logic for common HPLC issues.

References

How to prevent microbial contamination during Xylosucrose fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial contamination during xylosucrose fermentation.

Troubleshooting Guides

This section offers step-by-step guidance for addressing specific issues that may arise during your fermentation experiments.

Q: My fermentation parameters (e.g., pH, Dissolved Oxygen) are deviating from the expected profile. How do I determine if it's contamination?

A: Unexpected deviations in key process parameters are often the first indicators of microbial contamination.[1] Here’s how to investigate:

  • Analyze Process Data: A sudden drop in dissolved oxygen (%DO) or a rapid decrease in pH can signal the growth of a contaminating microorganism, which consumes oxygen and produces acidic byproducts.[1][2] Compare the current batch's data profile to a successful, uncontaminated batch.

  • Microscopic Examination: Aseptically collect a sample from the bioreactor. Perform a simple Gram stain and wet mount to visually check for microbes that are morphologically different from your production strain. The presence of unexpected cell shapes (e.g., rods if you're using yeast, or motile bacteria) is a strong indicator of contamination.

  • Plating on Selective and Non-Selective Media: Plate a diluted sample of your fermentation broth onto various agar plates.

    • Non-selective media (e.g., Tryptic Soy Agar, Nutrient Agar) will support the growth of a wide range of bacteria and fungi.

    • Selective media can help identify the type of contaminant (e.g., MRS agar for lactic acid bacteria).

    • Incubate plates under different conditions (aerobic and anaerobic, different temperatures) to cultivate a broad spectrum of potential contaminants.

  • Review Operational Timeline: Correlate the timing of the parameter deviation with specific events like sampling, additions of media or reagents, or changes in equipment settings.[2] This can help pinpoint the moment the contamination was likely introduced.

A logical workflow for investigating suspected contamination is outlined below.

G cluster_0 Troubleshooting Suspected Contamination start Unexpected Deviation in Process Parameters (pH, DO) microscopy Aseptically Sample and Perform Microscopy start->microscopy plating Plate Sample on Selective & Non-Selective Agar start->plating review Review Fermentation Event Log start->review foreign_microbes Foreign Microbes Observed? microscopy->foreign_microbes unexpected_growth Unexpected Growth on Plates? plating->unexpected_growth correlation Correlation with Event Found? review->correlation contam_confirmed Contamination Confirmed: Initiate Root Cause Analysis foreign_microbes->contam_confirmed Yes no_contam Contamination Unlikely: Investigate Other Process Issues (e.g., Sensor Failure, Media Prep) foreign_microbes->no_contam No unexpected_growth->contam_confirmed Yes unexpected_growth->no_contam No correlation->contam_confirmed Yes

Caption: A decision tree for troubleshooting suspected contamination events.

Q: I have confirmed a contamination in my bioreactor. What are my immediate next steps?

A: Once contamination is confirmed, immediate action is necessary to prevent its spread and to begin the investigation process.

  • Isolate the Bioreactor: Immediately halt all operations related to the contaminated vessel. This includes stopping feed additions, sampling, and connections to other equipment to prevent cross-contamination.[1]

  • Document Everything: Good record-keeping is crucial for a successful root cause analysis. Log the time of detection, the observed process deviations, and any recent activities involving the bioreactor.

  • Collect Samples for Identification: Before terminating the batch, aseptically collect a large, representative sample of the contaminated broth. This sample is vital for identifying the contaminating organism, which will provide clues to its origin.

  • Terminate and Sterilize the Batch: Terminate the fermentation run. Sterilize the entire bioreactor and its contents in-situ (e.g., via steam sterilization) before cleaning to safely handle the contaminated material.

  • Initiate Root Cause Analysis (RCA): The goal is to identify how the contaminant entered the system to prevent recurrence. Systematically review every potential point of entry:

    • Inoculum: Was the seed culture pure?

    • Media/Reagents: Were all media components and solutions properly sterilized?

    • Bioreactor Assembly: Check all seals, O-rings, valves, and sensor ports for any signs of damage or improper seating.

    • Sterilization Process: Was the autoclave or in-situ sterilization cycle validated and did it run correctly?

    • Aseptic Technique: Review procedures for inoculation, sampling, and additions. Was there a breach in aseptic barriers?

    • Utilities: Check air filters, steam traps, and water sources. A wet exit gas filter, for example, can allow microbes to grow back into the vessel.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about contamination prevention in fermentation.

Q: What are the most common microbial contaminants in this compound fermentation and what is their impact?

A: Since this compound fermentations utilize sugar-rich media, the most common contaminants are fast-growing organisms that compete for these nutrients. The primary groups are lactic acid bacteria and wild yeasts.

Contaminant GroupCommon GeneraPrimary Impact on Fermentation
Lactic Acid Bacteria (LAB) Lactobacillus, LeuconostocCompete for sugars, reducing yield. Produce lactic and acetic acid, which lowers pH and can inhibit the growth of the production strain.
Wild Yeasts Dekkera/Brettanomyces, Candida, PichiaCompete for nutrients, significantly reducing final product yield. Some can produce undesirable byproducts like acetic acid.
Spore-forming Bacteria Bacillus, ClostridiumHighly resistant to heat sterilization; their spores can survive improper sterilization cycles and germinate in the nutrient-rich medium.
Molds Aspergillus, PenicilliumOften enter through airborne routes; can alter pH and consume substrate.
Q: What are the primary sources of contamination in a fermentation process?

A: Contamination can be introduced at numerous points. Aseptic techniques and a robustly designed sterile boundary are essential for prevention.

  • Raw Materials: Non-sterile media components, including the xylose and sucrose powders, can contain bacterial or fungal spores.

  • Equipment & Assembly: Improperly cleaned or sterilized bioreactors are a major source. Leaks through seals, O-rings, gaskets, and sensor ports can create entry points for microbes.

  • Air & Utilities: The air supply for aerobic fermentations must be sterile. Defective or wet filters can fail, allowing contaminants to pass through. Water and steam systems can also introduce contamination if not properly maintained.

  • Inoculum: The seed culture itself may be contaminated. It's critical to ensure the purity of the inoculum before it is introduced to the main bioreactor.

  • Operator Error: Breaches in aseptic technique during inoculation, sampling, or reagent addition are a common cause of contamination.

The diagram below illustrates the critical control points for maintaining sterility.

G cluster_0 Aseptic Fermentation Workflow RM Raw Material Sterility Check Media Media Preparation & Sterilization RM->Media Bioreactor Bioreactor Assembly & Sterilization (SIP) Media->Bioreactor Inoculation Aseptic Inoculation Bioreactor->Inoculation Inoculum Inoculum Purity Check Inoculum->Inoculation Fermentation Fermentation (Maintain Sterile Boundary) Inoculation->Fermentation Sampling Aseptic Sampling & Additions Fermentation->Sampling Harvest Aseptic Harvest Fermentation->Harvest

Caption: Key stages and control points in an aseptic fermentation process.

Q: How should I sterilize my fermentation medium containing xylose and sucrose?

A: Heat sterilization is the most common and reliable method, but care must be taken with sugar-containing media to avoid degradation. Sucrose can be hydrolyzed into glucose and fructose at high temperatures, which may affect your process.

Sterilization MethodTemperaturePressureTimeBest ForConsiderations
Batch Sterilization (Autoclave) 121°C15 psi20-60 minLab-scale media, glassware, small equipment.Time depends on volume. Over-autoclaving can degrade sucrose. Use a shorter cycle if possible (e.g., 20-30 min).
Continuous Sterilization (HTST) 140°CN/A30-120 secIndustrial-scale media sterilization.Minimizes heat damage to media components compared to batch methods. Requires specialized equipment.
Sterile Filtration AmbientN/AN/AHeat-labile components (e.g., vitamins, some amino acids), sugar solutions.Use a 0.22 µm pore size filter. Does not remove viruses or endotoxins. Not suitable for particulate-containing media.

For this compound media, consider autoclaving the bulk salts and nutrients separately from the sugar solution. The sugar solution can then be sterilized by filtration and added aseptically to the cooled, sterile medium. This approach minimizes heat degradation of the sucrose.

Experimental Protocols

Protocol 1: Sterility Testing of Liquid Medium

This protocol is used to confirm that a batch of fermentation medium is sterile before inoculation. It is a critical quality control step.

Objective: To detect the presence of viable microbial contaminants in a sterilized liquid medium.

Materials:

  • Sterilized fermentation medium (sample to be tested)

  • Fluid Thioglycollate Medium (for anaerobic/facultative bacteria)

  • Soybean-Casein Digest Medium (for aerobic bacteria and fungi)

  • Sterile pipettes or syringes

  • Incubators set at 20-25°C and 30-35°C

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all steps under strict aseptic conditions in a laminar flow hood.

  • Label two tubes of Fluid Thioglycollate Medium and two tubes of Soybean-Casein Digest Medium for each medium batch being tested.

  • Aseptically transfer a representative sample (e.g., 10 mL) of the sterilized fermentation medium into each of the four tubes.

  • As a positive control, inoculate one of each media type with a low number (<100 CFU) of appropriate control organisms (e.g., Bacillus subtilis for Soybean-Casein, Clostridium sporogenes for Thioglycollate).

  • As a negative control, leave one of each media type un-inoculated.

  • Incubate the Soybean-Casein Digest Medium tubes at 20-25°C for not less than 14 days.

  • Incubate the Fluid Thioglycollate Medium tubes at 30-35°C for not less than 14 days.

  • Visually inspect the tubes daily for any signs of turbidity (cloudiness), which indicates microbial growth.

Interpretation of Results:

  • Sterile: The test medium tubes remain clear for the 14-day incubation period, while the positive controls show growth and negative controls remain clear.

  • Contaminated: The test medium tubes show turbidity. The test is invalid if the negative controls show growth.

Protocol 2: Bioburden Testing of Raw Materials (Xylose/Sucrose)

This protocol determines the microbial load of dry raw materials to ensure they are not a significant source of contamination.

Objective: To quantify the number of viable microorganisms present in a sample of xylose or sucrose powder.

Materials:

  • Xylose or sucrose powder sample

  • Sterile phosphate-buffered saline (PBS) or other suitable diluent

  • Tryptic Soy Agar (TSA) plates

  • Potato Dextrose Agar (PDA) plates (for fungi)

  • Sterile weighing paper and spatula

  • Stomacher or sterile blender bags

  • Incubators set at 30-35°C (for TSA) and 20-25°C (for PDA)

Procedure:

  • Under aseptic conditions, weigh out 10 g of the sugar powder and dissolve it in 90 mL of sterile PBS to create a 1:10 dilution. Homogenize thoroughly.

  • Prepare a serial dilution series (e.g., 10⁻², 10⁻³) from the initial suspension using sterile PBS.

  • Using the spread plate technique, pipette 0.1 mL of the 10⁻¹, 10⁻², and 10⁻³ dilutions onto separate, duplicate TSA and PDA plates.

  • Incubate the TSA plates at 30-35°C for 3-5 days to enumerate total aerobic bacteria.

  • Incubate the PDA plates at 20-25°C for 5-7 days to enumerate yeasts and molds.

  • After incubation, count the number of colony-forming units (CFU) on plates that have between 30 and 300 colonies.

  • Calculate the bioburden as CFU per gram of the original powder sample using the formula: CFU/g = (Average number of colonies × Dilution factor) / Volume plated (mL)

Interpretation of Results:

  • The calculated CFU/g value is compared against the acceptable limits specified by the raw material supplier or internal quality standards. A high bioburden indicates a poor-quality raw material that could pose a contamination risk.

References

Technical Support Center: Enhancing the Prebiotic Activity of Xylooligosaccharides (XOS)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: While the topic is enhancing the prebiotic activity of Xylosucrose, the vast majority of scientific literature focuses on Xylooligosaccharides (XOS) . XOS are chains of xylose molecules, and their prebiotic effects are well-documented.[1] this compound, a disaccharide of xylose and sucrose, is also explored for its prebiotic potential.[2] The principles, experimental procedures, and troubleshooting steps outlined in this guide are primarily based on research into XOS but are broadly applicable to related xylose-based compounds like this compound.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for investigating and enhancing the prebiotic activity of XOS.

Frequently Asked Questions (FAQs)

Q1: What are Xylooligosaccharides (XOS) and what is their primary prebiotic mechanism?

A1: Xylooligosaccharides are functional oligosaccharides composed of 2-10 D-xylose units linked by β-1,4-glycosidic bonds.[1] Their structure makes them resistant to digestion by human gastric enzymes, allowing them to reach the large intestine intact.[3][4] The primary prebiotic mechanism involves two key actions:

  • Selective stimulation of beneficial bacteria : XOS are selectively fermented by beneficial gut microbes, particularly Bifidobacterium and Lactobacillus species, promoting their growth and colonization.

  • Production of Short-Chain Fatty Acids (SCFAs) : The fermentation of XOS by these bacteria produces SCFAs, such as acetate, propionate, and butyrate. These SCFAs lower the gut pH, which helps to inhibit the growth of pathogenic bacteria.

Q2: Which factors most influence the prebiotic efficacy of an XOS sample?

A2: The degree of polymerization (DP) is a critical factor. Shorter chains, specifically those with a DP of 2-4 (e.g., xylobiose, xylotriose), are particularly effective at promoting the growth of probiotic bacteria like Bifidobacterium. The presence of monosaccharides like xylose or glucose in the sample can decrease the overall prebiotic effect. Therefore, the purity and specific DP profile of the XOS mixture are key determinants of its activity.

Q3: What are the expected outcomes of successful XOS fermentation in an in vitro model?

A3: A successful in vitro fermentation of XOS with a healthy gut microbiota inoculum should result in several measurable outcomes:

  • A significant increase in the populations of beneficial bacteria, such as Bifidobacterium spp. and Lactobacillus spp.

  • A notable production of SCFAs, primarily acetate, followed by propionate and butyrate.

  • A corresponding decrease in the pH of the culture medium, typically by 2.0-2.4 units, due to SCFA production.

Q4: How stable are XOS under typical experimental and storage conditions?

A4: XOS are known for their high stability. They are resistant to acidic conditions, with a stable pH range of 2.5-8, and can withstand high temperatures, often above 100°C. For laboratory storage, solid XOS should be kept in a tightly sealed vial as per the manufacturer's recommendation, often at room temperature or refrigerated, and can be stored for up to 6 months. Once prepared, stock solutions should be stored in aliquots at -20°C and are generally usable for up to one month.

Troubleshooting Guides

Issue 1: Low or No Proliferation of Probiotic Bacteria

Q: My in vitro fermentation experiment with XOS is not showing a significant increase in Bifidobacterium or Lactobacillus counts. What could be wrong?

A: This is a common issue that can stem from several factors related to your substrate, inoculum, or experimental setup. Systematically check the following potential causes:

  • XOS Sample Quality:

    • Incorrect DP: The XOS sample may have a high average degree of polymerization (DP > 7), which is less effectively utilized by many probiotic strains. Consider using a commercial standard or analyzing your sample's DP profile.

    • Impurities: The presence of contaminants, such as lignin, phenolic compounds, or residual monosaccharides from the production process, can inhibit bacterial growth.

  • Bacterial Inoculum:

    • Viability: The fecal inoculum or specific probiotic strains may have low viability. Ensure fresh samples are used and proper anaerobic handling techniques are employed.

    • Incorrect Strains: Not all probiotic strains are equally efficient at metabolizing XOS. Strains like Bifidobacterium adolescentis are known to be potent XOS utilizers, while others may show no growth.

  • Culture Conditions:

    • Oxygen Contamination: Strict anaerobic conditions are crucial for the growth of gut microbes like Bifidobacterium. Check for leaks in your fermentation vessel and ensure the medium was properly deoxygenated.

    • Medium Composition: The basal medium may lack essential nutrients for the target bacteria or have an incorrect starting pH.

  • Quantification Method:

    • qPCR Issues: Poor primer efficiency, DNA extraction issues, or PCR inhibitors can lead to inaccurate quantification of bacterial populations. Run appropriate controls, including a positive control with a known XOS-utilizing strain.

Caption: Troubleshooting workflow for low probiotic growth in XOS experiments.

Issue 2: Inconsistent or Low SCFA Production

Q: My SCFA measurements are highly variable, or the concentrations are lower than expected. How can I improve the accuracy of my results?

A: Accurate SCFA quantification is sensitive to pre-analytical and analytical variables. Focus on standardizing your sample handling and analytical method.

  • Pre-Analytical Sample Handling:

    • Sample Quenching: Microbial activity continues after sample collection, altering SCFA profiles. Samples should be flash-frozen in liquid nitrogen immediately or chemically quenched (e.g., with isopropanol) to halt metabolic activity.

    • Storage: Store fecal or culture samples at -80°C. Repeated freeze-thaw cycles must be avoided as they can degrade SCFAs.

  • Analytical Method (LC-MS/MS or GC):

    • Derivatization: If using a derivatization method (e.g., with 3-NPH for LC-MS/MS), ensure the reaction goes to completion. Inconsistent derivatization is a major source of variability. Optimize reaction time and temperature.

    • Internal Standards: The use of stable isotope-labeled internal standards for each SCFA being measured is critical for accurate absolute quantification, as it corrects for sample loss and matrix effects.

    • Calibration Curve: Prepare a fresh calibration curve for every run, spanning the expected concentration range of your samples. The lower limit of quantification (LLOQ) for modern methods can be as low as 160-310 nM.

  • Fermentation-Related:

    • Low Substrate Availability: If SCFA production is consistently low, it may be linked to the same issues affecting bacterial growth (see Issue 1). If the bacteria aren't growing, they aren't producing SCFAs.

Quantitative Data Summary

Table 1: Effect of XOS on Probiotic Growth and pH in In Vitro Fecal Fermentation

SubstrateChange in pH (after 12h)Bifidobacterium spp. (log increase)Lactobacillus spp. (log increase)Reference
M×G XOS¹-2.3Significant IncreaseSignificant Increase
Commercial XOS-2.4Significant IncreaseSignificant Increase
Pectin (Control)-2.0Significant IncreaseSignificant Increase

¹Xylooligosaccharides produced from Miscanthus × giganteus.

Table 2: SCFA Production from In Vitro Fermentation of Different Prebiotics (12 hours)

SubstrateAcetic Acid (μmol/g)Propionic Acid (μmol/g)Butyric Acid (μmol/g)Total SCFAs (μmol/g)Reference
M×G XOS¹7764.21006.7955.59726.4
Commercial XOS6664.11089.51252.99006.5
Pectin (Control)6387.9661.5917.78003.1

¹Xylooligosaccharides produced from Miscanthus × giganteus.

Experimental Protocols & Visualizations

General Experimental Workflow

The assessment of prebiotic activity follows a structured workflow from substrate preparation to data analysis.

Caption: Standard experimental workflow for evaluating the prebiotic potential of XOS.

Protocol 1: In Vitro Batch Fermentation of XOS using Human Fecal Microbiota

This protocol is adapted from methodologies used for evaluating prebiotic fermentation.

Objective: To assess the impact of XOS on microbial growth, pH, and SCFA production in a simulated colon environment.

Materials:

  • Anaerobic chamber or workstation.

  • Sterile, pH-controlled fermentation vessels.

  • Basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine).

  • XOS sample and a control substrate (e.g., pectin or inulin).

  • Fresh human fecal sample from healthy donors (collected within 2 hours, kept anaerobic).

  • Phosphate-buffered saline (PBS), pre-reduced.

Procedure:

  • Medium Preparation: Prepare the basal medium and autoclave. Transfer to an anaerobic chamber at least 24 hours before the experiment to ensure it is fully reduced.

  • Inoculum Preparation: a. In the anaerobic chamber, homogenize the fresh fecal sample (10% w/v) in pre-reduced anaerobic PBS. b. Filter the slurry through several layers of sterile cheesecloth to remove large particulates. This filtrate is your fecal inoculum.

  • Fermentation Setup: a. Add the XOS or control substrate to the fermentation vessels to a final concentration of 1% (w/v). Include a negative control with no added carbohydrate. b. Add the basal medium to each vessel. c. Inoculate each vessel with the fecal inoculum (e.g., 10% v/v). d. Set the temperature to 37°C and maintain anaerobic conditions.

  • Sampling: a. At predetermined time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically withdraw aliquots from each vessel. b. Immediately measure the pH of one aliquot. c. Centrifuge a second aliquot. Store the supernatant at -80°C for SCFA analysis and the pellet at -80°C for DNA extraction.

Protocol 2: Absolute Quantification of SCFAs by LC-MS/MS

This protocol outlines a general method based on derivatization for sensitive SCFA quantification.

Objective: To accurately measure the concentrations of acetate, propionate, and butyrate in fermentation samples.

Materials:

  • Fermentation supernatant samples.

  • Stable isotope-labeled internal standards (e.g., ¹³C-acetate, ¹³C-propionate, ¹³C-butyrate).

  • Derivatization agent (e.g., 3-nitrophenylhydrazine, 3-NPH).

  • Catalyst/Coupling agent (e.g., EDC).

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Water, LC-MS grade.

  • LC-MS/MS system with a reverse-phase column (e.g., C18).

Procedure:

  • Sample Preparation: a. Thaw frozen supernatant samples on ice. b. Spike a known concentration of the stable isotope-labeled internal standard mix into each sample and calibration standard.

  • Derivatization: a. Mix the sample with the derivatization reagent (e.g., 3-NPH in ACN/H₂O). b. Add the coupling agent (e.g., EDC) to initiate the reaction. c. Incubate at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes). d. Quench the reaction if necessary and dilute the sample in a suitable solvent (e.g., 50:50 MeOH/H₂O) for analysis.

  • LC-MS/MS Analysis: a. Inject the derivatized sample onto the LC-MS/MS system. b. Use a reverse-phase gradient to separate the SCFA derivatives. c. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each ¹²C-SCFA and its corresponding ¹³C-labeled internal standard.

  • Quantification: a. For each SCFA, calculate the peak area ratio of the endogenous analyte (¹²C) to its internal standard (¹³C). b. Determine the absolute concentration by comparing this ratio to the calibration curve generated from standards with known concentrations.

Signaling Pathway Visualization

The SCFAs produced from XOS fermentation play a crucial role in maintaining gut health.

References

Xylosucrose Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during xylosucrose crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful this compound crystallization?

A1: The most critical factor is achieving a state of supersaturation, where the concentration of this compound in the solution is higher than its solubility limit. This non-equilibrium state is the driving force for both the initial formation of crystal nuclei and their subsequent growth.[1][2][3] All crystallization methods, whether by cooling, solvent evaporation, or adding an anti-solvent, are designed to induce and control supersaturation.[4][5]

Q2: How do I choose an appropriate solvent system for this compound?

A2: An ideal solvent system for this compound, a polar oligosaccharide, should meet the following criteria:

  • High solubility at elevated temperatures: The solvent should readily dissolve this compound when heated.

  • Low solubility at reduced temperatures: As the solution cools, the solvent's capacity to keep this compound dissolved should decrease significantly, promoting crystallization.

  • Miscibility with an anti-solvent: If using the anti-solvent method, your primary solvent must be fully miscible with the chosen anti-solvent.

  • Volatility: A moderately volatile solvent can be useful if evaporative crystallization is desired.

For oligosaccharides, aqueous solutions are common starting points. Water-miscible organic solvents like ethanol, isopropanol, or acetone often serve as effective anti-solvents.

Q3: My this compound won't crystallize. What are the first steps to troubleshoot?

A3: If no crystals form after the solution has cooled, the solution is likely undersaturated or nucleation has not been initiated. Try the following in order:

  • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.

  • Increase Supersaturation: If nucleation techniques fail, you may need to increase the this compound concentration. Gently reheat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

  • Lower Temperature: Cool the solution to a lower temperature using an ice bath to further decrease solubility.

Q4: What is "oiling out" and how can I prevent it with this compound?

A4: "Oiling out" occurs when the dissolved this compound separates from the solution as a liquid syrup or oil instead of solid crystals. This often happens if the solution's saturation point is exceeded at a temperature above the melting point of the solid form or if the solution is too impure. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent to lower the supersaturation level before attempting to cool it again, perhaps more slowly.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound crystallization.

ProblemPossible CausesRecommended Solutions
No Crystals Form 1. Solution is undersaturated (not enough this compound or too much solvent). 2. Nucleation barrier is too high. 3. Cooling period is too short.1. Reheat and evaporate some solvent to increase concentration. 2. Try scratching the flask or adding a seed crystal. 3. Allow more time for cooling at room temperature, then in a refrigerator.
Very Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of this compound in the mother liquor. 2. The final cooling temperature is not low enough. 3. Premature filtration before crystallization was complete.1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals. 2. Cool the flask in an ice bath for an extended period before filtration. 3. Check for further crystal formation in the filtrate over time.
Crystallization is Too Rapid 1. The solution is excessively supersaturated. 2. The cooling rate is too fast.1. Reheat the solution to dissolve the solid, add 5-10% more solvent, and re-cool slowly. 2. Insulate the flask to slow down the cooling process. A rapid crash-out often traps impurities.
Formation of Oil instead of Crystals 1. The solution is too concentrated or contains significant impurities, lowering the melting point. 2. The cooling process is too rapid.1. Reheat to dissolve the oil, add more solvent to reduce saturation, and cool slowly. 2. Consider purifying the this compound sample further before attempting crystallization.
Small, Needle-like, or Poorly-Formed Crystals 1. High level of supersaturation and rapid nucleation. 2. Presence of specific impurities inhibiting growth on certain crystal faces. 3. Insufficient time for crystal growth.1. Reduce the rate of supersaturation (slower cooling or slower addition of anti-solvent). 2. Recrystallize the product to improve purity. 3. Allow the solution to stand for a longer period after nucleation begins.

Data Presentation: Example Crystallization Parameters

Table 1: Example Parameters for Cooling Crystallization of Sugars (Adapted from sucrose and xylitol crystallization studies)

ParameterCondition 1 (Slow Cooling)Condition 2 (Fast Cooling)Reference / Note
Initial Temperature 95°C78°C
Final Temperature 35°C25°C
Cooling Profile Linear decrease of ~6°C per stage/hourRapid cooling in an ice bath
Initial Concentration Saturated solution (e.g., ~80-90% Brix)Saturated solution
Agitation Gentle stirringNo stirring
Expected Outcome Larger, more well-defined crystalsSmaller crystals, potential for impurity inclusion

Table 2: Example Parameters for Anti-Solvent Crystallization of Sugars (Adapted from oligosaccharide and xylitol crystallization studies)

ParameterCondition 1 (Ethanol Anti-Solvent)Condition 2 (Isopropanol Anti-Solvent)Reference / Note
Primary Solvent WaterWater
Anti-Solvent EthanolIsopropanol
Solvent:Anti-Solvent Ratio (v/v) 1:3 to 1:51:3 to 1:5A higher ratio increases supersaturation.
Temperature Room Temperature (20-25°C)4°CLower temperature can enhance yield.
Addition Rate Slow, dropwise addition of anti-solventModerate, steady addition
Agitation Constant, moderate stirringConstant, moderate stirring
Expected Outcome Uniform crystals, improved filterabilityPotentially higher yield due to lower temperature

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of this compound

This method is often effective for oligosaccharides and involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent to induce precipitation.

Materials:

  • Impure this compound sample

  • Primary Solvent (e.g., Deionized Water)

  • Anti-Solvent (e.g., Ethanol, 95%)

  • Crystallization vessel (Erlenmeyer flask)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Methodology:

  • Dissolution: Gently warm the primary solvent (water) and dissolve the maximum amount of the impure this compound sample to create a concentrated, near-saturated solution.

  • Cooling & Filtration (Optional): Allow the solution to cool to room temperature. If any impurities precipitate out, filter the solution to clarify it.

  • Setup: Transfer the this compound solution to the crystallization flask with a magnetic stir bar and place it on a stir plate at room temperature. Begin moderate stirring.

  • Anti-Solvent Addition: Slowly add the anti-solvent (ethanol) to the stirred solution. A typical starting ratio is 3-4 volumes of anti-solvent for every 1 volume of aqueous solution. The solution will become cloudy (turbid) as this compound precipitates. The rate of addition is critical; a slower rate generally produces better crystals.

  • Crystal Growth (Digestion): After all the anti-solvent has been added, allow the mixture to stir gently for 1-2 hours. This "digestion" period allows small crystals to redissolve and larger ones to grow, improving particle size distribution.

  • Harvesting: Turn off the stirring and collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Gently wash the collected crystals on the filter paper with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Carefully transfer the crystalline this compound to a watch glass and dry in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

TroubleshootingFlowchart start Start: Cooled solution, no crystals formed q1 Is the solution clear or cloudy? start->q1 clear Solution is Clear (Undersaturated or Nucleation Failed) q1->clear Clear cloudy Solution is Cloudy (Possible Microcrystals) q1->cloudy Cloudy action_scratch_clear Action: Scratch side of flask with a glass rod. clear->action_scratch_clear action_scratch_cloudy Action: Scratch side of flask with a glass rod. cloudy->action_scratch_cloudy q2_clear Crystals form? action_scratch_clear->q2_clear q2_cloudy Crystals form? action_scratch_cloudy->q2_cloudy action_seed Action: Add a seed crystal. q2_clear->action_seed No end_success Success: Collect Crystals q2_clear->end_success Yes q2_cloudy->end_success Yes end_fail Problem Persists: Re-evaluate solvent system and sample purity. q2_cloudy->end_fail No, remains cloudy q3_seed Crystals form? action_seed->q3_seed action_concentrate Action: Reheat, evaporate 10-20% of solvent, cool again. q3_seed->action_concentrate No q3_seed->end_success Yes action_concentrate->end_fail ExperimentalWorkflow cluster_prep Preparation cluster_formation Crystal Formation cluster_post Post-Processing dissolve 1. Dissolve this compound in minimal hot solvent saturate 2. Create Supersaturated Solution (Cool / Add Anti-Solvent) dissolve->saturate nucleation 3. Nucleation (Spontaneous or Induced) saturate->nucleation growth 4. Crystal Growth (Allow solution to stand) nucleation->growth harvest 5. Harvest & Wash (Vacuum Filtration) growth->harvest dry 6. Dry Crystals (Vacuum Oven) harvest->dry characterize 7. Characterization (Purity, Yield, Form) dry->characterize InfluencingFactors quality This compound Crystal Attributes (Yield, Purity, Size, Form) params Process Parameters params->quality cooling Cooling / Evaporation Rate params->cooling agitation Agitation (Stirring) params->agitation time Crystallization Time params->time solution Solution Properties solution->quality supersat Supersaturation Level solution->supersat solvent Solvent / Anti-Solvent Choice solution->solvent ph pH solution->ph viscosity Viscosity solution->viscosity impurities Impurities impurities->quality

References

Technical Support Center: Reducing By-product Formation in Xylosucrose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for xylosucrose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in enzymatic this compound synthesis?

A1: The most common by-products in the enzymatic synthesis of this compound are glucose and fructose. These are formed due to the hydrolytic activity of the transferase enzyme (e.g., sucrose phosphorylase or fructosyltransferase) on the sucrose substrate. Instead of transferring the fructose or glucose moiety to xylose, the enzyme transfers it to water. Another potential by-product can be other oligosaccharides if the enzyme exhibits promiscuous acceptor specificity and transfers the sugar moiety to another sucrose molecule or to the this compound product itself.

Q2: How does the ratio of sucrose to xylose affect this compound yield and by-product formation?

A2: The ratio of the donor substrate (sucrose) to the acceptor substrate (xylose) is a critical parameter. A higher concentration of the acceptor (xylose) relative to the donor (sucrose) generally favors the transfructosylation reaction, leading to a higher yield of this compound and a reduction in the hydrolysis of sucrose.[1][2] This is because a high concentration of the acceptor substrate outcompetes water for the enzyme's active site. However, an excessively high concentration of xylose might not be economically viable and could complicate downstream purification.

Q3: What is the optimal pH and temperature for this compound synthesis?

A3: The optimal pH and temperature are highly dependent on the specific enzyme being used. Most fructosyltransferases and sucrose phosphorylases have optimal pH ranges between 5.0 and 7.0 and optimal temperatures between 40°C and 60°C. Operating outside these optimal ranges can lead to decreased enzyme activity and stability, which in turn can affect the ratio of synthesis to hydrolysis, often increasing the relative amount of by-products. It is crucial to consult the manufacturer's data sheet for the specific enzyme or to perform an optimization study.

Q4: How can I monitor the progress of my this compound synthesis reaction and quantify by-products?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction. An HPLC system equipped with a refractive index (RI) detector and a suitable carbohydrate analysis column (e.g., an amino-based column) can effectively separate and quantify this compound, sucrose, xylose, glucose, and fructose. This allows for real-time tracking of substrate consumption, product formation, and by-product accumulation.

Q5: My this compound yield is low, and I have a high concentration of glucose and fructose. What should I do?

A5: High levels of glucose and fructose indicate that the hydrolytic side reaction is dominant. To address this, you can:

  • Increase the xylose concentration: This will favor the transfer of the fructosyl group to xylose instead of water.[1][2]

  • Optimize the reaction pH and temperature: Ensure you are operating within the optimal range for your specific enzyme to maximize its transferase activity relative to its hydrolase activity.

  • Increase the enzyme concentration: A higher enzyme concentration can increase the overall reaction rate, potentially leading to the desired product before significant hydrolysis occurs, provided there is sufficient substrate.[3]

  • Consider enzyme immobilization: Immobilized enzymes can sometimes exhibit altered activity profiles and may offer better stability and reusability, allowing for more controlled reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound Yield Suboptimal Sucrose:Xylose RatioIncrease the molar ratio of xylose to sucrose. A common starting point is a 2:1 or higher molar ratio of xylose to sucrose.
Non-optimal pH or TemperatureDetermine the optimal pH and temperature for your specific enzyme by running small-scale experiments across a range of conditions.
Insufficient Enzyme ConcentrationIncrease the enzyme concentration in the reaction mixture.
Enzyme InhibitionThe accumulation of products (glucose, fructose, or this compound) can sometimes inhibit the enzyme. Consider removing the products as they are formed, for example, by using an enzyme membrane reactor.
High Glucose & Fructose Content Dominant Hydrolysis ReactionIncrease the concentration of the acceptor substrate (xylose) to outcompete water for the enzyme's active site.
Incorrect Reaction BufferEnsure the buffer system and its ionic strength are optimal for the enzyme's transferase activity.
Prolonged Reaction TimeMonitor the reaction over time and stop it when the this compound concentration is at its maximum before significant product degradation or by-product accumulation occurs.
Formation of Other Oligosaccharides Low Enzyme SpecificityUse an enzyme known for its high specificity towards the desired acceptor (xylose).
High Sucrose ConcentrationA very high initial sucrose concentration might favor the formation of fructooligosaccharides (FOS) if the enzyme has fructosyltransferase activity towards sucrose itself. Adjust the initial substrate concentrations.
Difficulty in Product Purification Similar Retention Times of SugarsOptimize the HPLC method for better separation. Consider using a different column or mobile phase composition.
Complex Reaction MixtureSimplify the reaction mixture by optimizing the reaction conditions to minimize by-product formation. This will make the purification process more straightforward.

Quantitative Data Summary

Table 1: Effect of Sucrose to Acceptor Ratio on Product Yield

Sucrose:Acceptor Molar RatioThis compound Yield (%)Glucose/Fructose By-product (%)Reference
1:13565Fictional Data for Illustration
1:25545Fictional Data for Illustration
1:57525Fictional Data for Illustration

Table 2: Influence of pH on Fructosyltransferase Activity (Proxy for this compound Synthesis)

pHRelative Transfructosylation Activity (%)Relative Hydrolysis Activity (%)
4.06040
5.510020
7.08525
8.05035

Table 3: Effect of Temperature on Fructooligosaccharide (FOS) Yield (Proxy for this compound Synthesis)

Temperature (°C)FOS Yield (%)
4052
5063
6058
7045

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).

    • Dissolve sucrose (donor substrate) and xylose (acceptor substrate) in the buffer to the desired concentrations (e.g., 200 mM sucrose and 400 mM xylose).

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C).

  • Enzyme Addition:

    • Add the fructosyltransferase or sucrose phosphorylase enzyme to the reaction mixture to a final concentration of, for example, 10 U/mL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-24 hours).

  • Reaction Monitoring:

    • Withdraw aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately inactivate the enzyme in the aliquots by heat treatment (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

  • Analysis:

    • Analyze the composition of the samples (this compound, sucrose, xylose, glucose, and fructose) by HPLC as described in Protocol 2.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Instrumentation:

    • HPLC system with a refractive index (RI) detector.

    • Carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Acetonitrile:Water (e.g., 75:25 v/v). The exact ratio may need optimization for best separation.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 35°C.

    • Injection volume: 10 µL.

  • Sample Preparation:

    • Centrifuge the heat-inactivated reaction aliquots to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary to fall within the linear range of the detector.

  • Quantification:

    • Prepare standard solutions of this compound, sucrose, xylose, glucose, and fructose of known concentrations.

    • Generate a calibration curve for each compound by injecting the standards and plotting peak area versus concentration.

    • Quantify the components in the reaction samples by comparing their peak areas to the calibration curves.

Visualizations

Reaction_Pathway Sucrose Sucrose (Donor) Enzyme Transferase Enzyme Sucrose->Enzyme Xylose Xylose (Acceptor) Xylose->Enzyme This compound This compound (Product) Enzyme->this compound Transfructosylation (Desired Reaction) Glucose Glucose (By-product) Enzyme->Glucose Enzyme->Glucose Hydrolysis (Side Reaction) Fructose Fructose (By-product) Enzyme->Fructose Enzyme->Fructose Water Water Water->Enzyme

Caption: Reaction pathway of this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer and Substrate Solution C Incubate at Optimal Temperature and pH A->C B Determine Enzyme Concentration B->C D Withdraw Aliquots at Time Intervals C->D E Inactivate Enzyme D->E F Prepare Samples for HPLC E->F G HPLC Analysis F->G H Quantify Products and By-products G->H

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low this compound Yield? HighByproducts High Glucose/Fructose? Start->HighByproducts Yes CheckPurity Check Substrate Purity Start->CheckPurity No IncreaseXylose Increase Xylose:Sucrose Ratio HighByproducts->IncreaseXylose Yes OptimizeConditions Optimize pH and Temperature HighByproducts->OptimizeConditions No Success Yield Improved IncreaseXylose->Success OptimizeConditions->Success IncreaseEnzyme Increase Enzyme Concentration IncreaseEnzyme->Success CheckPurity->IncreaseEnzyme

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Optimization of Reaction Conditions for Xylosucrose Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Xylosucrose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its derivatization important?

This compound is a disaccharide composed of D-xylose and D-fructose. Derivatization is a crucial chemical modification process that alters its properties to enhance solubility in organic solvents, improve thermal stability for analysis by gas chromatography (GC), or increase ionization efficiency for mass spectrometry (MS). These modifications are essential for the synthesis of novel therapeutic agents and biomaterials.

Q2: What are the primary functional groups on this compound that are targeted for derivatization?

The primary targets for derivatization on the this compound molecule are its multiple hydroxyl (-OH) groups. The goal is to replace the active hydrogen of these hydroxyl groups with other chemical moieties to achieve the desired chemical properties.

Q3: What are the most common derivatization strategies for this compound?

Common derivatization strategies for disaccharides like this compound include:

  • Acylation: Introduction of an acyl group (e.g., acetyl) using reagents like acetic anhydride.

  • Silylation: Introduction of a silyl group (e.g., trimethylsilyl) using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Etherification: Formation of an ether linkage.

  • Enzymatic Derivatization: Use of enzymes like lipases for regioselective acylation.[2][3]

Q4: How does the structure of this compound affect derivatization compared to Sucrose?

This compound contains a xylose unit instead of a glucose unit. While the fundamental chemistry of derivatizing the hydroxyl groups is similar to that of sucrose, the stereochemistry and potentially different reactivity of the hydroxyl groups on the xylose moiety may influence the regioselectivity of the reaction. Optimization of reaction conditions is therefore critical.

Troubleshooting Guides

Problem 1: Low or No Derivatization Yield

Possible Causes & Solutions

CauseRecommended Action
Presence of Moisture Silylation and some acylation reagents are highly sensitive to water. Ensure all glassware is thoroughly oven-dried and use anhydrous solvents and reagents.
Inactive Reagent Derivatization reagents can degrade over time. Use a fresh batch of the reagent or test its efficacy on a known standard with hydroxyl groups.
Suboptimal Reaction Temperature The reaction may require heating to proceed to completion. Experiment with a range of temperatures (e.g., 50-80°C) to find the optimum.[1] However, be aware that higher temperatures can sometimes lead to degradation.[1]
Insufficient Reaction Time The reaction may not have reached completion. Conduct a time-course study to determine the optimal reaction duration.
Inappropriate Solvent The choice of solvent is critical for dissolving both the this compound and the derivatizing agent, and for facilitating the reaction. For enzymatic reactions, solvent mixtures like DMSO and 2-methyl-2-butanol have been used to enhance substrate solubility while maintaining enzyme activity.
Catalyst Issues (for Acylation) For acylations, the choice and amount of catalyst (e.g., pyridine, zinc chloride) can significantly impact the yield. Ensure the catalyst is active and used in the correct proportion.
Problem 2: Formation of Multiple Products (Incomplete Derivatization or Side Reactions)

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction This often results in a mixture of partially derivatized products. Increase the reaction time, temperature, or the molar ratio of the derivatizing reagent to this compound to drive the reaction to completion.
Side Reactions (e.g., Hydrolysis) The glycosidic bond in this compound can be susceptible to hydrolysis, especially under acidic conditions. Ensure anhydrous conditions and consider using milder reaction conditions (e.g., lower temperature).
Lack of Regioselectivity The different hydroxyl groups on this compound may have varying reactivities, leading to a mixture of isomers. For regioselective synthesis, enzymatic methods using lipases can be highly effective in targeting specific hydroxyl groups. Chemical methods can sometimes achieve regioselectivity by carefully controlling reaction conditions and stoichiometry.
Formation of Di- and Polyesters (in Acylation) Using a large excess of the acylating agent can lead to the formation of multiply acylated products. To favor monoester formation, adjust the molar ratio of the reactants.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Complex Reaction Mixture A mix of starting material, fully derivatized product, partially derivatized intermediates, and reagent byproducts can be challenging to separate.
Similar Polarity of Products The desired product and byproducts may have very similar polarities, making separation by standard chromatography difficult.
Recommended Purification Technique Flash column chromatography using silica gel is a robust method for purifying less polar acetylated sugar derivatives. The choice of solvent system for elution is critical and should be optimized using Thin-Layer Chromatography (TLC) first. For highly polar compounds, reversed-phase chromatography (C18) may be more suitable.

Experimental Protocols

General Protocol for Acetylation of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Catalyst (e.g., Zinc Chloride, optional)

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Oven-dried glassware

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution with stirring. The molar ratio of acetic anhydride to this compound will determine the degree of acetylation and should be optimized.

  • If using a catalyst, add it to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for a specified time (e.g., 2-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for preparing silylated derivatives for analytical purposes.

Materials:

  • Dried this compound sample

  • Anhydrous Pyridine

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Reaction vial with a screw cap and PTFE septum

  • Heating block

Procedure:

  • Place a small, accurately weighed amount of the dried this compound sample (e.g., 1 mg) into a reaction vial.

  • Add anhydrous pyridine to dissolve the sample.

  • Add the silylating reagent to the vial.

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial in a heating block at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. Dilution with an anhydrous solvent may be necessary depending on the concentration.

Data Presentation

Table 1: Starting Conditions for Optimization of Enzymatic Acylation of this compound (adapted from Sucrose Acylation Studies)

ParameterSuggested Starting ConditionRange for OptimizationReference
EnzymeLipase from Humicola lanuginosa or Candida antarcticaTest various commercially available lipases and proteases
Solvent System2-methyl-2-butanol/DMSO (4:1 v/v)Vary the ratio and explore other solvent mixtures
Substrate Molar Ratio1:1 (this compound:Acyl Donor)1:1 to 1:5
Enzyme Concentration25-50 mg/mL10-100 mg/mL
Temperature40-45°C30-60°C
Reaction Time24 hours4-48 hours

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Reagent & Catalyst dissolve->add_reagent react React under Optimized Conditions (Time, Temp) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify via Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the derivatization of this compound.

Caption: Logical troubleshooting guide for common derivatization issues.

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Efficacy of Xylosucrose and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic performance of Xylosucrose (often referred to as Xylo-oligosaccharides or XOS) and inulin. The following sections present a comprehensive analysis based on experimental data, detailing their effects on gut microbiota, short-chain fatty acid (SCFA) production, and the underlying molecular mechanisms.

Data Presentation: In Vitro Fermentation Outcomes

The fermentability of a prebiotic is a key indicator of its efficacy. In vitro fermentation models using human fecal microbiota provide a controlled environment to assess the production of beneficial metabolites and changes in microbial populations.

Table 1: Comparison of Gas and Short-Chain Fatty Acid (SCFA) Production during In Vitro Fermentation of this compound (XOS) and Inulin.

ParameterTime PointThis compound (XOS)InulinKey Findings
Total Gas Production (mL) 12 hSignificantly more than controlSignificantly more than XOSInulin produces significantly more gas than XOS at 12 hours, suggesting a more rapid initial fermentation.[1]
24 h74.0>107.1Inulin continues to produce significantly more gas than XOS at 24 hours.[1]
Acetate (μmol/mL) 12 hSignificantly more than controlSimilar to XOSBoth prebiotics are effective acetate producers in the initial stages of fermentation.[1]
24 hSignificantly more than inulin-XOS fermentation leads to higher acetate levels compared to inulin after 24 hours.[1]
Propionate (μmol/mL) 12 hLower than some other fibersLower than some other fibersBoth XOS and inulin are modest producers of propionate compared to other fibers like beta-glucan.[1]
24 h--Propionate production remains relatively low for both prebiotics throughout fermentation.
Butyrate (μmol/mL) 12 h16.3816.76Both XOS and inulin are potent butyrate producers, with similar high levels at 12 hours.
24 hStatistically similar to inulinStatistically similar to XOSBoth prebiotics sustain similar levels of butyrate production over 24 hours.

Table 2: Impact on Gut Microbiota Composition from a Human Clinical Trial (4 weeks).

Microbial GroupThis compound (XOS) (5g/day)Inulin-XOS Mixture (3g inulin + 1g XOS/day)Key Findings
Bifidobacterium Increased fecal concentrationsIncreased fecal concentrationsBoth XOS alone and in combination with inulin demonstrate a significant bifidogenic effect.
Lactobacillus Not significantly changedNot significantly changedNeither intervention significantly altered Lactobacillus populations in this study.
Faecalibacterium prausnitzii Decreased by XOS in a human colonic simulatorIncreased by inulin in a human colonic simulatorIn a simulated human colon model, inulin promoted the growth of this key butyrate producer, while XOS had an inhibitory effect.
Total SCFAs No significant change in total SCFAsIncreased fecal concentrationsThe combination of inulin and XOS was more effective at increasing total SCFA levels than XOS alone.
Butyrate Increased fecal concentrationsIncreased fecal concentrationsBoth interventions led to an increase in the beneficial SCFA, butyrate.
Propionate No significant changeIncreased fecal concentrationsThe inulin-XOS mixture specifically increased propionate levels.
Acetate Decreased fecal concentrationsNo significant changeXOS alone led to a decrease in acetate concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments cited in the comparison.

In Vitro Fecal Fermentation Protocol

This protocol outlines a general procedure for assessing the prebiotic potential of substrates using human fecal microbiota in a batch culture system.

  • Fecal Sample Collection and Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Within two hours of collection, homogenize the feces (10-20% w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

    • Prepare the fecal slurry in an anaerobic chamber to maintain the viability of obligate anaerobes.

  • Fermentation Medium Preparation:

    • Prepare a basal medium containing peptone, yeast extract, bile salts, L-cysteine hydrochloride, and mineral salts.

    • Autoclave the medium to ensure sterility.

    • Add the prebiotic substrates (this compound or inulin) to the fermentation vessels at a concentration of 1% (w/v).

  • Inoculation and Incubation:

    • In an anaerobic chamber, add the fecal slurry to the fermentation vessels containing the medium and substrate to a final concentration of 10% (v/v).

    • Seal the vessels and incubate at 37°C with gentle agitation for up to 48 hours.

  • Sampling and Analysis:

    • Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for analysis of pH, gas production, SCFA concentrations, and microbial composition.

    • Immediately process or freeze samples at -80°C for later analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for SCFA Analysis

This protocol describes a common method for the quantification of short-chain fatty acids in fecal fermentation samples.

  • Sample Preparation and Extraction:

    • Thaw frozen fecal fermentation samples on ice.

    • Acidify the sample by adding an internal standard solution containing a known concentration of a non-naturally occurring SCFA (e.g., 2-ethylbutyric acid) in an acidic solution (e.g., formic or metaphosphoric acid). This step protonates the SCFAs, making them more volatile.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the samples to pellet solid debris.

    • Transfer the supernatant containing the SCFAs to a new tube for derivatization or direct injection.

  • Derivatization (Optional but Recommended for Enhanced Detection):

    • To improve the volatility and chromatographic separation of SCFAs, they can be derivatized to form esters (e.g., using isobutyl chloroformate/isobutanol).

    • This chemical modification enhances the sensitivity and accuracy of the GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

    • The GC separates the different SCFAs based on their boiling points and interaction with the column's stationary phase. A polar capillary column (e.g., BP20 or DB-WAX) is typically used.

    • The separated SCFAs then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

    • Create a standard curve using known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.

Mandatory Visualization

The fermentation of this compound and inulin by gut microbiota leads to the production of SCFAs, which act as signaling molecules to influence host physiology. The following diagrams illustrate the key signaling pathways involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Human Fecal Sample homogenization Homogenization in Anaerobic Buffer fecal_sample->homogenization fecal_slurry Fecal Slurry (Inoculum) homogenization->fecal_slurry fermentation_vessel Fermentation Vessel (37°C, Anaerobic) fecal_slurry->fermentation_vessel sampling Sampling at Time Points fermentation_vessel->sampling prebiotics Prebiotic Substrate (this compound or Inulin) prebiotics->fermentation_vessel medium Basal Medium medium->fermentation_vessel scfa_analysis SCFA Analysis (GC-MS) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis

In Vitro Fermentation Experimental Workflow.

SCFA_Signaling cluster_lumen Intestinal Lumen cluster_cell Colonocyte Prebiotic This compound / Inulin Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFA SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFA GPR43 GPR41 / GPR43 SCFA->GPR43 Binds to HDAC HDAC SCFA->HDAC Inhibits G_protein G-protein Signaling (Gq, Gi) GPR43->G_protein Activation Histone_Acetylation Histone Acetylation ↑ HDAC->Histone_Acetylation Inhibition Gene_Expression Altered Gene Expression (e.g., p21, anti-inflammatory cytokines) G_protein->Gene_Expression Histone_Acetylation->Gene_Expression Physiological_Effects Physiological Effects: - Anti-inflammatory - Cell Cycle Arrest - Apoptosis Gene_Expression->Physiological_Effects

Key Signaling Pathways of Short-Chain Fatty Acids.

Conclusion

Both this compound and inulin demonstrate significant prebiotic efficacy, though they exhibit distinct fermentation profiles and effects on the gut microbiota.

  • Fermentation Rate: Inulin appears to be more rapidly fermented than this compound, as evidenced by higher gas production in the initial stages of in vitro fermentation.

  • Bifidogenic Effect: Both prebiotics are potent stimulators of Bifidobacterium growth, a key indicator of prebiotic activity.

  • SCFA Production: Both this compound and inulin are excellent producers of butyrate, a crucial energy source for colonocytes with anti-inflammatory properties. This compound fermentation may lead to higher levels of acetate, while inulin, particularly in combination with this compound, can increase propionate levels.

  • Microbiota Modulation: Inulin has been shown to promote the growth of Faecalibacterium prausnitzii, another important butyrate producer, in a human colonic simulator, an effect not observed with this compound in the same model.

The choice between this compound and inulin for a specific application may depend on the desired fermentation rate and the targeted microbial groups and SCFA profiles. For instance, if a rapid fermentation and a broad increase in SCFAs are desired, inulin or a combination of inulin and this compound might be preferable. If a more gradual fermentation with a strong focus on butyrate and acetate production is the goal, this compound could be a more suitable candidate.

Further human clinical trials with direct head-to-head comparisons are warranted to fully elucidate the nuanced differences in the in vivo prebiotic efficacy of this compound and inulin and to translate these findings into targeted therapeutic and functional food applications.

References

Xylosucrose vs. Sucrose: A Comparative Analysis of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sweeteners is paramount. This guide provides a detailed comparative analysis of the physicochemical properties of xylosucrose and its ubiquitous counterpart, sucrose. The following sections delve into their structural and functional differences, supported by experimental data and methodologies, to provide a comprehensive resource for formulation and development.

Executive Summary

This compound, a disaccharide composed of xylose and fructose, is emerging as a promising low-calorie alternative to sucrose (table sugar), which is a disaccharide of glucose and fructose. While both share a similar sweet taste profile, their distinct chemical structures give rise to significant differences in their physicochemical properties. This comparison guide outlines these differences in solubility, thermal stability, hygroscopicity, viscosity, and digestibility, providing a critical resource for researchers in the food, pharmaceutical, and nutraceutical industries.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and sucrose, highlighting their differences.

PropertyThis compoundSucrose
Molar Mass ( g/mol ) 312.27342.30
Melting Point (°C) 112 - 116[1]186[2]
Solubility in Water ( g/100 mL at 20°C) Data not available~200[3]
Thermal Stability (Decomposition Onset) Data not available~185 - 190°C[4][5]
Hygroscopicity Lower than sucrose (qualitative)Hygroscopic, absorbs up to 1% moisture
Viscosity of Aqueous Solution Data not availableIncreases with concentration and decreases with temperature
Relative Sweetness (vs. Sucrose) Comparable to sucrose1.0
Digestibility Low to non-digestible, acts as a prebioticReadily digested and absorbed
Caloric Value (kcal/g) ~2.4 (for related xylo-oligosaccharides)~4

In-Depth Analysis of Key Properties

Solubility
Thermal Stability

Sucrose begins to decompose around its melting point of 186°C, undergoing caramelization at higher temperatures. The thermal stability of this compound has not been extensively reported in the available literature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be necessary to determine its decomposition temperature and compare its thermal stability profile with that of sucrose.

Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical factor in the stability and handling of powdered ingredients. Sucrose is known to be hygroscopic. Qualitative descriptions suggest that this compound is less hygroscopic, which would offer advantages in terms of flowability and resistance to caking in powdered formulations.

Viscosity

The viscosity of sucrose solutions is well-documented and increases with concentration while decreasing with temperature. This property is crucial in determining the texture and mouthfeel of food products and influencing the manufacturing processes of liquid formulations. Quantitative data on the viscosity of this compound solutions is needed to predict its behavior in similar applications.

Digestibility and Caloric Value

One of the most significant differences between this compound and sucrose lies in their digestibility. Sucrose is readily hydrolyzed in the small intestine into glucose and fructose, which are then absorbed, contributing to its caloric value of approximately 4 kcal/g. In contrast, this compound is largely resistant to digestion by human enzymes and acts as a prebiotic, promoting the growth of beneficial gut bacteria. This low digestibility translates to a lower caloric value. While a precise caloric value for this compound is not available, related xylo-oligosaccharides have a caloric value of around 2.4 kcal/g.

Biological Interactions: Sweet Taste Signaling

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor on the tongue. Both sucrose and this compound elicit a sweet taste, indicating their interaction with this receptor. The "canonical pathway" of sweet taste transduction involves the binding of a sweetener to the T1R2/T1R3 receptor, which triggers a downstream signaling cascade leading to the perception of sweetness. An "alternative pathway," independent of this receptor, is also proposed for sensing sugars, potentially involving glucose transporters.

SweetTasteSignaling cluster_TasteBudCell Taste Bud Cell Sweetener Sweetener (Sucrose/Xylosucrose) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Signal to Brain ATP_release->Nerve_Signal

Canonical sweet taste signaling pathway.

Experimental Protocols

The determination of the physicochemical properties discussed in this guide involves a range of standard laboratory techniques.

Solubility Determination

A common method for determining the solubility of a sugar in water is the isothermal equilibrium method. A supersaturated solution of the sugar is prepared at a specific temperature and continuously stirred for a prolonged period to ensure equilibrium. Aliquots of the supernatant are then carefully removed, and the concentration of the dissolved sugar is determined using techniques such as high-performance liquid chromatography (HPLC) or refractometry. This process is repeated at various temperatures to construct a solubility curve.

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature with Stirring prep->equilibrate sample Collect Supernatant Aliquot equilibrate->sample analyze Analyze Concentration (HPLC/Refractometry) sample->analyze repeat_temp Repeat at Different Temperatures analyze->repeat_temp repeat_temp->prep Yes end End repeat_temp->end No

Workflow for solubility determination.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability.

  • TGA: A small sample of the sugar is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the sample's weight as a function of temperature. A significant weight loss indicates decomposition.

  • DSC: A sample and a reference are heated at the same rate. The DSC measures the difference in heat flow required to maintain both at the same temperature. This can detect endothermic events like melting and exothermic events like decomposition.

Thermal_Analysis_Workflow start Start sample_prep Prepare Weighed Sample start->sample_prep tga_run Run TGA: Heat at Constant Rate, Monitor Weight Loss sample_prep->tga_run dsc_run Run DSC: Heat at Constant Rate, Monitor Heat Flow sample_prep->dsc_run analyze Analyze Data for Decomposition Temperature and Phase Transitions tga_run->analyze dsc_run->analyze end End analyze->end

Workflow for TGA/DSC thermal analysis.

Hygroscopicity Measurement

Hygroscopicity can be determined by placing a known weight of the dried sugar sample in a controlled humidity environment (using saturated salt solutions in a desiccator) at a constant temperature. The change in weight is monitored over time until a constant weight is achieved. The percentage of moisture absorbed is then calculated.

Viscosity Measurement

The viscosity of sugar solutions is typically measured using a viscometer, such as a rotational viscometer or a capillary viscometer. Solutions of different concentrations are prepared, and their viscosity is measured at various temperatures. This data is essential for understanding the rheological properties of the solutions.

In Vitro Digestibility Assay

An in vitro digestion model can be used to compare the digestibility of this compound and sucrose. This typically involves a two-stage enzymatic digestion process simulating the conditions of the mouth, stomach, and small intestine. The amount of sugar remaining after digestion is quantified to determine the extent of hydrolysis.

Conclusion

This compound presents a compelling profile as a sucrose alternative, offering comparable sweetness with the added benefits of being low-calorie and possessing prebiotic properties. Its potentially lower hygroscopicity could also provide advantages in manufacturing and storage. However, a more comprehensive understanding of its physicochemical properties, particularly quantitative data on solubility, thermal stability, and viscosity, is crucial for its effective application. Further research in these areas will be instrumental in unlocking the full potential of this compound in the development of novel food, pharmaceutical, and nutraceutical products.

References

A Comparative Guide to Validating the Purity of Synthesized Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized xylosucrose, a promising oligosaccharide with significant potential in the pharmaceutical and nutraceutical industries. In the context of drug development and scientific research, ensuring the purity of a synthesized compound is paramount for accurate downstream applications and for meeting stringent quality control standards.

This document outlines detailed experimental protocols for key analytical techniques, presents a comparative analysis of this compound purity against commercially available alternatives such as Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS), and provides visual workflows to aid in the selection and implementation of appropriate purity validation strategies.

Understanding the Synthesis and Potential Impurities

This compound is enzymatically synthesized from sucrose and xylose, primarily through the action of sucrose phosphorylase. The main reaction involves the transfer of the glucosyl moiety from sucrose to xylose. However, side reactions can lead to the formation of impurities that need to be identified and quantified.

Key Potential Impurities:

  • Unreacted Substrates: Residual sucrose and xylose.

  • Hydrolysis Products: Glucose and fructose resulting from the hydrolysis of sucrose.[1]

  • Glucobiose: Formed as a side product in reactions catalyzed by sucrose phosphorylase.[2][3]

  • Other Oligosaccharides: Small amounts of other oligosaccharides may be formed through non-specific enzyme activity.

Comparative Purity Analysis: this compound vs. Alternatives

To provide a clear benchmark for the purity of synthesized this compound, this section compares its typical purity profile with that of two widely used commercial oligosaccharides: Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). The following table summarizes representative purity data obtained from High-Performance Liquid Chromatography (HPLC) analysis. Commercial GOS formulations can contain around 50% GOS, along with residual glucose, lactose, and galactose.[4] High-purity GOS preparations can reach 90% GOS with the remainder being primarily lactose.[4] Fructooligosaccharides (FOS) are a mixture of oligosaccharides composed of a sucrose molecule linked to additional fructose units.

OligosaccharidePurity (%)Monosaccharides (%)Disaccharides (%)Other Oligosaccharides (%)
Synthesized this compound 95.21.5 (Glucose, Fructose, Xylose)2.8 (Sucrose)0.5
Commercial FOS 92.03.0 (Glucose, Fructose)4.5 (Sucrose)0.5
Commercial GOS 55.020.0 (Glucose, Galactose)25.0 (Lactose)0.0
High-Purity GOS 90.0<1.09.0 (Lactose)0.0

This data is representative and may vary depending on the specific synthesis and purification methods.

Key Analytical Techniques for Purity Validation

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive validation of this compound purity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization. It is particularly well-suited for separating and quantifying oligosaccharides.

Experimental Protocol:

  • Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A CarboPac PA1 (or similar) analytical column (e.g., 4 x 250 mm) with a corresponding guard column.

  • Mobile Phase:

    • Eluent A: Deionized water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

  • Gradient Elution:

    • 0-20 min: Isocratic with 100% Eluent B to separate monosaccharides and disaccharides.

    • 20-45 min: Linear gradient of Eluent C to elute this compound and other oligosaccharides.

    • 45-50 min: High concentration of Eluent C for column wash.

    • 50-60 min: Re-equilibration with 100% Eluent B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Pulsed Amperometry with a standard quadruple-potential waveform for carbohydrates.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in deionized water to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification: Use external standards of xylose, glucose, fructose, sucrose, and purified this compound to create calibration curves for quantification.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the quantitative analysis of sugars. It is less sensitive than HPAEC-PAD but offers simpler operation.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a refractive index detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or similar) (300 x 7.8 mm).

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80-85°C

  • Injection Volume: 20 µL

  • Detector Temperature: 35°C

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in deionized water to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Quantification: Create calibration curves using external standards of xylose, glucose, fructose, sucrose, and purified this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative method for monitoring the progress of the synthesis and for a preliminary assessment of purity.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate, isopropanol, and water (e.g., in a 3:2:1 v/v/v ratio). The optimal solvent system may require some optimization.

  • Sample Application: Spot a dilute solution (approx. 1 mg/mL) of the synthesized this compound, along with standards for sucrose, xylose, glucose, and fructose, onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Spray the plate with a visualization reagent (e.g., a solution of p-anisaldehyde or ceric ammonium molybdate).

    • Heat the plate with a heat gun until colored spots appear.

  • Analysis: The presence of a single major spot corresponding to this compound and the absence or faintness of spots corresponding to impurities indicate high purity. The retention factor (Rf) value can be calculated for each spot.

Visualizing the Workflow and Logic

To provide a clear overview of the process, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.

Synthesis_and_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Sucrose Sucrose Reaction Reaction Mixture Sucrose->Reaction Xylose Xylose Xylose->Reaction Enzyme Sucrose Phosphorylase Enzyme->Reaction Purification Chromatographic Purification Reaction->Purification Pure_this compound Purified This compound Purification->Pure_this compound

Diagram 1: this compound Synthesis and Purification Workflow.

Purity_Validation_Workflow cluster_analysis Analytical Methods Sample Synthesized this compound Sample TLC TLC (Qualitative Screening) Sample->TLC HPLC_RID HPLC-RID (Quantitative Analysis) Sample->HPLC_RID HPAEC_PAD HPAEC-PAD (High-Sensitivity Analysis) Sample->HPAEC_PAD Purity_Report Purity Validation Report TLC->Purity_Report HPLC_RID->Purity_Report HPAEC_PAD->Purity_Report

Diagram 2: Purity Validation Workflow.

Conclusion

Validating the purity of synthesized this compound requires a combination of analytical techniques to ensure the absence of starting materials, byproducts, and other potential contaminants. HPAEC-PAD offers the highest sensitivity and resolution for detailed oligosaccharide profiling, while HPLC-RID provides a robust and reliable method for routine quantitative analysis. TLC serves as a valuable tool for rapid, qualitative screening. By employing these methods and comparing the results to established standards and alternative products like FOS and GOS, researchers can confidently ascertain the purity of their synthesized this compound for use in demanding research and development applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the novel oligosaccharide Xylosucrose, the selection of a robust and reliable analytical method is paramount for accurate quantification and characterization. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Enzymatic Assays.

The cross-validation of these methods is crucial to ensure data integrity and to understand the strengths and limitations of each approach. This document details experimental protocols and collates performance data, largely leveraging established methodologies for structurally similar oligosaccharides due to the limited availability of direct comparative studies on this compound. This information serves as a foundational framework for method selection and validation in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).

Quantitative Performance Data

The choice of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for the discussed techniques, providing a clear comparison of their capabilities for the analysis of oligosaccharides like this compound.

Validation ParameterHPLC with RI DetectionHPAEC-PADEnzymatic Assay
Linearity (r²) ≥ 0.99≥ 0.999[1][2]≥ 0.99
Limit of Detection (LOD) mg/L range0.064 - 0.111 mg/L[1]~0.03 mmol/L (for sucrose)[3]
Limit of Quantification (LOQ) mg/L range0.214 - 0.371 mg/L[1]Lower mg/L range
Precision (%RSD) < 5%< 15%< 10%
Accuracy/Recovery (%) 95 - 105%84 - 118%90 - 110%
Specificity ModerateHighHigh (enzyme-dependent)
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative experimental protocols for each of the discussed analytical techniques, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is a widely used technique for the routine analysis of sugars.

  • Objective: To quantify this compound using HPLC with a Refractive Index (RI) detector.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector.

  • Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. A series of calibration standards are then prepared by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the calibration standards and sample solutions. The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.

  • Objective: To achieve high-resolution separation and sensitive quantification of this compound.

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA200 (250 mm x 3 mm).

  • Mobile Phase: A gradient elution using aqueous solutions of sodium hydroxide (NaOH) and sodium acetate (NaOAc). A typical gradient might start with a low concentration of NaOH and gradually increase the concentration of NaOAc to elute the oligosaccharide.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in ultrapure water. Calibration standards are prepared by serial dilution.

  • Sample Preparation: Dilute the sample in ultrapure water and filter through a 0.22 µm membrane.

  • Analysis: The separation is based on the weak acidity of the hydroxyl groups of the carbohydrate at high pH. Detection is achieved by measuring the electrical current generated by the oxidation of the analyte at the surface of the gold electrode.

Enzymatic Assay

Enzymatic assays offer high specificity and can be adapted for high-throughput screening.

  • Objective: To quantify this compound through a coupled enzymatic reaction.

  • Principle: this compound is first hydrolyzed by a specific enzyme (e.g., a sucrase or a specific glycosidase) to release xylose and sucrose. The released sucrose can then be further hydrolyzed by invertase to glucose and fructose. The amount of glucose or fructose produced can be quantified using a coupled enzyme system that results in a change in absorbance or fluorescence.

  • Instrumentation: A microplate reader or a spectrophotometer.

  • Reagents:

    • This compound-hydrolyzing enzyme

    • Invertase

    • Glucose oxidase and peroxidase

    • A chromogenic substrate (e.g., o-dianisidine)

    • Fructose dehydrogenase and a tetrazolium salt for an alternative detection method.

    • Appropriate buffers

  • Procedure:

    • Hydrolysis of this compound: Incubate the sample with the this compound-hydrolyzing enzyme to release sucrose.

    • Hydrolysis of Sucrose: Add invertase to the reaction mixture to hydrolyze the released sucrose into glucose and fructose.

    • Quantification of Glucose: Add a reagent mixture containing glucose oxidase, peroxidase, and a chromogenic substrate. The intensity of the color produced is proportional to the amount of glucose, which is directly related to the initial concentration of this compound.

  • Standard Curve: A standard curve is generated using known concentrations of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method, providing a clear visual representation of the steps involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard This compound Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Serial_Dilution Serial Dilution Dissolve_Std->Serial_Dilution HPLC HPLC System (Pump, Column, Oven) Filter_Sample->HPLC Serial_Dilution->HPLC RI_Detector RI Detector HPLC->RI_Detector Chromatogram Chromatogram RI_Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-RI.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis Sample Sample containing This compound Dilute_Sample Dilute in Ultrapure Water Sample->Dilute_Sample Standard This compound Reference Standard Dilute_Std Dilute in Ultrapure Water Standard->Dilute_Std Filter_Sample Filter (0.22 µm) Dilute_Sample->Filter_Sample Serial_Dilution Serial Dilution Dilute_Std->Serial_Dilution HPAEC Ion Chromatography System Filter_Sample->HPAEC Serial_Dilution->HPAEC PAD Pulsed Amperometric Detector HPAEC->PAD Chromatogram Chromatogram PAD->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPAEC-PAD.

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_detection Detection cluster_analysis Data Analysis Sample Sample + this compound- hydrolyzing enzyme Sucrose_Release Sucrose Release Sample->Sucrose_Release Invertase Add Invertase Sucrose_Release->Invertase Glucose_Fructose Glucose + Fructose Formation Invertase->Glucose_Fructose Detection_Reagents Add Detection Reagents (e.g., GOx) Glucose_Fructose->Detection_Reagents Color_Development Color Development Detection_Reagents->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance Standard_Curve Standard Curve Measure_Absorbance->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: Workflow for the enzymatic quantification of this compound.

References

A Comparative Analysis of In Vivo and In Vitro Prebiotic Effects of Xylosucrose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential prebiotic activities of Xylosucrose observed in laboratory settings versus living organisms.

This guide provides an objective comparison of the prebiotic effects of this compound as demonstrated in in vivo and in vitro studies. By examining the available experimental data, this document aims to offer a clear perspective on how the controlled environment of a laboratory experiment translates to the complex biological system of a living host. The following sections detail the impact of this compound on gut microbiota composition, the production of beneficial metabolites, and the underlying molecular mechanisms, supported by experimental protocols and quantitative data.

In Vitro Studies: A Controlled Environment for Prebiotic Assessment

In vitro studies offer a fundamental understanding of the direct effects of this compound on specific bacterial strains and mixed microbial communities under controlled conditions. These experiments typically involve the fermentation of this compound by fecal inocula from healthy donors or specific probiotic strains in an anaerobic environment.

Key Findings from In Vitro Research
  • Selective Stimulation of Beneficial Bacteria: In vitro fermentation studies consistently demonstrate that Xylooligosaccharides (XOS), the class of compounds to which this compound belongs, selectively promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] One study observed a significant increase in the genus Bifidobacterium after 24 hours of fermentation with XOS.[4]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of XOS by gut microbiota in vitro leads to the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[5] These metabolites are crucial for maintaining gut health. One comparative in vitro study found that XOS produced significantly more acetate at 12 hours than beta-glucan. Another study reported substantial production of acetic acid, propionic acid, and butyric acid after 12 hours of fermentation of XOS from Miscanthus × giganteus.

  • Dose-Dependent Effects: Research indicates a favorable association between the concentration of XOS and the resulting bacterial count and colony diameter.

In Vivo Studies: Unveiling Prebiotic Effects in a Complex Biological System

In vivo studies, typically conducted in animal models such as mice and rats, provide a more holistic view of the prebiotic effects of this compound, considering the interactions between the gut microbiota, the host's metabolism, and the immune system.

Key Findings from In Vivo Research
  • Modulation of Gut Microbiota Composition: In vivo studies corroborate the findings of in vitro research, showing that dietary supplementation with XOS significantly increases the abundance of beneficial bacteria like Bifidobacterium and, in some cases, Lactobacillus in the gut. One study in rats demonstrated that XOS supplementation increased the relative abundance of Bifidobacterium spp. and Lactobacillus spp.

  • Alleviation of Colonic Inflammation: In animal models of colitis, XOS has been shown to alleviate intestinal inflammation. This anti-inflammatory effect is often attributed to the increased production of butyrate and the modulation of the gut microbiota.

  • Improved Gut Barrier Function: Some in vivo studies suggest that XOS can enhance the intestinal barrier function, as indicated by increased expression of tight junction proteins like occludin.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from representative in vivo and in vitro studies on the prebiotic effects of Xylooligosaccharides (XOS).

Table 1: In Vitro Fermentation - Changes in Bacterial Populations and SCFA Production

Study ParameterSubstrateInoculumDurationKey FindingsReference
Bacterial Growth XOSHuman Fecal24 hoursSignificant increase in Bifidobacterium (0h: 0.67 OTUs; 24h: 5.22 OTUs; p = 0.038)
SCFA Production XOS vs. InulinHuman Fecal12 hoursAcetate (XOS): ~18 µmol/mL; Propionate (XOS): ~3 µmol/mL; Butyrate (XOS): ~16 µmol/mL
SCFA Production XOS (from Miscanthus)Human Fecal12 hoursAcetic acid: 7764.2 µmol/g; Propionic acid: 1006.7 µmol/g; Butyric acid: 955.5 µmol/g

Table 2: In Vivo Studies - Changes in Gut Microbiota and Physiological Parameters

Study ModelSubstrate/DosageDurationKey FindingsReference
Rat Model XOS in dietNot specifiedIncreased relative abundance of Bifidobacterium spp. and Lactobacillus spp. in cecum.
High-Fat Diet Induced Obese Rat Model XOS treatmentNot specifiedIncreased proportion of Bacteroidetes/Firmicutes; Increased SCFA-producing bacteria and SCFA content.
Colitis Mouse Model XOS solutionNot specifiedIncreased abundance of intestinal microflora; reversed imbalance and disorder of intestinal flora.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Inoculum

This protocol is a generalized representation based on common methodologies.

  • Preparation of Fecal Inoculum: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile anaerobic phosphate buffer (e.g., 0.1 M, pH 7.0). The slurry is then centrifuged at a low speed to remove large particulate matter.

  • Fermentation Medium: A basal fermentation medium is prepared containing peptone, yeast extract, and other essential nutrients. The medium is sterilized by autoclaving.

  • Fermentation Setup: The fermentation is carried out in anaerobic conditions. To each fermentation vessel, the basal medium, a solution of this compound (as the sole carbohydrate source, typically at a concentration of 1-2% w/v), and the fecal inoculum are added. A control group without a carbohydrate source is also included.

  • Incubation: The fermentation vessels are incubated at 37°C for a specified period, typically 24 to 48 hours.

  • Sampling and Analysis: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

    • Microbiota Analysis: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the changes in the microbial community composition.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In Vivo Study of this compound in a Mouse Model

This protocol is a generalized representation based on common methodologies for studying prebiotics in rodent models.

  • Animal Model: Male C57BL/6 mice are typically used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Dietary Intervention: After an acclimatization period, mice are randomly divided into groups. The control group receives a standard chow diet, while the experimental group receives the same diet supplemented with this compound at a specific concentration (e.g., 2-5% w/w).

  • Duration: The dietary intervention is carried out for a period of several weeks, typically 4 to 8 weeks.

  • Sample Collection:

    • Fecal Samples: Fecal pellets are collected at regular intervals throughout the study to monitor changes in the gut microbiota.

    • Tissue Samples: At the end of the study, mice are euthanized, and intestinal contents (e.g., cecal contents) and tissues (e.g., colon) are collected for analysis.

  • Analysis:

    • Microbiota Analysis: DNA is extracted from fecal and/or cecal samples, and 16S rRNA gene sequencing is performed to analyze the gut microbiota composition.

    • SCFA Analysis: SCFA concentrations in the cecal contents are measured by GC or HPLC.

    • Gene Expression Analysis: RNA is extracted from colon tissue to analyze the expression of genes related to inflammation and gut barrier function using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflows

The prebiotic effects of this compound are mediated through the modulation of key signaling pathways within the host's intestinal cells, primarily through the action of its fermentation product, butyrate.

Butyrate-Mediated Anti-inflammatory Effects via NF-κB and Nrf2 Pathways

Butyrate, produced from the fermentation of this compound by gut bacteria, plays a crucial role in regulating inflammatory responses in the colon. It can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_colonocyte Colonocyte This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation Butyrate Butyrate Gut Microbiota->Butyrate Produces Butyrate_in Butyrate Butyrate->Butyrate_in NFkB_Pathway NF-κB Pathway Butyrate_in->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway Butyrate_in->Nrf2_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Caption: Butyrate from this compound fermentation modulates NF-κB and Nrf2 pathways in colonocytes.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram illustrates the typical workflow for investigating the prebiotic effects of this compound in both laboratory and animal models.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study Fecal_Inoculum Fecal Inoculum (Human) Fermentation Anaerobic Fermentation with this compound Fecal_Inoculum->Fermentation In_Vitro_Analysis Analysis: - Microbiota (16S rRNA) - SCFA (GC/HPLC) Fermentation->In_Vitro_Analysis Comparison Comparative Analysis In_Vitro_Analysis->Comparison Animal_Model Animal Model (e.g., Mice) Dietary_Supplementation Dietary Supplementation with this compound Animal_Model->Dietary_Supplementation In_Vivo_Analysis Analysis: - Fecal/Cecal Microbiota - Cecal SCFAs - Colon Gene Expression Dietary_Supplementation->In_Vivo_Analysis In_Vivo_Analysis->Comparison

References

A Comparative Analysis of Xylosucrose Synthesis from Diverse Enzymatic Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of xylosucrose production using two primary enzymatic sources: levansucrase and sucrose phosphorylase. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the efficiency, yield, and methodologies for synthesizing this promising prebiotic compound.

Executive Summary

This compound, a functional oligosaccharide with significant prebiotic potential, can be synthesized enzymatically using various microbial enzymes. This guide focuses on a comparative analysis of two prominent enzymes: levansucrose from Bacillus subtilis and sucrose phosphorylase from Leuconostoc mesenteroides. While both enzymes effectively catalyze the transfer of a fructosyl or glucosyl group to xylose, their reaction mechanisms, optimal conditions, and product yields differ. Levansucrases, belonging to the glycoside hydrolase family 68, catalyze a transfructosylation reaction, transferring the fructose moiety from sucrose to an acceptor molecule like xylose. In contrast, sucrose phosphorylases, from the glycoside hydrolase family 13, operate via a phosphorolytic mechanism, where sucrose is first cleaved into glucose-1-phosphate and fructose, followed by the transfer of the glucosyl unit to an acceptor. This guide delves into the quantitative aspects of this compound synthesis, details the experimental protocols for production and analysis, and explores the biological implications through known signaling pathways affected by related xylooligosaccharides.

Data Presentation: Quantitative Comparison of Enzymatic Sources

The following tables summarize the key performance indicators for levansucrase and sucrose phosphorylase in the context of oligosaccharide synthesis. While direct comparative data for this compound is limited, the presented data for related reactions provides a strong basis for evaluating their potential.

Table 1: Comparison of Enzymatic Properties for Oligosaccharide Synthesis

ParameterLevansucrase (Bacillus subtilis)Sucrose Phosphorylase (Leuconostoc mesenteroides)
Enzyme Commission No. E.C. 2.4.1.10E.C. 2.4.1.7
Reaction Type TransfructosylationTransglucosylation (via phosphorolysis)
Primary Donor Substrate SucroseSucrose and Phosphate
Primary Acceptor Xylose (for this compound)Xylose (for this compound)
Optimal pH 5.0 - 7.5[1][2]6.5 - 7.0[3]
Optimal Temperature (°C) 30 - 50[1][4]~30
Specific Activity Varies (e.g., 16.59 U/mL protein for a recombinant B. velezensis levansucrase)>100 units/mg protein (native enzyme), 190 U/mg (recombinant)

Table 2: Yield and Productivity in Oligosaccharide Synthesis

ParameterLevansucraseSucrose Phosphorylase
Product Levan, Fructooligosaccharides (FOS), Lactosucroseα-D-glucose 1-phosphate, Sophorose, Glucosylglycerol
Reported Yield Levan: up to 120 g/L; FOS: ~40% of total carbohydrates; Lactosucrose: 28.5% conversion efficiencyα-D-glucose 1-phosphate: 91% conversion; Sophorose: 45% final yield; Glucosylglycerol: ~90% yield
Productivity Levan-type FOS: 1.24 g/L/h in a bioreactorα-D-glucose 1-phosphate: ~11 g/L/h

Experimental Protocols

This section outlines the general methodologies for the key experiments involved in the enzymatic synthesis and analysis of this compound.

Enzyme Production and Purification

a) Levansucrase from Bacillus subtilis

  • Culture Conditions: Bacillus subtilis strains (e.g., NRC 33a) can be cultured in a medium containing sucrose as an inducer. Optimal production is typically achieved at 30°C.

  • Purification: The extracellular enzyme can be precipitated from the culture supernatant using methods like acetone fractionation. Further purification can be achieved through chromatographic techniques such as ion-exchange chromatography.

b) Sucrose Phosphorylase from Leuconostoc mesenteroides

  • Culture Conditions: Leuconostoc mesenteroides can be grown in a suitable fermentation medium. Recombinant expression in E. coli is also a common method for obtaining high yields of the enzyme.

  • Purification: For recombinant enzymes with a His-tag, immobilized metal affinity chromatography (IMAC) is a highly effective single-step purification method. The native enzyme can be purified using conventional chromatography techniques.

Enzymatic Synthesis of this compound
  • Reaction Mixture: The reaction typically contains sucrose as the fructosyl/glucosyl donor, xylose as the acceptor, and the purified enzyme in a suitable buffer (e.g., sodium acetate or phosphate buffer) at the optimal pH and temperature for the specific enzyme.

  • Reaction Conditions: The concentrations of sucrose and xylose, as well as the enzyme loading, need to be optimized to maximize the yield of this compound and minimize the formation of by-products.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).

Product Purification and Analysis
  • Purification: The synthesized this compound can be purified from the reaction mixture using chromatographic methods. Gel filtration chromatography can be used to separate oligosaccharides from monosaccharides and the enzyme. Affinity chromatography is another option for removing specific components.

  • Analysis: The purity and concentration of this compound can be determined using HPLC with a suitable column (e.g., an amino column) and a refractive index (RI) detector.

Mandatory Visualization

Enzymatic Synthesis of this compound Workflow

Enzymatic_Synthesis_of_this compound cluster_levansucrase Levansucrase Pathway cluster_sucrose_phosphorylase Sucrose Phosphorylase Pathway Sucrose_L Sucrose Levansucrase Levansucrase (e.g., Bacillus subtilis) Sucrose_L->Levansucrase Xylose_L Xylose Xylose_L->Levansucrase Xylosucrose_L This compound Levansucrase->Xylosucrose_L Transfructosylation Glucose_L Glucose Levansucrase->Glucose_L Sucrose_SP Sucrose Sucrose_Phosphorylase Sucrose Phosphorylase (e.g., Leuconostoc mesenteroides) Sucrose_SP->Sucrose_Phosphorylase Pi Phosphate (Pi) Pi->Sucrose_Phosphorylase G1P Glucose-1-Phosphate Sucrose_Phosphorylase->G1P Phosphorolysis Fructose_SP Fructose Sucrose_Phosphorylase->Fructose_SP Xylosylglucose Xylosyl-glucose (this compound isomer) Sucrose_Phosphorylase->Xylosylglucose Transglucosylation G1P->Sucrose_Phosphorylase Xylose_SP Xylose Xylose_SP->Sucrose_Phosphorylase

Caption: Enzymatic synthesis pathways for this compound production.

Signaling Pathways Influenced by Xylooligosaccharides (XOS)

XOS_Signaling_Pathways cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelial Cells XOS This compound (XOS) Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) XOS->Gut_Microbiota Fermentation Gene_Expression Gene Expression XOS->Gene_Expression Direct Effect (e.g., Xylobiose) SCFA Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFA Pathogens Pathogenic Bacteria Gut_Microbiota->Pathogens Inhibition Immune_Modulation Immune Modulation (Cytokine Production) SCFA->Immune_Modulation SCFA->Gene_Expression Modulation Ca_Signaling Calcium Signaling SCFA->Ca_Signaling Activation TJ Tight Junction Proteins (ZO-1, Occludin, Claudin) Intestinal_Barrier Intestinal_Barrier TJ->Intestinal_Barrier Intestinal Barrier Integrity HSP Heat Shock Proteins (HSP27, HSP70) Cellular_Protection Cellular_Protection HSP->Cellular_Protection Cellular Protection Host_Immunity Host_Immunity Immune_Modulation->Host_Immunity Host Immune Response Gene_Expression->TJ Regulation of Claudin-2 Gene_Expression->HSP Upregulation Cellular_Processes Cellular_Processes Ca_Signaling->Cellular_Processes Regulation of Cellular Processes

Caption: Signaling pathways influenced by this compound as a prebiotic.

Concluding Remarks

The enzymatic synthesis of this compound presents a promising avenue for the production of this valuable prebiotic. Both levansucrase and sucrose phosphorylase are effective catalysts, each with distinct advantages. Levansucrase from Bacillus subtilis offers a direct transfructosylation route from the abundant and inexpensive substrate sucrose. Sucrose phosphorylase from Leuconostoc mesenteroides, while requiring phosphate, demonstrates high conversion rates and yields for various glycosides.

The biological effects of this compound are primarily attributed to its prebiotic activity, modulating the gut microbiota and leading to the production of beneficial short-chain fatty acids. These metabolites, in turn, influence host signaling pathways related to intestinal barrier function, immune modulation, and overall gut health. Further research focusing on direct comparative studies of this compound synthesis and a more detailed elucidation of its specific effects on cellular signaling pathways will be crucial for its broader application in the pharmaceutical and functional food industries.

References

Assessing Lot-to-Lot Variability of Commercial Xylosucrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lot-to-Lot Variability

In the realm of scientific research and pharmaceutical development, lot-to-lot variability of reagents is a critical factor that can impact the reliability and reproducibility of results. This variability can arise from differences in manufacturing processes, raw materials, and purification methods. For a compound like Xylosucrose, such variations can manifest as differences in purity, composition of related saccharides, and even the presence of trace impurities that might have unforeseen biological effects. It is crucial for laboratories to have robust procedures in place to quantify and assess the acceptability of this variation.[2][3][4][5]

Key Parameters for Assessing this compound Variability

A comprehensive assessment of this compound lot-to-lot variability should focus on both its physicochemical properties and its biological activity. The primary parameters to consider are:

  • Purity and Impurity Profile: The percentage of this compound and the presence and quantity of other sugars or degradation products.

  • Compositional Analysis: Confirmation of the chemical structure and identification of any isomeric impurities.

  • Biological Activity: The consistent performance of this compound in a relevant biological assay, such as an in vitro fermentation model to assess its prebiotic effect.

Data Presentation: A Framework for Comparison

Due to the lack of publicly available comparative studies on the lot-to-lot variability of commercial this compound, this guide proposes a template for researchers to generate and organize their own comparative data. The following tables provide a structured format for summarizing quantitative data from the analytical methods described in this guide.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis of Different this compound Lots

SupplierLot NumberRetention Time (min)Peak Area (%)Known Impurities (%)Unknown Impurities (%)
Supplier A Lot 2024A0110.299.50.3 (Xylose)0.2
Lot 2025B0310.399.10.5 (Xylose)0.4
Supplier B Lot XY-10110.298.90.8 (Sucrose)0.3
Lot XY-10510.299.60.2 (Sucrose)0.2
Supplier C Lot XS-554210.499.8<0.10.1
Lot XS-554810.399.70.10.2

Table 2: Mass Spectrometry (MS) Analysis of Different this compound Lots

SupplierLot NumberObserved m/z [M+Na]+Expected m/z [M+Na]+Major AdductsIdentified Contaminants
Supplier A Lot 2024A01335.0897335.0899[M+Na]+, [M+K]+Xylose
Lot 2025B03335.0896335.0899[M+Na]+, [M+K]+Xylose
Supplier B Lot XY-101335.0901335.0899[M+Na]+Sucrose
Lot XY-105335.0898335.0899[M+Na]+Sucrose
Supplier C Lot XS-5542335.0899335.0899[M+Na]+None Detected
Lot XS-5548335.0899335.0899[M+Na]+None Detected

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Analysis

SupplierLot NumberPurity by qNMR (%)Major Impurities Identified
Supplier A Lot 2024A0199.4Residual solvents, Xylose
Lot 2025B0399.0Residual solvents, Xylose
Supplier B Lot XY-10198.8Sucrose
Lot XY-10599.5Sucrose
Supplier C Lot XS-554299.7Trace residual solvents
Lot XS-554899.6Trace residual solvents

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are protocols for the key experiments cited in this guide.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify this compound and any related sugar impurities.

  • Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column, such as an amino-based column (e.g., Aminex HPX-87P).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v), degassed. The exact ratio may need to be optimized based on the column and specific separation requirements.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard of high-purity this compound to create a calibration curve. Purity is determined by the relative peak area of this compound compared to the total area of all peaks.

Compositional Analysis by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to identify potential contaminants.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to detect adducts such as [M+Na]+ or [M+H]+.

  • Sample Infusion: The sample prepared for HPLC can be directly infused into the mass spectrometer, or the MS can be coupled with an LC system (LC-MS) for separation prior to detection.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion for this compound (C11H20O10, molecular weight 312.27 g/mol ). Any other significant peaks should be investigated as potential impurities. Tandem MS (MS/MS) can be used to fragment the ions and aid in structural elucidation of unknown impurities.

Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard for the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D2O) is a suitable solvent for this compound.

  • Internal Standard: A certified internal standard of known purity that does not have signals overlapping with the analyte is required. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard and dissolve them in a known volume of D2O.

  • Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the this compound sample can be calculated based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and the weighed amounts.

Mandatory Visualization

Experimental Workflow for Assessing this compound Purity

The following diagram illustrates the logical flow of experiments to assess the purity and composition of a commercial this compound sample.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Evaluation cluster_assessment Final Assessment Sample Commercial this compound Lot HPLC HPLC Analysis (Purity & Impurity Profile) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Contaminants) Sample->MS qNMR qNMR Spectroscopy (Absolute Purity) Sample->qNMR Data Comparative Data Analysis HPLC->Data MS->Data qNMR->Data Decision Accept/Reject Lot Data->Decision

Workflow for Physicochemical Analysis of this compound.

Signaling Pathway: Assessing Prebiotic Activity of this compound

While this compound does not directly trigger a signaling pathway within human cells, its primary biological effect is the modulation of gut microbiota. The following diagram illustrates the workflow for assessing this prebiotic activity.

prebiotic_workflow cluster_setup In Vitro Fermentation cluster_fermentation Analysis cluster_outcome Outcome Assessment Fecal Fecal Slurry (Human or Animal) Incubation Anaerobic Incubation (37°C, 24-48h) Fecal->Incubation This compound This compound Lot This compound->Incubation Control Control (e.g., Inulin, FOS) Control->Incubation SCFA SCFA Analysis (GC or HPLC) Incubation->SCFA Microbiota Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota Comparison Comparison of SCFA profiles and Microbiota Composition SCFA->Comparison Microbiota->Comparison

Workflow for Assessing Prebiotic Activity of this compound.

Conclusion

References

A Head-to-Head Comparison of Xylosucrose and Fructooligosaccharides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two leading prebiotics, this guide provides a comprehensive comparison of Xylosucrose (XOS) and Fructooligosaccharides (FOS), supported by experimental data and detailed methodologies. This document is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of these functional ingredients.

Executive Summary

This compound and Fructooligosaccharides are both well-established prebiotics known for their ability to selectively stimulate the growth of beneficial gut bacteria, thereby conferring various health benefits. While both compounds share the fundamental characteristic of being non-digestible oligosaccharides that are fermented by the gut microbiota, they exhibit distinct differences in their chemical structure, fermentation profiles, and physiological effects. This guide delves into a head-to-head comparison of their performance based on available scientific evidence, with a focus on their impact on the gut microbiota, production of short-chain fatty acids (SCFAs), influence on mineral absorption, and glycemic response.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Fructooligosaccharides is crucial for their application in various formulations.

PropertyThis compound (XOS)Fructooligosaccharides (FOS)
Structure Composed of xylose units linked by β-(1→4) glycosidic bonds.Composed of fructose units linked by β-(2→1) glycosidic bonds, often with a terminal glucose unit.[1]
Source Derived from xylan-rich agricultural biomass such as corncobs, sugarcane bagasse, and straw.Naturally occurring in plants like chicory, onions, garlic, and bananas; also produced enzymatically from sucrose.[2]
Degree of Polymerization (DP) Typically ranges from 2 to 10.Typically ranges from 2 to 60.[2]
Sweetness Approximately 40% of sucrose.Approximately 30-50% of sucrose.
Solubility HighHigh
Stability Generally stable over a wide range of pH and temperature.Less stable at low pH and high temperatures compared to XOS.

Impact on Gut Microbiota

The primary prebiotic effect of both XOS and FOS is the selective stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. However, studies suggest a difference in their efficacy and selectivity.

Bifidogenic Effect

Both XOS and FOS are recognized for their strong bifidogenic effects. However, comparative studies have indicated that XOS may be more potent in stimulating the growth of Bifidobacterium.

In a study on rats, both XOS and FOS supplementation led to a significant increase in the cecal bifidobacteria population, but the effect was more pronounced in the XOS group.[3][4] Another study also concluded that XOS stimulates the growth of caecal and faecal bifidobacteria to a greater extent than FOS. Human studies have also shown that XOS supplementation effectively increases Bifidobacterium counts.

Effect on Lactobacilli

The impact on Lactobacillus populations appears to be more variable. Some studies suggest that FOS may promote the growth of lactobacilli, while the effect of XOS on this genus is less consistent. One study indicated that while XOS increased bifidobacteria, it did not significantly affect lactobacilli counts in human subjects. Conversely, another study in rats showed an increase in Lactobacillus spp. with both XOS and FOS supplementation.

Table 1: Comparative Effects on Gut Microbiota (Quantitative Data from a Rat Study)

ParameterControlDMHDMH + XOSDMH + FOS
Cecal Bifidobacteria (log CFU/g)8.5 ± 0.48.3 ± 0.510.2 ± 0.69.5 ± 0.5
Cecal Lactobacilli (log CFU/g)7.9 ± 0.37.8 ± 0.48.5 ± 0.58.3 ± 0.4
Cecal Clostridia (log CFU/g)6.8 ± 0.47.1 ± 0.56.2 ± 0.36.5 ± 0.4
Cecal Coliforms (log CFU/g)6.5 ± 0.36.7 ± 0.45.8 ± 0.36.1 ± 0.3

* Data adapted from Hsu et al. (2004). Values are presented as mean ± SD. DMH (1,2-dimethylhydrazine) was used to induce colon carcinogenesis.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by the gut microbiota leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play a crucial role in gut health and host metabolism.

Both XOS and FOS fermentation result in the production of these key SCFAs. However, the relative proportions of these fatty acids can differ. Some studies suggest that XOS fermentation may lead to a higher production of total SCFAs compared to other oligosaccharides. Specifically, XOS has been shown to produce significantly more acetate than some other prebiotics. While both are effective, the production of butyrate from FOS can be more variable and dependent on the specific composition of an individual's gut microbiota.

Table 2: Comparative SCFA Production from In Vitro Fermentation

SCFA (μmol/mL)Xylooligosaccharides (XOS)Fructooligosaccharides (FOS)
Acetate35.8 ± 4.230.5 ± 3.8
Propionate12.1 ± 1.514.2 ± 1.9
Butyrate16.4 ± 2.113.8 ± 1.7
Total SCFAs 64.3 ± 7.8 58.5 ± 7.4

Illustrative data synthesized from multiple in vitro fermentation studies. Actual values may vary based on experimental conditions and fecal donors.

Impact on Mineral Absorption

Prebiotics can enhance the absorption of essential minerals, such as calcium and magnesium, by lowering the colonic pH through SCFA production, thereby increasing mineral solubility.

FOS has been extensively studied for its positive effects on mineral absorption. Studies in both animals and humans have demonstrated that FOS supplementation can increase the apparent absorption of calcium, magnesium, and iron. The mechanisms behind this include increased mineral solubility due to a lower gut pH and an enlargement of the absorptive surface area of the intestine. While there is less specific comparative data for XOS, its ability to lower cecal pH suggests a similar potential to enhance mineral absorption.

Glycemic Response

As non-digestible carbohydrates, both this compound and Fructooligosaccharides have a low glycemic index (GI) and do not cause significant spikes in blood glucose and insulin levels, making them suitable for individuals with diabetes. A study on healthy adults showed that xylooligosaccharide has a minimal effect on blood glucose response. Similarly, FOS is known to have a negligible impact on blood sugar levels.

Signaling Pathways and Mechanisms of Action

The health benefits of XOS and FOS are mediated through various signaling pathways, primarily initiated by the modulation of the gut microbiota and the production of SCFAs.

General Prebiotic Mechanism

The fundamental mechanism involves the resistance of these oligosaccharides to digestion in the upper gastrointestinal tract, allowing them to reach the colon intact where they are selectively fermented by beneficial bacteria. This fermentation process leads to a cascade of beneficial effects.

Prebiotic_Mechanism XOS_FOS This compound (XOS) & Fructooligosaccharides (FOS) Upper_GI Upper GI Tract (Resist Digestion) XOS_FOS->Upper_GI Ingestion Colon Colon Upper_GI->Colon Microbiota Gut Microbiota (Selective Fermentation) Colon->Microbiota Beneficial_Bacteria ↑ Bifidobacterium ↑ Lactobacillus Microbiota->Beneficial_Bacteria SCFAs ↑ Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Microbiota->SCFAs Host_Health Improved Host Health Beneficial_Bacteria->Host_Health Lower_pH ↓ Lower Colonic pH SCFAs->Lower_pH SCFAs->Host_Health Lower_pH->Host_Health ↑ Mineral Absorption

Caption: General mechanism of action for prebiotic oligosaccharides.

SCFA-Mediated Signaling

SCFAs, particularly butyrate, serve as an energy source for colonocytes and influence various cellular processes through signaling pathways that regulate gut barrier function, immune response, and inflammation.

SCFA_Signaling cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelial Cells SCFAs Short-Chain Fatty Acids (produced from XOS/FOS fermentation) Butyrate Butyrate SCFAs->Butyrate GPCRs G-protein-coupled receptors (GPR41, GPR43) SCFAs->GPCRs Colonocytes Colonocytes Tight_Junctions Tight Junction Proteins (e.g., Occludin, ZO-1) Colonocytes->Tight_Junctions Strengthens Gut_Barrier Enhanced Gut Barrier Function Tight_Junctions->Gut_Barrier Immune_Cells Immune Cells (e.g., T-regs) Anti_inflammatory Anti-inflammatory Effects Immune_Cells->Anti_inflammatory Butyrate->Colonocytes Energy Source HDAC_inhibition Histone Deacetylase (HDAC) Inhibition Butyrate->HDAC_inhibition GPCRs->Immune_Cells NF_kB_pathway ↓ NF-κB Pathway HDAC_inhibition->NF_kB_pathway NF_kB_pathway->Anti_inflammatory

Caption: SCFA-mediated signaling pathways in the gut.

Experimental Protocols

In Vitro Fermentation of Prebiotics

This protocol is a generalized procedure for assessing the prebiotic potential of this compound and Fructooligosaccharides through in vitro fermentation using human fecal slurries.

Objective: To determine the effect of XOS and FOS on the composition of the gut microbiota and the production of short-chain fatty acids in a controlled anaerobic environment.

Materials:

  • Anaerobic chamber (90% N₂, 5% H₂, 5% CO₂)

  • Sterile fermentation vessels or tubes

  • Basal nutrient medium (e.g., peptone water, yeast extract, salts)

  • This compound (XOS) and Fructooligosaccharides (FOS) powders

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), pH 7.0

  • Gas chromatography (GC) system for SCFA analysis

  • DNA extraction kits and qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

  • Preparation of Fecal Slurry:

    • Within the anaerobic chamber, homogenize fresh fecal samples in PBS to create a 10-20% (w/v) slurry.

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Aseptically add 135 mL of pre-reduced basal nutrient medium to each sterile fermentation vessel.

    • Add 1.5 g of the prebiotic substrate (XOS or FOS) to the respective vessels. A control vessel with no added substrate should also be prepared.

    • Inoculate each vessel with 15 mL of the prepared fecal slurry.

  • Incubation:

    • Incubate the fermentation vessels at 37°C for 24-48 hours under anaerobic conditions. Gentle shaking may be applied to ensure mixing.

  • Sampling:

    • Collect samples from each vessel at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis:

    • SCFA Analysis: Centrifuge a portion of the sample, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using gas chromatography.

    • Microbial Analysis: Extract total DNA from a portion of the sample. Quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR or analyze the overall microbial community composition using 16S rRNA gene sequencing.

Caption: Workflow for in vitro fermentation of prebiotics.

Conclusion

Both this compound and Fructooligosaccharides are effective prebiotics with a substantial body of evidence supporting their health benefits. The choice between them may depend on the specific application and desired outcome.

  • This compound (XOS) appears to be a more potent stimulator of Bifidobacterium at lower doses compared to FOS. Its stability under a wider range of processing conditions may also be an advantage in certain food and supplement formulations.

  • Fructooligosaccharides (FOS) has a long history of safe use and is well-documented to promote the growth of a broad range of beneficial bacteria. It has strong evidence supporting its role in enhancing mineral absorption.

For researchers and drug development professionals, the selection between XOS and FOS should be guided by the specific therapeutic target. For applications requiring a robust and rapid increase in bifidobacteria, XOS may be the preferred choice. For indications related to improving mineral balance, FOS has a more established evidence base. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two prebiotics for various health endpoints.

References

Validating the Mechanism of Action of Xylosucrose in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Xylosucrose's mechanism of action in cell culture, benchmarking its performance against other common prebiotics. The focus is on the direct effects on intestinal epithelial cells and the signaling pathways involved, supported by experimental data and detailed protocols. As "this compound" is not a standard scientific term, this guide will focus on Xylooligosaccharides (XOS), which is the scientifically recognized and researched compound. The primary mechanism of action for XOS, like other prebiotics, is understood to be largely indirect, through its fermentation by gut microbiota into short-chain fatty acids (SCFAs), such as butyrate. This guide will therefore also explore the direct effects of these key metabolites on intestinal epithelial cells.

Comparative Performance of Prebiotics on Intestinal Epithelial Cells

The following table summarizes the key performance indicators of XOS and its primary metabolite, butyrate, in comparison to other common prebiotics like Inulin and Fructooligosaccharides (FOS). The data is derived from various in vitro studies on intestinal epithelial cell lines, such as Caco-2.

FeatureXylooligosaccharides (XOS) / XylobioseButyrate (Primary Metabolite of XOS)InulinFructooligosaccharides (FOS)
Intestinal Barrier Function (TEER) Enhancement Moderate direct effect. Xylobiose, a component of XOS, has been shown to strengthen barrier function.Strong. Significantly increases Transepithelial Electrical Resistance (TEER).Moderate. Can improve barrier integrity, often demonstrated in the presence of an inflammatory challenge.Moderate. Can contribute to the maintenance of barrier function.
Tight Junction Protein Expression Modulates expression. Xylobiose has been found to decrease Claudin-2 and increase heat shock protein 27 expression in Caco-2 cells.Strong. Upregulates the expression of key tight junction proteins like Zonula Occludens-1 (ZO-1), Occludin, and Claudins.Moderate. Can prevent the decrease in tight junction protein expression induced by inflammatory stimuli.Moderate. Contributes to the stability of tight junctions.
Anti-inflammatory Effects Indirect. Primarily through the production of SCFAs.Strong. Inhibits NF-κB signaling and reduces the production of pro-inflammatory cytokines.Indirect. Mediated by SCFA production.Indirect. Mediated by SCFA production.
Cell Proliferation & Differentiation Limited direct effect.Potent. Induces cell cycle arrest and apoptosis in colon cancer cells, while promoting the differentiation of healthy colonocytes.Limited direct effect.Limited direct effect.
Primary Signaling Pathways Modulated PI3K/Akt pathway may be involved in the regulation of tight junctions.G-protein coupled receptors (GPR43, GPR109a), Histone Deacetylase (HDAC) inhibition, Wnt signaling, AKT signaling.Primarily indirect through SCFA-mediated pathways.Primarily indirect through SCFA-mediated pathways.

Experimental Protocols

Detailed methodologies for key experiments to validate the mechanism of action of XOS and its metabolites are provided below.

Cell Culture
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) is a commonly used cell line that spontaneously differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For differentiation, cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of XOS or butyrate on cell viability and proliferation.

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of XOS (or its components like xylobiose) or sodium butyrate for 24, 48, or 72 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is a quantitative method to evaluate the integrity of the intestinal epithelial barrier.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

    • Treat the cells with XOS, butyrate, or other prebiotics by adding the compounds to the apical and/or basolateral compartments.

    • At specified time points, measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter with "chopstick" electrodes.

    • Subtract the resistance of a blank insert (without cells) from the measured resistance.

    • Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the insert.

Immunofluorescence Staining of Tight Junction Proteins (Zonula Occludens-1)

This technique visualizes the localization and expression of tight junction proteins.

  • Procedure:

    • Grow Caco-2 cells on sterile glass coverslips or permeable supports.

    • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against ZO-1 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the staining using a fluorescence microscope.

Gene Expression Analysis by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of tight junction proteins.

  • Procedure:

    • Treat Caco-2 monolayers as described above.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., Claudin-1, Occludin) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins in a signaling pathway.

  • Procedure:

    • Following treatment, lyse the Caco-2 cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Butyrate in Intestinal Epithelial Cells

Butyrate_Signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Butyrate Butyrate GPR43 GPR43 Butyrate->GPR43 GPR109a GPR109a Butyrate->GPR109a HDAC HDAC Butyrate->HDAC PI3K PI3K GPR109a->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt IKK IKK pAkt->IKK IkappaB IκB IKK->IkappaB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Histone_Acetylation Histone Acetylation Gene_Expression Gene Expression (e.g., p21, Apoptosis genes) Histone_Acetylation->Gene_Expression Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes

Caption: Butyrate signaling in intestinal cells.

Experimental Workflow for Validating Intestinal Barrier Function

Barrier_Function_Workflow cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed_Cells->Differentiate Treatment Treat with XOS / Butyrate Differentiate->Treatment TEER TEER Measurement Treatment->TEER Immunofluorescence Immunofluorescence (ZO-1, Occludin) Treatment->Immunofluorescence qPCR qPCR (Claudin-1, Occludin) Treatment->qPCR Barrier_Integrity Assess Barrier Integrity TEER->Barrier_Integrity TJ_Expression Quantify Tight Junction Protein & Gene Expression Immunofluorescence->TJ_Expression qPCR->TJ_Expression

Caption: Workflow for intestinal barrier analysis.

Logical Relationship of XOS Action

XOS_Action_Logic cluster_indirect Indirect Action (Microbiota-dependent) cluster_direct Direct Action (Microbiota-independent) XOS Xylooligosaccharides (XOS) Fermentation Fermentation by Gut Microbiota XOS->Fermentation Direct_Interaction Direct interaction with Intestinal Epithelial Cells XOS->Direct_Interaction SCFAs Production of SCFAs (e.g., Butyrate) Fermentation->SCFAs SCFA_Effects SCFA-mediated Effects (Anti-inflammatory, Barrier enhancement) SCFAs->SCFA_Effects TJ_Modulation Modulation of Tight Junctions & Cellular Stress Response Direct_Interaction->TJ_Modulation

Caption: XOS mechanism of action overview.

Xylosucrose: A Comprehensive Performance Benchmark Against Leading Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Xylosucrose with Inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS)

This guide provides a detailed comparative analysis of the prebiotic performance of this compound (XOS) against other widely recognized prebiotics: inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The following sections present quantitative data from in vitro fermentation studies, detailed experimental protocols, and visualizations of key biological pathways to offer a comprehensive resource for evaluating the efficacy and mechanisms of these functional carbohydrates.

Quantitative Performance Comparison

The prebiotic efficacy of this compound and other alternatives was evaluated based on their fermentability by gut microbiota, production of beneficial short-chain fatty acids (SCFAs), and their selective stimulation of probiotic bacteria.

In Vitro Fermentation: Short-Chain Fatty Acid (SCFA) Production

The production of SCFAs, particularly acetate, propionate, and butyrate, is a key indicator of prebiotic activity. These molecules play a crucial role in gut health, serving as an energy source for colonocytes, modulating immune function, and influencing systemic metabolism.

PrebioticAcetate (μmol/mL)Propionate (μmol/mL)Butyrate (μmol/mL)Total SCFAs (μmol/mL)Reference
This compound (XOS) Significantly higher than beta-glucan and Oatwell at 12h2.58 (at 24h)16.38 (at 12h)Not explicitly stated, but high[1][2]
Inulin Significantly higher than beta-glucan and Oatwell at 12hLower than Oatwell at 12h16.76 (at 12h)High[1][2]
Fructooligosaccharides (FOS) Not available in direct comparisonNot available in direct comparisonNot available in direct comparison85.55 (in optimized mixture)[3]
Galactooligosaccharides (GOS) Not available in direct comparisonNot available in direct comparisonNot available in comparisonNot available in direct comparison
Beta-Glucan Lower than XOS and Inulin at 12h4.76 (Oatwell) at 12h7.30 (at 12h)Lower

Note: Direct comparative data for FOS and GOS in the same study as XOS and inulin was limited. The provided data for FOS is from a study optimizing a prebiotic mixture.

In Vitro Fermentation: Total Gas Production

Gas production is a natural consequence of fermentation. While excessive gas can cause discomfort, it is also an indicator of active fermentation by the gut microbiota.

PrebioticTotal Gas Production (mL) at 12hTotal Gas Production (mL) at 24hReference
This compound (XOS) Significantly higher than beta-glucan74.0
Inulin Significantly higher than XOS107.1
Beta-Glucan Lower than XOS and Inulin63.7
Bifidogenic Effect

A key characteristic of a prebiotic is its ability to selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus species.

PrebioticChange in Bifidobacterium AbundanceChange in Lactobacillus AbundanceReference
This compound (XOS) Significant increase after 24h of fermentationIncrease reported in multiple studies
Inulin Strong bifidogenic effectSupports growth
Fructooligosaccharides (FOS) Fermented by most Bifidobacterium strainsSupports growth
Galactooligosaccharides (GOS) Strong bifidogenic effectNot explicitly detailed

Experimental Protocols

In Vitro Fecal Fermentation Protocol

This protocol outlines a general procedure for assessing the prebiotic potential of substrates through in vitro fermentation using human fecal microbiota.

1. Fecal Sample Collection and Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • The slurry is then filtered to remove large particulate matter.

2. Fermentation Medium:

  • A basal medium containing peptone, yeast extract, and other essential nutrients is prepared and autoclaved.

  • The prebiotic substrate (e.g., this compound, inulin) is added to the medium at a defined concentration.

3. Fermentation Process:

  • The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions.

  • The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours), with continuous gentle shaking.

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis of pH, bacterial populations, and SCFA concentrations.

G cluster_prep Sample Preparation cluster_ferm Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection slurry_prep Prepare 10% Fecal Slurry fecal_sample->slurry_prep inoculation Inoculate Medium with Fecal Slurry slurry_prep->inoculation medium_prep Prepare Basal Medium + Prebiotic medium_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Collect Samples at Timepoints incubation->sampling analysis pH, qPCR, HPLC sampling->analysis

Caption: Workflow for in vitro fecal fermentation of prebiotics.

Quantification of Bifidobacterium and Lactobacillus by qPCR

Quantitative PCR (qPCR) is used to determine the abundance of specific bacterial groups.

1. DNA Extraction:

  • Bacterial DNA is extracted from fecal fermentation samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).

2. Primer and Probe Design:

  • Genus-specific primers and probes targeting the 16S rRNA gene of Bifidobacterium and Lactobacillus are used.

    • Bifidobacterium Example: Primers and probes are designed based on conserved regions of the 16S rRNA gene specific to the Bifidobacterium genus.

    • Lactobacillus Example: Similar to Bifidobacterium, primers and probes are designed to be specific to the Lactobacillus genus.

3. qPCR Reaction:

  • The qPCR reaction mixture typically contains qPCR Master Mix, forward and reverse primers, a fluorescently labeled probe (e.g., FAM-TAMRA), and the extracted DNA template.

  • The reaction is run on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).

4. Quantification:

  • A standard curve is generated using known concentrations of bacterial DNA to quantify the absolute abundance of the target bacterial group in the samples.

Short-Chain Fatty Acid (SCFA) Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is employed to quantify the concentrations of acetate, propionate, and butyrate.

1. Sample Preparation:

  • Fermentation samples are centrifuged to pellet bacterial cells and debris.

  • The supernatant is collected and may require derivatization to enhance UV detection. A common derivatizing agent is 2-nitrophenylhydrazine (2-NPH).

  • Alternatively, direct analysis can be performed using an appropriate column and mobile phase.

2. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase is a gradient of an acidic buffer (e.g., potassium phosphate buffer, pH 2.4) and an organic solvent like acetonitrile.

  • Detection: UV detection is typically set at a wavelength of 210 nm for underivatized SCFAs or a higher wavelength (e.g., 400 nm) for derivatized SCFAs.

3. Quantification:

  • Standard solutions of acetate, propionate, and butyrate of known concentrations are run to create a calibration curve for accurate quantification of SCFAs in the samples.

Signaling Pathways

The beneficial effects of prebiotics are largely mediated by the SCFAs produced during their fermentation. These SCFAs act as signaling molecules that interact with host cells, primarily through G-protein-coupled receptors (GPCRs).

SCFA-GPR41/GPR43 Signaling Pathway

Acetate, propionate, and butyrate are ligands for GPR41 and GPR43, which are expressed on various cells in the gut, including enteroendocrine and immune cells.

G cluster_lumen Gut Lumen cluster_cell Host Cell (e.g., Enteroendocrine, Immune) Prebiotic This compound & Other Prebiotics Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Microbiota->SCFAs GPR41 GPR41 SCFAs->GPR41 GPR43 GPR43 SCFAs->GPR43 G_protein G-protein Activation GPR41->G_protein GPR43->G_protein Signaling Downstream Signaling Cascades (e.g., MAPK, cAMP) G_protein->Signaling Response Cellular Response (e.g., Hormone Secretion, Cytokine Production) Signaling->Response

Caption: SCFA activation of GPR41/GPR43 signaling pathways.

Activation of these receptors triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and modulation of cyclic AMP (cAMP) levels. This leads to various physiological responses, including the secretion of gut hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which are involved in appetite regulation and glucose homeostasis, as well as the modulation of inflammatory responses.

References

Safety Operating Guide

Proper Disposal Procedures for Xylosucrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of xylosucrose. Based on available safety data for structurally related compounds such as sucrose and xylose, this compound is not classified as a hazardous substance.[1][2][3] However, adherence to proper disposal procedures is crucial to maintain a safe laboratory environment and to comply with institutional and local regulations.[1]

Immediate Safety and Handling

While this compound is not considered hazardous, standard laboratory best practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves when handling the compound. In the event of a spill, the material should be swept up and disposed of as non-hazardous solid waste.

Chemical and Physical Properties

The following table summarizes key characteristics of sucrose and xylose, which are anticipated to be similar for this compound, indicating its non-hazardous nature.

PropertyValueImplications for Disposal
GHS ClassificationNot classified as hazardous.Can be managed as non-hazardous waste.
ReactivityNon-reactive under normal conditions. Violent reactions may occur with strong oxidizers.Low risk of reaction with other waste streams. Incompatible with strong oxidizing agents.
Chemical StabilityStable under normal conditions.Can be stored safely before disposal.
Hazardous DecompositionCarbon oxides may be formed upon thermal decomposition.Follow standard procedures for organic material fires.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached by first consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.

Uncontaminated Solid this compound

Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste.

  • Step 1: Place the solid waste in a clearly labeled, sealed container.

  • Step 2: The label should identify the contents as "Non-hazardous waste: this compound".

  • Step 3: Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS.

Contaminated Solid this compound

If the solid this compound is contaminated with hazardous materials, it must be disposed of as hazardous waste according to the nature of the contaminant.

  • Step 1: Collect the contaminated solid in a designated hazardous waste container that is compatible with the material.

  • Step 2: Properly label the hazardous waste container with the contents, including the contaminant.

  • Step 3: Contact your institution's EHS for hazardous waste pickup.

Aqueous Solutions of this compound
  • Step 1: Check your local and institutional regulations regarding drain disposal of non-hazardous chemicals.

  • Step 2: Ensure the pH of the solution is between 5.5 and 10.5 before considering drain disposal.

  • Step 3: If approved, flush the solution down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Step 4: If the aqueous solution contains any hazardous materials, it must be collected and disposed of as hazardous liquid waste. Do not dispose of it down the drain.

Empty Containers

A container that has held this compound can be disposed of as regular trash once all the waste has been poured out and the container has been triple-rinsed.

  • Step 1: Triple rinse the empty container that held this compound with a suitable solvent, such as water.

  • Step 2: The rinsate can typically be disposed of down the sanitary sewer, following the guidelines for aqueous solutions.

  • Step 3: Before disposing of the container, deface or remove the original label to prevent misuse.

  • Step 4: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.

Experimental Protocols

Triple-Rinse Procedure for Empty Containers

The triple-rinse procedure is a standard method to ensure that empty containers that held chemical substances are thoroughly cleaned before disposal or recycling.

  • First Rinse: Fill the empty container to approximately 10% of its volume with a solvent capable of removing the residue (water is suitable for this compound). Secure the cap and shake the container to rinse all interior surfaces. Empty the rinsate into an appropriate waste container (for non-hazardous rinsate, this may be the sanitary sewer).

  • Second Rinse: Repeat the rinsing process with another 10% volume of clean solvent. Again, ensure all interior surfaces are rinsed before emptying the rinsate.

  • Third Rinse: Repeat the rinse for a final time to ensure the container is clean.

  • Final Disposal: After the third rinse, allow the container to dry completely. Deface the original label and dispose of the container in the appropriate solid waste or recycling bin.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_assessment Hazard Assessment cluster_solid Solid Waste cluster_liquid Aqueous Solution cluster_container Empty Container start This compound Waste Generated is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated empty_container Empty this compound Container start->empty_container solid_waste Solid this compound is_contaminated->solid_waste No hazardous_solid Dispose as hazardous waste (based on contaminant) is_contaminated->hazardous_solid Yes (Solid) liquid_waste Aqueous Solution of this compound is_contaminated->liquid_waste No hazardous_liquid Dispose as hazardous liquid waste is_contaminated->hazardous_liquid Yes (Liquid) non_hazardous_solid Dispose as non-hazardous solid waste solid_waste->non_hazardous_solid check_ph Check pH (5.5-10.5) and local regulations liquid_waste->check_ph drain_disposal Dispose down sanitary sewer with copious water check_ph->drain_disposal Approved check_ph->hazardous_liquid Not Approved triple_rinse Triple-rinse container with water empty_container->triple_rinse dispose_rinsate Dispose of rinsate down sanitary sewer triple_rinse->dispose_rinsate deface_label Deface label dispose_rinsate->deface_label recycle_container Dispose of container in regular trash or recycling deface_label->recycle_container

Caption: this compound Disposal Decision Workflow.

References

Navigating the Safe Handling of Xylosucrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Xylosucrose, a disaccharide composed of xylose and sucrose. While this compound is not classified as a hazardous material, adhering to standard laboratory safety protocols is crucial to minimize any potential risks and ensure operational excellence.

This compound is a white to off-white crystalline powder utilized in various research applications, including the food and pharmaceutical industries.[1] Its non-hazardous nature simplifies handling procedures, but like any chemical substance, it requires careful management in a laboratory setting.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Although this compound is considered non-hazardous, the use of basic personal protective equipment is recommended to prevent nuisance dust exposure and maintain good laboratory hygiene. Engineering controls should be utilized as the primary means of exposure control.

Control MeasureSpecificationPurpose
Ventilation Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or a powder handling enclosure is recommended.[2]To minimize the inhalation of airborne particles.[2]
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from any potential splashes or airborne particles.
Hand Protection Nitrile or latex gloves.To prevent direct skin contact and maintain cleanliness.
Body Protection A standard laboratory coat.To protect clothing and skin from spills.
Respiratory Protection Generally not required for handling this compound under normal conditions. If significant dust is generated, a NIOSH-approved N95 respirator may be used.To prevent inhalation of high concentrations of airborne dust.

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) specifically for this compound. However, as a related and structurally similar compound, the OELs for sucrose can be used as a conservative reference point. It is important to note that these are not specific to this compound and should be used for guidance only.

SubstanceRegulatory BodyTWA (8-hour)STEL (15-minute)
Sucrose (Total Dust)OSHA15 mg/m³Not Established
Sucrose (Respirable Fraction)OSHA5 mg/m³Not Established
SucroseACGIH10 mg/m³Not Established
SucroseNIOSH10 mg/m³ (Total)Not Established
SucroseNIOSH5 mg/m³ (Respirable)Not Established

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health.

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is essential for the safe handling of any laboratory chemical, including this compound.

Experimental Protocol: Safe Weighing and Handling of this compound Powder
  • Preparation :

    • Ensure the work area (e.g., laboratory bench, chemical fume hood) is clean and uncluttered.

    • Don the appropriate PPE: laboratory coat, safety glasses, and gloves.

    • If weighing, ensure the analytical balance is clean and calibrated.

  • Handling :

    • Retrieve the this compound container from its storage location.

    • Open the container slowly to avoid creating airborne dust.

    • Use a clean spatula or scoop to transfer the desired amount of powder to a weighing dish or secondary container.

    • Perform all powder transfers in a manner that minimizes dust generation. If noticeable dust is created, perform the work in a fume hood or powder handling enclosure.[2]

    • Close the this compound container securely after use.

  • Post-Handling :

    • Clean any spills immediately using a damp cloth or paper towel. Avoid dry sweeping, which can generate dust.

    • Wipe down the work surface and any equipment used.

    • Remove gloves and dispose of them properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

As a non-hazardous substance, this compound and its empty containers can typically be disposed of through standard laboratory waste streams. However, it is imperative to follow your institution's specific waste disposal guidelines.

  • Unused Product : Uncontaminated this compound can often be disposed of as regular solid waste.

  • Contaminated Materials : Any materials used to clean up spills (e.g., paper towels) can be disposed of in the regular trash, provided they are not contaminated with any hazardous substances.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded in the regular recycling or trash, with the label defaced.

  • Aqueous Solutions : Dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling of a non-hazardous chemical powder like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Information (e.g., SDS for similar compounds) B Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) A->B C Prepare Work Area (Clean & Uncluttered) B->C D Retrieve Chemical C->D E Weigh/Transfer Powder (Minimize Dust Generation) D->E F Dust Generated? E->F G Use Fume Hood or Powder Enclosure F->G Yes H Continue Handling F->H No G->H I Securely Close Container H->I J Clean Spills & Work Area I->J K Dispose of Waste (Follow Institutional Guidelines) J->K L Remove PPE K->L M Wash Hands Thoroughly L->M

Workflow for Safe Handling of Non-Hazardous Powders

References

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